molecular formula C46H66N8O12 B1243950 Aselacin B

Aselacin B

货号: B1243950
分子量: 923.1 g/mol
InChI 键: YUBIUAUSTIXPQN-SBPAWIRTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aselacin B is a natural product found in Acremonium with data available.

属性

分子式

C46H66N8O12

分子量

923.1 g/mol

IUPAC 名称

(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide

InChI

InChI=1S/C46H66N8O12/c1-29(56)15-9-5-3-6-10-16-32(57)17-11-7-4-8-12-20-39(59)51-35(21-22-38(47)58)44(63)54-42-30(2)66-41(61)27-50-43(62)37(28-55)53-45(64)36(52-40(60)23-24-48-46(42)65)25-31-26-49-34-19-14-13-18-33(31)34/h3,6,10,13-14,16,18-19,26,29-30,35-37,42,49,55-56H,4-5,7-9,11-12,15,17,20-25,27-28H2,1-2H3,(H2,47,58)(H,48,65)(H,50,62)(H,51,59)(H,52,60)(H,53,64)(H,54,63)/b6-3+,16-10+/t29?,30-,35-,36-,37-,42+/m1/s1

InChI 键

YUBIUAUSTIXPQN-SBPAWIRTSA-N

手性 SMILES

C[C@@H]1[C@@H](C(=O)NCCC(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)O1)CO)CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CCC(=O)N)NC(=O)CCCCCCCC(=O)/C=C/C=C/CCCC(C)O

规范 SMILES

CC1C(C(=O)NCCC(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)CO)CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)CCCCCCCC(=O)C=CC=CCCCC(C)O

同义词

aselacin B

产品来源

United States

Foundational & Exploratory

Aselacin B: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aselacin B, a novel cyclic pentapeptolide discovered from the fungal genus Acremonium. This compound, along with its congeners Aselacin A and C, has been identified as an inhibitor of endothelin binding to its receptor, indicating its potential as a lead compound for the development of new therapeutics targeting endothelin-related pathologies. This document details the discovery, isolation protocols, and the targeted signaling pathway of this compound, presenting available data in a structured format for scientific and research applications.

Discovery and Biological Activity

This compound was discovered as part of a screening program for fungal metabolites that inhibit the binding of endothelin-1 (B181129) to its receptors.[1][2] Culture extracts from two related Acremonium species demonstrated inhibitory activity in a radioligand binding assay using bovine atrial and porcine cerebral membranes.[1] This initial finding led to the isolation and characterization of three novel compounds: Aselacin A, B, and C.[1]

Data Presentation: Biological Activity of Aselacins
CompoundTargetAssayIC50Reference
Aselacin AEndothelin-1 ReceptorRadioligand Binding~20 µg/mL[1]
Aselacin CEndothelin-1 ReceptorRadioligand Binding~20 µg/mL
This compound Endothelin-1 Receptor Radioligand Binding Data not publicly available

Chemical Structure

The aselacins are cyclic pentapeptolides. Their core structure is a ring formed by the amino acid sequence cyclo[Gly-D-Ser-D-Trp-beta-Ala-L-Thr]. An exocyclic D-Gln is attached to this ring, which is further functionalized with a long-chain fatty acid. The variation among Aselacin A, B, and C lies in the functionalization of this fatty acid side chain. The elucidation of this structure was achieved through a combination of amino acid analysis, mass spectrometry, and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The stereochemistry of the amino acid components was determined using chiral High-Performance Liquid Chromatography (HPLC) of the hydrolyzed compound.

Experimental Protocols

The following sections detail the generalized experimental protocols for the fermentation of the producing Acremonium species and the subsequent isolation and purification of this compound. It is important to note that the full detailed protocols from the original research are not publicly available; therefore, the following methodologies are based on the published abstracts and general practices in natural product chemistry, providing a representative framework for these processes.

Fermentation of Acremonium sp.

This protocol describes the cultivation of the this compound-producing Acremonium species.

  • Microorganism : A selected strain of Acremonium sp. known to produce aselacins.

  • Culture Conditions : The fungus is grown in a stationary culture to facilitate the production of secondary metabolites.

    • Inoculum Preparation : A seed culture is prepared by inoculating a suitable liquid medium with spores or mycelia of the Acremonium sp. and incubating until sufficient biomass is achieved.

    • Production Culture : A production medium, rich in carbon and nitrogen sources, is inoculated with the seed culture. The specific composition of the medium is proprietary to the original research but would typically contain glucose, peptone, yeast extract, and mineral salts.

    • Incubation : The production culture is incubated under stationary conditions at a controlled temperature for a period sufficient to allow for the biosynthesis and accumulation of the aselacins in the culture broth.

Isolation and Purification of this compound

This protocol outlines the multi-step process for extracting and purifying this compound from the fermentation broth.

  • Extraction :

    • The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanol, to partition the lipophilic aselacins from the aqueous medium.

    • The organic extract is then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation : The crude extract is subjected to a series of chromatographic steps to separate the aselacins from other metabolites.

    • Initial Fractionation : The crude extract is typically first fractionated using column chromatography on a stationary phase like silica (B1680970) gel, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

    • Further Purification : Fractions showing activity in the endothelin receptor binding assay are pooled and subjected to further purification. This often involves preparative HPLC on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water).

  • Final Purification : The fraction containing this compound is further purified by isocratic HPLC to yield the pure compound. The purity of the final product is assessed by analytical HPLC and spectroscopic methods.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

AselacinB_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Acremonium sp. Culture B Stationary Fermentation A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Crude Extract C->D E Silica Gel Column Chromatography D->E F Bioactive Fractions E->F G Preparative Reverse-Phase HPLC F->G H This compound Fraction G->H I Final Purification (Isocratic HPLC) H->I J Pure this compound I->J

Caption: Workflow for the isolation and purification of this compound.

Endothelin Receptor Signaling Pathway and Inhibition by this compound

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETR Endothelin Receptor (ET-A / ET-B) ET1->ETR Binds to AselacinB This compound AselacinB->ETR Inhibits G_protein Gq/11 Protein ETR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_effects Physiological Effects (e.g., Vasoconstriction, Cell Proliferation) Ca_release->Physiological_effects PKC->Physiological_effects

Caption: Inhibition of the Endothelin signaling pathway by this compound.

References

Aselacin B: A Technical Deep Dive into its Mechanism as an Endothelin Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endothelin (ET) system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and their corresponding G protein-coupled receptors (ETA and ETB), plays a critical role in vascular homeostasis.[1] Dysregulation of the endothelin pathway is implicated in a variety of cardiovascular diseases, including pulmonary arterial hypertension, making endothelin receptor antagonists a key area of therapeutic interest.[2] Aselacins, a family of cyclic pentapeptolides isolated from the fungus Acremonium sp., have been identified as inhibitors of endothelin binding to its receptors.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of Aselacin B as an endothelin antagonist, compiling available data and outlining relevant experimental methodologies.

Core Mechanism of Action: Inhibition of Endothelin Binding

Aselacins exert their effect by directly interfering with the binding of endothelin to its receptors.[3] This antagonistic action prevents the downstream signaling cascades that lead to vasoconstriction and cell proliferation. The Aselacin family, including Aselacin A, B, and C, are structurally related cyclic pentapeptolides with a functionalized long-chain fatty acid. The variations in this fatty acid chain account for the differences between the individual Aselacins.

While specific quantitative data for this compound is not available in the public domain, the activity of the closely related Aselacin A provides insight into the potential potency of this class of compounds.

Quantitative Data

Due to the limited availability of specific data for this compound, the following table summarizes the reported activity for Aselacin A. This data is derived from initial screening assays and serves as a benchmark for the Aselacin family.

CompoundAssay TypeTissue SourceTargetIC50 (µg/mL)
Aselacin ARadioligand Binding AssayBovine Atrial Membranes, Porcine Cerebral MembranesET-1~20

Note: The IC50 value represents the concentration of Aselacin A required to inhibit 50% of endothelin-1 (B181129) binding to its receptors in the specified membrane preparations. Further research is required to determine the specific IC50, Ki, and EC50 values for this compound and to elucidate its selectivity for the ETA and ETB receptor subtypes.

Endothelin Signaling Pathway and this compound's Point of Intervention

Endothelin-1 (ET-1) binding to its receptors (ETA or ETB) on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction. This compound, as an endothelin antagonist, blocks this initial binding step.

Endothelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds ETBR ETB Receptor ET1->ETBR Binds Gq Gq ETAR->Gq Activates ETBR->Gq Activates AselacinB This compound AselacinB->ETAR Inhibits AselacinB->ETBR Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Vasoconstriction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: this compound inhibits the binding of ET-1 to its receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize endothelin antagonists like this compound.

Endothelin Receptor Binding Assay

This assay is fundamental for determining the ability of a compound to compete with endothelin for receptor binding and for calculating its binding affinity (Ki) and IC50.

Objective: To quantify the inhibition of radiolabeled endothelin-1 binding to ETA and ETB receptors by this compound.

Materials:

  • Membrane preparations from cells expressing either human ETA or ETB receptors.

  • Radioligand: [125I]-ET-1.

  • Non-specific binding control: Unlabeled ET-1 (at a high concentration, e.g., 1 µM).

  • Test compound: this compound at various concentrations.

  • Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, [125I]-ET-1 (at a concentration close to its Kd), and varying concentrations of this compound or control compounds. For total binding, add binding buffer instead of a competitor. For non-specific binding, add a saturating concentration of unlabeled ET-1.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare reaction mix: Membranes, [¹²⁵I]-ET-1, This compound (or controls) B Incubate to reach equilibrium A->B C Filter through glass fiber filters B->C D Wash filters to remove unbound radioligand C->D E Measure radioactivity (Scintillation Counting) D->E F Data Analysis: Calculate IC₅₀ and Ki E->F

Caption: Workflow for an endothelin receptor binding assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an endothelin receptor agonist.

Objective: To determine the functional antagonism of this compound on ET-1-induced calcium release in cells expressing endothelin receptors.

Materials:

  • A cell line endogenously or recombinantly expressing ETA or ETB receptors (e.g., CHO, HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Endothelin-1 (agonist).

  • Test compound: this compound at various concentrations.

  • A fluorescence plate reader with automated injection capabilities.

Protocol:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for approximately 60 minutes.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Incubation: Add various concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

  • Agonist Stimulation: Inject a fixed concentration of ET-1 (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of this compound by comparing the peak fluorescence response in the presence of the antagonist to the control response. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.

Calcium_Assay_Workflow A Plate and grow cells expressing ET receptors B Load cells with a calcium-sensitive dye A->B C Wash to remove excess dye B->C D Pre-incubate with this compound C->D E Measure baseline fluorescence D->E F Stimulate with ET-1 and record fluorescence E->F G Data Analysis: Determine functional antagonism (IC₅₀/EC₅₀) F->G

References

Biological Activity Screening of Aselacin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacin B, a member of the aselacin family of cyclic pentapeptolides, has been identified as a modulator of the endothelin system.[1][2] Isolated from fungi of the Acremonium genus, the aselacins, including Aselacin A, B, and C, have demonstrated inhibitory activity against the binding of endothelin-1 (B181129) (ET-1) to its receptors.[1] This guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its interaction with the endothelin receptor system. It is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.

Core Biological Activity: Endothelin Receptor Antagonism

The primary biological activity identified for the aselacin family is the inhibition of endothelin-1 binding to its receptors.[1] Endothelins are potent vasoconstricting peptides that play a crucial role in blood pressure regulation and are implicated in various cardiovascular diseases. By blocking the binding of ET-1 to its receptors (ETA and ETB), compounds like the aselacins can antagonize its physiological effects, representing a potential therapeutic avenue for conditions such as hypertension and vasospasm.

Quantitative Data

CompoundTargetAssay TypeTissue SourcePotency (IC50)
Aselacin AEndothelin ReceptorsRadioligand Binding AssayBovine Atrial & Porcine Cerebral Membranes~20 µg/mL
This compoundEndothelin ReceptorsRadioligand Binding AssayBovine Atrial & Porcine Cerebral MembranesData not available
Aselacin CEndothelin ReceptorsRadioligand Binding AssayBovine Atrial & Porcine Cerebral MembranesData not available

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay to screen for inhibitors of endothelin-1 binding to its receptors, based on standard methodologies in the field.

Protocol: Endothelin Receptor Competitive Binding Assay

1. Objective: To determine the inhibitory activity of this compound on the binding of [125I]-Endothelin-1 to endothelin receptors in a membrane preparation.

2. Materials:

  • Membrane Preparation: Commercially available or in-house prepared cell membranes expressing endothelin receptors (e.g., from bovine atria, porcine cerebrum, or a recombinant cell line).

  • Radioligand: [125I]-Endothelin-1 (specific activity ~2000 Ci/mmol).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM CaCl2, and 0.2% Bovine Serum Albumin (BSA).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Unlabeled Endothelin-1 (1 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Gamma counter.

3. Procedure:

  • Assay Setup: All incubations are performed in triplicate in a 96-well microplate.

  • Total Binding: To designated wells, add 50 µL of assay buffer.

  • Non-specific Binding: To designated wells, add 50 µL of 1 µM unlabeled Endothelin-1.

  • Test Compound: To the remaining wells, add 50 µL of varying concentrations of this compound.

  • Membrane Addition: Add 100 µL of the membrane preparation (containing a predetermined optimal protein concentration) to all wells.

  • Radioligand Addition: Add 50 µL of [125I]-Endothelin-1 (at a final concentration close to its Kd) to all wells.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in wash buffer.

  • Washing: Wash the filters three times with 3 mL of cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

4. Data Analysis:

  • Calculate the mean counts per minute (CPM) for each condition.

  • Determine the specific binding by subtracting the non-specific binding from the total binding.

  • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Specific Binding with this compound / Specific Binding without this compound))

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [125I]-Endothelin-1) by non-linear regression analysis.

Visualizations

Endothelin Receptor Signaling Pathway

Endothelin receptors (ETA and ETB) are G-protein coupled receptors (GPCRs). Upon binding of endothelin-1, they activate downstream signaling cascades, primarily through Gq/11, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses including vasoconstriction.

Endothelin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 ETR Endothelin Receptor (ETA / ETB) ET1->ETR Gq Gq/11 ETR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Responses (e.g., Vasoconstriction) Ca->Response PKC->Response AselacinB This compound AselacinB->ETR inhibits

Caption: Simplified Endothelin Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Screening

The screening of this compound for its endothelin receptor antagonist activity follows a logical workflow, from sample preparation to data analysis, to determine its inhibitory potency.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A This compound Sample Preparation D Incubation of Membranes, Radioligand, and this compound A->D B Membrane Preparation (with Endothelin Receptors) B->D C Radioligand Preparation ([¹²⁵I]-ET-1) C->D E Separation of Bound and Free Radioligand (Filtration) D->E F Quantification of Bound Radioligand (Gamma Counting) E->F G Calculation of % Inhibition F->G H Generation of Dose-Response Curve G->H I Determination of IC₅₀ H->I

Caption: Experimental workflow for determining the IC50 of this compound in an endothelin receptor binding assay.

References

The Production and Endothelin Receptor Inhibitory Activity of Aselacin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aselacin B, a cyclic pentapeptolide with a functionalized long-chain fatty acid, has been identified as a potent inhibitor of endothelin binding to its receptors. Produced by fungi of the genus Acremonium, this compound represents a promising scaffold for the development of novel therapeutics targeting endothelin-mediated pathologies. This technical guide provides a comprehensive overview of the producing organism, a detailed, representative fermentation and purification process, and an in-depth look at the endothelin signaling pathway it modulates. All quantitative data are presented in structured tables, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams.

This compound Producing Organism

Aselacin A, B, and C were first isolated from the stationary fermentation cultures of two related species of the fungal genus Acremonium.[1] While the specific species names were not disclosed in the initial discovery, the genus Acremonium is well-known for its production of a diverse array of bioactive secondary metabolites.[2][3][4] Acremonium species are filamentous fungi commonly found in soil, marine environments, and as endophytes in plants.[5] The production of secondary metabolites in Acremonium is often influenced by culture conditions, including media composition, pH, temperature, and aeration.

Fermentation Process

While specific details for the large-scale fermentation of this compound have not been published, a representative fed-batch fermentation process can be extrapolated from established protocols for secondary metabolite production in Acremonium species, such as those used for cephalosporin (B10832234) C.

Culture Media and Conditions

A two-stage seed culture development followed by a production fermentation is a common strategy.

Table 1: Representative Fermentation Media Composition

ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose3050 (initial)
Peptone1020
Yeast Extract510
KH₂PO₄23
MgSO₄·7H₂O0.51
Trace Element Solution1 mL2 mL
pH6.06.5

Table 2: Representative Fermentation Parameters

ParameterSeed CultureProduction Fermentor
Temperature25°C25°C
Agitation200 rpm300-500 rpm
AerationN/A (shake flask)1.0 vvm
Duration48-72 hours144-168 hours
Inoculum Size5% (v/v)10% (v/v)
Experimental Protocol: Fed-Batch Fermentation
  • Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed medium with a cryopreserved vial of the Acremonium producing strain. Incubate at 25°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Second Stage Seed Culture: Transfer the first-stage seed culture to a 2 L baffled flask containing 500 mL of seed medium. Incubate under the same conditions for another 48 hours.

  • Production Fermentation: Inoculate a 10 L stirred-tank bioreactor containing 7 L of production medium with the second-stage seed culture (10% v/v).

  • Process Control: Maintain the temperature at 25°C and the pH at 6.5 by automated addition of 2M NaOH or 2M H₂SO₄. Control the dissolved oxygen (DO) level above 30% saturation by adjusting the agitation speed and aeration rate.

  • Fed-Batch Strategy: To enhance productivity and avoid catabolite repression, a concentrated glucose solution (500 g/L) is fed into the fermentor starting at 48 hours, maintaining the glucose concentration in the broth between 10-20 g/L. A supplementary feed of a concentrated peptone and yeast extract solution can also be administered from 72 hours onwards.

  • Monitoring: Regularly sample the fermentation broth to monitor cell growth (dry cell weight), substrate consumption (glucose), pH, and this compound production (via HPLC analysis).

Quantitative Data

Due to the lack of published data, the following table presents hypothetical yet realistic quantitative outcomes for an optimized fed-batch fermentation process for a lipopeptide like this compound.

Table 3: Hypothetical Quantitative Fermentation Data

Time (hours)Biomass (g/L)Glucose (g/L)This compound Titer (mg/L)Volumetric Productivity (mg/L/h)
02.55000
248.135150.63
4815.318551.15
7222.5121201.67
9628.9152102.19
12033.1113202.67
14435.884503.13
16836.554802.86

Purification Process

This compound, being a lipopeptide, can be purified from the fermentation broth using a multi-step process involving extraction and chromatography.

Experimental Protocol: Purification of this compound
  • Biomass Removal: At the end of the fermentation, harvest the broth and separate the mycelial biomass from the supernatant by centrifugation (10,000 x g, 20 min, 4°C) or microfiltration.

  • Acid Precipitation: Adjust the pH of the cell-free supernatant to 2.0 with 6M HCl. This protonates the acidic functional groups of this compound, reducing its solubility and causing it to precipitate. Allow the precipitation to occur overnight at 4°C.

  • Extraction of Precipitate: Collect the precipitate by centrifugation (10,000 x g, 20 min, 4°C). Extract the crude this compound from the precipitate using methanol (B129727) or a chloroform:methanol mixture.

  • Solvent Evaporation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solid-Phase Extraction (SPE): Redissolve the crude extract in a minimal amount of methanol and load it onto a C18 solid-phase extraction cartridge. Wash the cartridge with a stepwise gradient of methanol in water (e.g., 25%, 50%, 75%, 100% methanol) to remove polar impurities. Elute this compound with a high concentration of methanol.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification, subject the enriched fraction from SPE to preparative RP-HPLC on a C18 column. Use a linear gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) as the mobile phase.

  • Lyophilization: Collect the fractions containing pure this compound, pool them, and lyophilize to obtain the final product as a white powder.

Mechanism of Action: Inhibition of Endothelin Receptor Signaling

Aselacins inhibit the binding of endothelin (ET) to its receptors. Endothelin receptors are G-protein coupled receptors (GPCRs) with two main subtypes, Endothelin Receptor A (ETₐ) and Endothelin Receptor B (ETₑ). These receptors are coupled to various G proteins, including Gq, Gi, and Gs, leading to the activation of multiple downstream signaling pathways that regulate processes like vasoconstriction, cell proliferation, and inflammation.

Endothelin Receptor Signaling Pathways

The binding of endothelin to its receptors initiates a cascade of intracellular events. The specific G protein activated depends on the receptor subtype and the cell type.

Endothelin_Signaling_Overview cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Endothelin-1 Endothelin-1 ETAR ETₐ Receptor Endothelin-1->ETAR ETBR ETₑ Receptor Endothelin-1->ETBR Gq Gq ETAR->Gq Gs Gs ETAR->Gs ETBR->Gq Gi Gi ETBR->Gi PLC PLC Gq->PLC AC_inhibited Adenylyl Cyclase (inhibited) Gi->AC_inhibited AC_activated Adenylyl Cyclase (activated) Gs->AC_activated IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased cAMP_increased ↑ cAMP AC_activated->cAMP_increased Ca_release ↑ [Ca²⁺]ᵢ IP3->Ca_release PKC PKC DAG->PKC PKA_inhibited PKA (inhibited) cAMP_decreased->PKA_inhibited PKA_activated PKA (activated) cAMP_increased->PKA_activated Cellular_Response_Gq Cellular Response (e.g., Vasoconstriction, Proliferation) PKC->Cellular_Response_Gq Ca_release->Cellular_Response_Gq Cellular_Response_Gi Cellular Response PKA_inhibited->Cellular_Response_Gi Cellular_Response_Gs Cellular Response PKA_activated->Cellular_Response_Gs

Caption: Overview of Endothelin Receptor Signaling Pathways.

Both ETₐ and ETₑ receptors couple to Gq proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is primarily responsible for vasoconstriction and cell proliferation.

Gq_Pathway ETR ET Receptor (ETₐ or ETₑ) Gq Gq ETR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_release ↑ [Ca²⁺]ᵢ ER->Ca_release Response Cellular Response Ca_release->Response PKC->Response

Caption: The Gq-mediated signaling cascade of endothelin receptors.

The ETₑ receptor can also couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the ETₐ receptor can couple to Gs proteins, which activate adenylyl cyclase and increase cAMP levels. These pathways modulate a variety of cellular functions.

Gi_Gs_Pathways cluster_Gi Gi Pathway cluster_Gs Gs Pathway ETBR_Gi ETₑ Receptor Gi_protein Gi ETBR_Gi->Gi_protein AC_inhibited Adenylyl Cyclase Gi_protein->AC_inhibited cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased PKA_inhibited ↓ PKA activity cAMP_decreased->PKA_inhibited ETAR_Gs ETₐ Receptor Gs_protein Gs ETAR_Gs->Gs_protein AC_activated Adenylyl Cyclase Gs_protein->AC_activated cAMP_increased ↑ cAMP AC_activated->cAMP_increased PKA_activated ↑ PKA activity cAMP_increased->PKA_activated

Caption: Gi and Gs-mediated signaling by endothelin receptors.

Conclusion

This compound, produced by Acremonium species, is a compelling natural product with significant potential as an endothelin receptor antagonist. While detailed production data remains limited, this guide provides a robust framework for its fermentation and purification based on established methodologies for similar fungal metabolites. The intricate signaling pathways modulated by the endothelin system highlight the therapeutic potential of inhibitors like this compound. Further research into the optimization of its production and a deeper understanding of its pharmacological properties will be crucial for its development as a clinical candidate.

References

An In-depth Technical Guide on the Physicochemical Properties of Aselacin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacin B is a naturally occurring cyclic peptolide, part of the aselacin family of compounds isolated from the fungus Acremonium sp.[1]. These compounds have garnered interest in the scientific community for their biological activity as antagonists of endothelin receptors.[1]. A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This guide provides a detailed overview of the known physicochemical characteristics of this compound, outlines standard experimental protocols for their determination, and visualizes its mechanism of action.

Core Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems. Quantitative data for this compound is summarized below.

PropertyValueSource
CAS Number 156223-07-3[2][3]
Molecular Formula C₄₆H₆₆N₈O₁₂[2]
Molecular Weight 923.06 g/mol
Boiling Point (Predicted) 1392.9 ± 65.0 °C
Density (Predicted) 1.30 ± 0.1 g/cm³
pKa (Predicted) 12.63 ± 0.70

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. The following are standard experimental protocols applicable to the characterization of natural products like this compound.

Structure Elucidation and Verification

The definitive structure of this compound and its congeners is typically determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR experiments are essential for elucidating the complex cyclic structure of peptolides. These experiments reveal the connectivity of atoms and the stereochemistry of the molecule..

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound, confirming the molecular formula.. Fragmentation patterns observed in MS/MS experiments can further help in sequencing the peptide portion of the molecule.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as amide bonds (C=O, N-H stretching and bending), ester linkages (C=O stretching), and hydroxyl groups (O-H stretching)..

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about any conjugated systems or aromatic chromophores present in the molecule, such as the indole (B1671886) ring of tryptophan..

Solubility Determination

Solubility is a critical parameter that affects a drug's absorption and bioavailability.

  • Equilibrium Solubility Method (Shake-Flask) :

    • An excess amount of this compound is added to a specific solvent (e.g., water, DMSO, ethanol, buffers at various pH values) in a sealed vial.

    • The vials are agitated in a constant temperature water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered or centrifuged to separate the undissolved solid.

    • The concentration of this compound in the clear supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection..

Lipophilicity Determination (LogP/LogD)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes.

  • Shake-Flask Method for Octanol-Water Partition Coefficient (LogP) :

    • A pre-weighed amount of this compound is dissolved in one of the two pre-saturated immiscible phases (n-octanol and water).

    • The two phases are combined in a flask and shaken vigorously for several hours to allow the compound to partition between the layers until equilibrium is achieved..

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of this compound in both the n-octanol and aqueous layers is measured, typically by HPLC or UV spectroscopy.

    • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase..

    • For ionizable compounds like this compound, the distribution coefficient (LogD) is measured at a specific physiological pH (e.g., 7.4) using a buffered aqueous phase..

Biological Activity and Mechanism of Action

Aselacins A, B, and C have been identified as inhibitors of endothelin-1 (B181129) binding to its receptors.. Endothelin-1 is a potent vasoconstrictor, and its receptors, ETA and ETB, are implicated in various cardiovascular diseases. By blocking the binding of endothelin-1, this compound can antagonize its physiological effects, representing a potential therapeutic strategy.

AselacinB_Mechanism cluster_0 Cell Membrane ET_Receptor Endothelin Receptor (ETA / ETB) Response Biological Response (e.g., Vasoconstriction) ET_Receptor->Response Activates Signaling ET1 Endothelin-1 (Ligand) ET1->ET_Receptor Binds AselacinB This compound (Antagonist) AselacinB->ET_Receptor Blocks Binding

Caption: Inhibitory action of this compound on the endothelin receptor signaling pathway.

Experimental Workflow Visualization

The general process for characterizing a novel natural product like this compound involves several key stages, from isolation to detailed physicochemical and biological analysis.

Characterization_Workflow cluster_extraction Isolation & Purification cluster_analysis Analysis Fermentation Fungal Fermentation (Acremonium sp.) Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Structure Structural Elucidation (NMR, MS, IR) Data Comprehensive Profile Structure->Data PhysChem Physicochemical Testing (Solubility, LogP) PhysChem->Data Bioactivity Biological Screening (Receptor Binding Assay) Bioactivity->Data Pure_Compound->Structure Pure_Compound->PhysChem Pure_Compound->Bioactivity

Caption: General workflow for the isolation and characterization of this compound.

References

The Therapeutic Potential of Aselacin B in Cardiovascular Disease: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research on Aselacin B is limited. This document summarizes the known information and extrapolates its potential therapeutic applications based on its mechanism of action as an endothelin receptor antagonist. The experimental protocols described herein are hypothetical and based on standard methodologies for this class of compounds.

Executive Summary

Cardiovascular diseases (CVDs) remain a leading cause of global mortality, necessitating the exploration of novel therapeutic agents. This compound, a cyclic pentapeptolide isolated from the fungus Acremonium, has been identified as an inhibitor of endothelin (ET) binding to its receptors. The endothelin system, particularly the peptide endothelin-1 (B181129) (ET-1), is a potent mediator of vasoconstriction, cellular proliferation, and vascular remodeling, and is implicated in the pathophysiology of hypertension, heart failure, and atherosclerosis.[1][2] By antagonizing the effects of ET-1, this compound presents a theoretical framework for therapeutic intervention in a range of cardiovascular disorders. This whitepaper will detail the known characteristics of the aselacin family, contextualize their potential within the broader landscape of endothelin receptor antagonism, and propose a preclinical research framework to rigorously evaluate the cardiovascular therapeutic potential of this compound.

Introduction to this compound and the Endothelin System

This compound: A Natural Endothelin Receptor Antagonist

Aselacins are a group of novel, naturally occurring cyclic pentapeptolides.[3] Structurally, they are composed of a cyclo[Gly-D-Ser-D-Trp-beta-Ala-L-Thr] ring with an exocyclic D-Gln to which a functionalized long-chain fatty acid is attached.[3] The variations among Aselacins A, B, and C lie in the functionalization of this fatty acid side chain.[3] Their primary mechanism of action is the inhibition of endothelin binding to its receptors.

The Role of the Endothelin System in Cardiovascular Pathophysiology

The endothelin system comprises three peptides (ET-1, ET-2, ET-3) and two G protein-coupled receptors, ETA and ETB. ET-1 is the predominant isoform in the cardiovascular system and is one of the most potent vasoconstrictors known.

  • ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to profound vasoconstriction and cellular proliferation.

  • ETB Receptors: Found on endothelial cells, their stimulation mediates the release of vasodilators like nitric oxide and prostacyclin. They are also involved in the clearance of circulating ET-1. However, ETB receptors are also present on smooth muscle cells, where they can contribute to vasoconstriction.

In pathological states such as heart failure, hypertension, and atherosclerosis, ET-1 expression is significantly upregulated. This leads to sustained vasoconstriction, vascular and myocardial hypertrophy, inflammation, and fibrosis, making the endothelin system a compelling target for therapeutic intervention.

Quantitative Data

Specific quantitative data for this compound's inhibitory activity are not available in the public domain. However, data for the related compound, Aselacin A, provides a benchmark for the potential potency of this compound class.

CompoundTarget SystemAssay TypeEndpointResult (IC50)Reference
Aselacin ABovine Atrial Membranes (rich in ET receptors)Radioligand BindingIC50~20 µg/mL
Aselacin APorcine Cerebral Membranes (rich in ET receptors)Radioligand BindingIC50~22 µg/mL
This compoundNot Publicly AvailableNot Publicly AvailableN/AN/AN/A

Signaling Pathways

Endothelin-1 Signaling in Vascular Smooth Muscle Cells

Upon binding to ETA receptors on vascular smooth muscle cells, ET-1 initiates a signaling cascade leading to vasoconstriction and cellular proliferation. Key downstream pathways include the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates calcium release from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade, along with the RhoA/Rho-kinase pathway, sensitizes the contractile apparatus to calcium and promotes cell growth through MAPK pathways.

ET1_Signaling_Pathway ET1 Endothelin-1 ETAR ETA Receptor ET1->ETAR Binds Gq Gq Protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Release Contraction Vasoconstriction Ca->Contraction MAPK MAPK Pathway PKC->MAPK RhoA RhoA/Rho-kinase RhoA->Contraction Ca²⁺ Sensitization Proliferation Cell Proliferation & Hypertrophy RhoA->Proliferation MAPK->Proliferation

Endothelin-1 signaling cascade in vascular smooth muscle cells.

Proposed Preclinical Experimental Protocols

To evaluate the therapeutic potential of this compound, a phased preclinical assessment is proposed.

Phase 1: In Vitro Characterization

Objective: To determine the potency, selectivity, and mechanism of action of this compound at endothelin receptors.

Protocol 5.1.1: Radioligand Receptor Binding Assay

  • Cell Lines: Use Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably transfected to express human ETA and ETB receptors.

  • Membrane Preparation: Prepare cell membrane fractions from the transfected cell lines.

  • Assay: Perform competitive binding assays using a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) and increasing concentrations of this compound.

  • Detection: Measure the displacement of the radioligand using a gamma counter.

  • Analysis: Calculate the IC50 and Ki values for this compound at both ETA and ETB receptors to determine potency and selectivity.

Protocol 5.1.2: Functional Vascular Reactivity Assay (Wire Myography)

  • Tissue Preparation: Isolate arterial rings (e.g., rat aorta or human resistance arteries) and mount them in an organ bath/wire myograph system.

  • Induce Contraction: Induce sustained contraction of the arterial rings using a specific concentration of ET-1.

  • Treatment: Administer cumulative concentrations of this compound to the bath.

  • Measurement: Measure changes in isometric tension to assess the vasorelaxant effects of this compound.

  • Analysis: Construct concentration-response curves to determine the EC50 of this compound in a functional tissue setting.

Phase 2: In Vivo Proof-of-Concept Studies

Objective: To assess the efficacy of this compound in established animal models of cardiovascular disease.

Protocol 5.2.1: Spontaneously Hypertensive Rat (SHR) Model

  • Animal Model: Utilize male Spontaneously Hypertensive Rats (SHRs), a well-established model of genetic hypertension.

  • Treatment Groups:

    • Vehicle Control (e.g., saline or appropriate solvent)

    • This compound (low, medium, and high doses)

    • Positive Control (e.g., Bosentan, an approved ET receptor antagonist)

  • Administration: Administer compounds orally or via osmotic minipumps for a chronic duration (e.g., 4-8 weeks).

  • Monitoring: Measure systolic and diastolic blood pressure weekly using tail-cuff plethysmography.

  • Terminal Analysis: At the end of the study, collect heart and kidney tissues for histological analysis (hypertrophy, fibrosis) and biomarker assessment (e.g., gene expression of hypertrophic markers).

Protocol 5.2.2: Ischemia-Reperfusion Injury Model (Langendorff Heart)

  • Model: Use an ex vivo Langendorff-perfused isolated heart system from rats or mice.

  • Protocol:

    • Stabilize the heart with Krebs-Henseleit buffer.

    • Perfuse with this compound or vehicle prior to ischemia.

    • Induce global ischemia by stopping the perfusion for a set period (e.g., 30 minutes).

    • Initiate reperfusion for a longer period (e.g., 60-120 minutes).

  • Measurements: Continuously monitor cardiac function parameters (Left Ventricular Developed Pressure, dP/dtmax, heart rate).

  • Analysis: At the end of reperfusion, measure the infarct size using triphenyltetrazolium (B181601) chloride (TTC) staining. Compare infarct size and recovery of cardiac function between treated and control groups.

Preclinical_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Proof-of-Concept cluster_phase3 Phase 3: Advanced Safety & IND-Enabling Studies A1 Receptor Binding Assays (ETA vs ETB Selectivity) A2 Functional Assays (Vascular Reactivity) A1->A2 Potency Confirmed A3 hERG Channel Assay (Initial Safety Screen) A2->A3 Functional Activity Decision1 Proceed? A3->Decision1 B1 Pharmacokinetics (ADME Studies) B2 Hypertension Models (e.g., SHR) B1->B2 B3 Heart Failure Models (e.g., Post-MI) B1->B3 B4 Atherosclerosis Models (e.g., ApoE-/- mice) B1->B4 Decision2 Proceed? B2->Decision2 B3->Decision2 B4->Decision2 C1 GLP Toxicology Studies C2 Cardiovascular Safety Pharmacology (Telemetry) C1->C2 C3 CMC & Formulation C2->C3 IND IND Submission C3->IND Decision1->B1 Yes Decision2->C1 Yes

Hypothetical preclinical development workflow for this compound.

Discussion and Future Directions

The discovery of this compound as an endothelin receptor antagonist provides a promising, albeit currently underdeveloped, starting point for a new cardiovascular therapeutic. Clinical trials with other endothelin receptor antagonists have yielded mixed results; while highly effective for pulmonary arterial hypertension, they have been largely disappointing in large-scale heart failure trials, potentially due to issues with dose, patient selection, or the specific receptor selectivity profile (ETA selective vs. dual ETA/ETB).

The future development of this compound will depend on rigorous preclinical evaluation. Key questions to address include:

  • Receptor Selectivity: Is this compound selective for the ETA receptor, or is it a dual antagonist? This will have significant implications for its therapeutic profile and potential side effects.

  • Pharmacokinetics and Bioavailability: As a natural peptidic product, oral bioavailability may be a challenge, requiring medicinal chemistry efforts to develop more drug-like analogs.

  • Therapeutic Niche: Preclinical studies should aim to identify the cardiovascular pathology where this compound might offer the most benefit. Conditions with high ET-1-driven vasoconstriction and remodeling, such as resistant hypertension or certain forms of heart failure with preserved ejection fraction, could be promising areas of investigation.

Conclusion

This compound is a natural product with a defined mechanism of action relevant to the pathophysiology of multiple cardiovascular diseases. While direct evidence of its therapeutic efficacy is currently lacking, its role as an endothelin receptor antagonist places it in a class of compounds with proven clinical utility in specific indications. The technical framework and experimental protocols outlined in this whitepaper provide a roadmap for the systematic evaluation of this compound, aiming to translate its biochemical activity into a potential therapy for cardiovascular disease. Further research is essential to unlock the full therapeutic potential of this novel compound.

References

The Bioactivity of Aselacins A, B, and C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aselacins A, B, and C are a group of novel, naturally occurring cyclic pentapeptolides isolated from the fungus Acremonium species.[1][2] This technical guide provides a comprehensive overview of the currently understood bioactivity of these compounds, with a primary focus on their role as endothelin receptor antagonists. This document summarizes the available quantitative data, details the experimental protocols used for their characterization, and visualizes the relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers in pharmacology, natural product chemistry, and drug discovery who are interested in the therapeutic potential of the Aselacin family.

Core Bioactivity: Endothelin Receptor Antagonism

The principal and most well-documented biological activity of the Aselacins is their ability to inhibit the binding of endothelin-1 (B181129) (ET-1) to its receptors.[1][2] Endothelins are potent vasoconstrictive peptides that play a crucial role in vascular homeostasis. Their dysregulation is implicated in various cardiovascular diseases, making endothelin receptor antagonists a significant area of therapeutic interest. Aselacins A, B, and C have been identified as such antagonists through screening of fungal metabolites.[1]

Quantitative Data on Receptor Inhibition

The inhibitory potency of Aselacin A has been quantified, providing a benchmark for its activity. The half-maximal inhibitory concentration (IC50) value for Aselacin A against endothelin-1 binding to its receptors in both bovine atrial and porcine cerebral membranes has been determined.

CompoundBioactivityIC50 Value (µg/mL)Target Tissues
Aselacin A Endothelin Receptor Inhibition~20Bovine Atrial Membranes, Porcine Cerebral Membranes
Aselacin B Endothelin Receptor InhibitionNot ReportedNot Reported
Aselacin C Endothelin Receptor InhibitionNot ReportedNot Reported
Proposed Mechanism of Action and Signaling Pathway

Aselacins function as competitive antagonists at endothelin receptors. By occupying the receptor binding sites, they prevent the binding of the endogenous ligand, endothelin-1. This action blocks the downstream signaling cascade that leads to physiological responses such as vasoconstriction. The simplified signaling pathway below illustrates the point of inhibition by Aselacins.

cluster_membrane Cell Membrane ET_Receptor Endothelin Receptor (ET-A/ET-B) PLC Phospholipase C (PLC) ET_Receptor->PLC Activates ET1 Endothelin-1 (Ligand) ET1->ET_Receptor Binds Aselacins Aselacin A, B, C (Antagonist) Aselacins->ET_Receptor Inhibits Binding IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Response Physiological Response (e.g., Vasoconstriction) Ca_Release->Response

Caption: Aselacins inhibit the Endothelin signaling pathway.

Experimental Protocols

The identification of Aselacins' bioactivity was achieved through a radioligand binding assay. This method is a standard and reliable technique for quantifying the interaction between a ligand and its receptor.

Radioligand Binding Assay for Endothelin Receptor Antagonism

This protocol outlines the key steps involved in the assay used to screen for and quantify the inhibitory activity of Aselacins.

Objective: To measure the ability of Aselacin compounds to inhibit the binding of a radiolabeled endothelin-1 to its receptors in membrane preparations.

Materials:

  • Bovine atrial and porcine cerebral membrane preparations (source of endothelin receptors)

  • Radiolabeled Endothelin-1 (e.g., [¹²⁵I]ET-1)

  • Aselacin A, B, or C (test compounds)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Methodology:

  • Incubation: The membrane preparations are incubated in the assay buffer with a constant concentration of radiolabeled endothelin-1 and varying concentrations of the Aselacin test compound.

  • Equilibrium: The mixture is incubated for a specific time to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated, and the membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled endothelin-1) from the total binding. The percentage of inhibition by the Aselacin compound at each concentration is then determined, and the IC50 value is calculated from the resulting dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the workflow of the radioligand binding assay.

A Prepare Membrane Homogenates (Bovine Atrial & Porcine Cerebral) B Incubate Membranes with Radiolabeled ET-1 & Aselacins A->B C Separate Bound from Unbound Ligand via Vacuum Filtration B->C D Wash Filters to Remove Non-specific Binding C->D E Measure Radioactivity with Scintillation Counter D->E F Calculate % Inhibition and Determine IC50 E->F

Caption: Workflow for the radioligand binding assay.

Other Potential Bioactivities: A Call for Further Research

While the endothelin receptor antagonism of Aselacins is established, their broader bioactivity profile remains largely unexplored. Natural products, particularly those of fungal origin, are known to possess a wide range of biological activities. It is plausible that Aselacins A, B, and C may also exhibit other effects, such as:

  • Cytotoxic Activity: Potential for anticancer applications.

  • Antifungal/Antibacterial Activity: Potential as infectious disease therapeutics.

  • Insecticidal Activity: Potential for agricultural applications.

To date, there is no publicly available data from the initial discovery reports on these potential activities for Aselacins A, B, or C. Therefore, comprehensive screening of these compounds against various cancer cell lines, microbial strains, and insect models is a critical next step in elucidating their full therapeutic and commercial potential.

Conclusion

Aselacins A, B, and C represent a promising class of natural products with confirmed bioactivity as endothelin receptor antagonists. Aselacin A demonstrates this activity with an IC50 value of approximately 20 µg/mL. The foundational data presented in this guide underscores the potential of these compounds, particularly in the context of cardiovascular disease research. However, the full spectrum of their biological activities is yet to be uncovered. It is imperative that future research efforts focus on a broader screening cascade to explore cytotoxic, antimicrobial, and other potential bioactivities. Such studies will be instrumental in determining the most promising developmental pathways for this intriguing family of fungal metabolites.

References

Aselacin B: A Technical Overview of an Endothelin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on Aselacin B is exceptionally limited, primarily consisting of its initial discovery in 1994. Consequently, this document summarizes the foundational knowledge of this compound and provides a broader technical guide on the well-established methodologies and signaling pathways relevant to its classification as an endothelin receptor antagonist. Quantitative data and detailed experimental protocols specific to this compound beyond its initial characterization are not available in the public domain.

Introduction to this compound

This compound is a naturally occurring cyclic pentapeptolide, identified alongside Aselacins A and C from cultures of two related Acremonium fungal species.[1][2] Structurally, the aselacins are characterized by a cyclo[Gly-D-Ser-D-Trp-beta-Ala-L-Thr] ring and an exocyclic D-Gln to which a functionalized long-chain fatty acid is attached. The specific functionalization of this fatty acid chain differentiates this compound from A and C.[1] The primary and thus far only reported biological activity of the aselacins is the inhibition of endothelin-1 (B181129) (ET-1) binding to its receptors.[2]

In Vitro Studies of this compound

The initial discovery and characterization of the aselacins were conducted through in vitro radioligand binding assays.[2] These studies established the foundational evidence for their mechanism of action as endothelin receptor antagonists.

Quantitative Data

Specific quantitative data for this compound, such as IC50 or Ki values, are not detailed in the original publications. For context, Aselacin A was reported to inhibit ET-1 binding with an approximate IC50 of 20 µg/mL in both bovine atrial and porcine cerebral membrane preparations. It is plausible that this compound exhibits activity in a similar range.

Compound Assay Type Tissue/Cell Line Target IC50 Ki Reference
Aselacin ARadioligand BindingBovine Atrial MembranesEndothelin Receptors~20 µg/mLNot Reported
Aselacin ARadioligand BindingPorcine Cerebral MembranesEndothelin Receptors~20 µg/mLNot Reported
This compound Radioligand BindingNot SpecifiedEndothelin ReceptorsNot Reported Not Reported

Table 1: Summary of In Vitro Potency for Aselacins. Note the absence of specific data for this compound.

Experimental Protocols

While the exact, detailed protocol for the this compound experiments is not published, a general methodology for a competitive radioligand binding assay to identify endothelin receptor inhibitors can be described.

Protocol: Competitive Endothelin Receptor Binding Assay

  • Preparation of Receptor Source:

    • Homogenize tissues rich in endothelin receptors (e.g., bovine atria, porcine cerebrum) in a suitable buffer (e.g., Tris-HCl) using a tissue homogenizer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Collect the supernatant and centrifuge at high speed to pellet the membrane fraction.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane preparation in a binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Competitive Binding Reaction:

    • In a multi-well plate, combine the membrane preparation, a constant concentration of radiolabeled endothelin (e.g., [125I]-ET-1), and varying concentrations of the test compound (e.g., this compound).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ET-1).

    • Incubate the mixture for a defined period at a specific temperature (e.g., 2 hours at room temperature) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to trap the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

G cluster_prep 1. Receptor Preparation cluster_assay 2. Binding Assay cluster_sep 3. Separation cluster_analysis 4. Analysis Tissue Tissue Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Membrane Washing Centrifuge2->Wash Membranes Membrane Suspension Wash->Membranes Incubate Incubate: - Membranes - [125I]-ET-1 - this compound Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash_Filter Wash Filters Filter->Wash_Filter Count Scintillation Counting Wash_Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Inhibition Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Workflow for a Radioligand Binding Assay.

In Vivo Studies

There is no publicly available information regarding in vivo studies of this compound. Characterization of a novel endothelin receptor antagonist would typically involve animal models to assess efficacy, pharmacokinetics, and safety.

Quantitative Data

Data from in vivo studies of this compound are not available. A comprehensive preclinical evaluation would typically generate the data outlined in the table below.

Study Type Animal Model Dosing Route Key Parameters Measured Results for this compound
Pharmacokinetics Rat, DogIV, OralCmax, Tmax, AUC, t1/2, BioavailabilityNot Available
Efficacy Spontaneously Hypertensive RatOralMean Arterial Pressure ReductionNot Available
Efficacy Monocrotaline-induced PAH RatOralPulmonary Artery Pressure, Right Ventricular HypertrophyNot Available
Toxicology Rodent, Non-rodentOralNOAEL, LD50, Organ-specific toxicitiesNot Available

Table 2: Representative In Vivo Studies for an Endothelin Receptor Antagonist. All data for this compound is currently unavailable.

Experimental Protocols

Protocol: Evaluation of Antihypertensive Activity in a Hypertensive Rat Model

  • Animal Model: Utilize a relevant model of hypertension, such as the spontaneously hypertensive rat (SHR).

  • Acclimatization: Acclimate animals to laboratory conditions and handling procedures.

  • Blood Pressure Monitoring: Implant telemetric devices for continuous monitoring of blood pressure and heart rate, or use tail-cuff plethysmography for periodic measurements.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage). Dosing may be acute (single dose) or chronic (daily for several weeks).

  • Data Collection: Continuously or intermittently record cardiovascular parameters before, during, and after treatment.

  • Analysis: Analyze the data to determine the effect of this compound on blood pressure and heart rate compared to the vehicle control group. Calculate the magnitude and duration of the antihypertensive effect.

Mechanism of Action: Endothelin Signaling Pathway

This compound functions as an antagonist at endothelin receptors (ETRs). There are two primary subtypes, ETA and ETB, which are G protein-coupled receptors (GPCRs). The binding of endothelin peptides (primarily ET-1) to these receptors initiates a cascade of intracellular events.

  • ETA Receptors: Primarily located on vascular smooth muscle cells. Their activation leads to potent and sustained vasoconstriction. This is mainly mediated through Gq/11 proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction. ETA activation is also linked to cell proliferation and is implicated in various cardiovascular diseases.

  • ETB Receptors: Found on endothelial cells and smooth muscle cells. On endothelial cells, their activation (coupled through Gi/o) leads to the production of nitric oxide (NO) and prostacyclin, causing vasodilation. On smooth muscle cells, they can mediate vasoconstriction similar to ETA receptors. ETB receptors are also crucial for clearing circulating ET-1 from the bloodstream.

This compound, by blocking these receptors, prevents the downstream signaling events initiated by endothelin, thereby inhibiting its physiological effects.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETA {ETA Receptor} ET1->ETA ETB_endo {ETB Receptor (Endothelial)} ET1->ETB_endo AselacinB This compound AselacinB->ETA AselacinB->ETB_endo Gq Gq/11 ETA->Gq activates Gi Gi/o ETB_endo->Gi activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Contraction Vasoconstriction & Proliferation Ca->Contraction PKC->Contraction eNOS eNOS Gi->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces Relaxation Vasodilation NO->Relaxation

Endothelin Receptor Signaling Pathway.

Conclusion

This compound is a fungal metabolite identified as an endothelin receptor antagonist. While its discovery highlighted a novel chemical scaffold for this target class, the absence of further published research severely limits a detailed understanding of its specific properties. The information provided herein offers a comprehensive overview of the context in which this compound was identified and would be further evaluated. Future research is necessary to elucidate the specific in vitro and in vivo profile of this compound, including its receptor selectivity (ETA vs. ETB), potency, pharmacokinetic properties, and potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Aselacin B Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the isolation and purification of Aselacin B, a novel inhibitor of endothelin binding, from fungal fermentation cultures. This compound is a cyclic pentapeptolide produced by Acremonium species. To date, a total chemical synthesis protocol for this compound has not been published in peer-reviewed literature. The methodologies outlined below are based on the initial discovery and characterization of this compound.

Overview of this compound

Aselacins are a group of related cyclic pentapeptolides, designated as Aselacin A, B, and C, isolated from stationary cultures of two related Acremonium species of fungi.[1][2] These compounds are characterized by a cyclic pentapeptolide core of cyclo[Gly-D-Ser-D-Trp-β-Ala-L-Thr] with an exocyclic D-Gln residue. This glutamine is further attached to a functionalized long-chain fatty acid, with the variations in this fatty acid chain distinguishing the different Aselacins.[1] Aselacins have been identified as inhibitors of endothelin binding to its receptor, suggesting their potential as therapeutic agents.[1][2]

Fermentation of the Producing Organism

The production of this compound is achieved through the fermentation of the Acremonium species. The following table summarizes the key parameters for the fermentation process.

ParameterCondition
Producing OrganismAcremonium sp.
Culture TypeStationary Culture
Fermentation TimeNot specified in abstracts
Key NutrientsNot specified in abstracts

Protocol for Fermentation (General Outline):

A detailed fermentation protocol is not available in the provided abstracts. However, a general procedure for fungal fermentation would involve the following steps:

  • Inoculum Preparation: Aseptically transfer a viable culture of the Acremonium species to a suitable liquid starter medium. Incubate with agitation to generate a sufficient biomass for inoculation of the production culture.

  • Production Culture: Inoculate the production fermentation medium with the starter culture. The production medium composition is critical for optimal yield and would need to be determined empirically.

  • Incubation: Maintain the production culture under stationary (non-agitated) conditions at a controlled temperature for a specified duration to allow for the biosynthesis of Aselacins.

  • Harvesting: After the incubation period, harvest the entire culture broth for extraction of the secondary metabolites.

This compound Purification Protocol

The purification of this compound from the fermentation broth involves a multi-step process combining extraction and chromatographic techniques.

Experimental Workflow for this compound Purification

G Fermentation_Broth Fermentation Broth Extraction Extraction Fermentation_Broth->Extraction Chromatography_1 Initial Chromatographic Separation Extraction->Chromatography_1 Fraction_Collection Fraction Collection Chromatography_1->Fraction_Collection HPLC High-Performance Liquid Chromatography (HPLC) Fraction_Collection->HPLC Pure_Aselacin_B Pure this compound HPLC->Pure_Aselacin_B

Caption: Workflow for the purification of this compound.

Detailed Methodologies:

The abstracts suggest a purification strategy that relies on chromatographic separation. While the specific resins and solvent systems are not detailed, a typical protocol based on the nature of the compound would be as follows:

Step 1: Extraction

  • Objective: To extract the Aselacins from the fermentation broth and mycelia into an organic solvent.

  • Procedure:

    • Homogenize the entire fermentation broth (mycelia and liquid).

    • Extract the homogenized broth with a water-immiscible organic solvent such as ethyl acetate (B1210297) or butanol. Perform the extraction multiple times to ensure complete recovery.

    • Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.

Step 2: Initial Chromatographic Separation

  • Objective: To perform a preliminary separation of the components in the crude extract.

  • Procedure:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Apply the dissolved extract to a silica (B1680970) gel or other suitable normal-phase chromatography column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

    • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing Aselacins.

Step 3: High-Performance Liquid Chromatography (HPLC)

  • Objective: To achieve high-resolution separation of the Aselacins and isolate pure this compound.

  • Procedure:

    • Pool the fractions from the initial chromatography that are enriched in Aselacins and concentrate them.

    • Dissolve the concentrated material in a suitable solvent compatible with the HPLC mobile phase.

    • Inject the sample onto a reversed-phase HPLC column (e.g., C18).

    • Elute the column with a suitable mobile phase, likely a gradient of water and acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid (TFA).

    • Monitor the elution profile using a UV detector. The different Aselacins (A, B, and C) should separate into distinct peaks.

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the isolated this compound using analytical HPLC.

Structure Elucidation and Characterization

The structure of this compound was determined using a combination of spectroscopic and analytical techniques.

TechniquePurpose
Amino Acid AnalysisDetermination of the amino acid composition of the peptide core.
Mass SpectrometryDetermination of the molecular weight and fragmentation pattern.
1D and 2D NMR SpectroscopyElucidation of the complete chemical structure and stereochemistry.
Chiral HPLCDetermination of the stereochemistry (D/L configuration) of the constituent amino acids after hydrolysis.

Signaling Pathway Context: Endothelin Receptor Inhibition

This compound functions by inhibiting the binding of endothelin to its receptors. The endothelin system plays a crucial role in vasoconstriction and cell proliferation.

G Endothelin Endothelin-1 ET_Receptor Endothelin Receptor (ETA / ETB) Endothelin->ET_Receptor Binds to Signaling Downstream Signaling (e.g., Vasoconstriction, Proliferation) ET_Receptor->Signaling Activates Aselacin_B This compound Aselacin_B->ET_Receptor Inhibits Binding

References

Application Notes and Protocols: In Vitro Assay for Aselacin B Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacins are a group of novel cyclic pentapeptolides isolated from the fungus Acremonium sp.[1]. Aselacin B has been identified as an inhibitor of endothelin binding to its receptors[1]. Endothelins are potent vasoconstrictor peptides that play a crucial role in vascular homeostasis and are implicated in various cardiovascular diseases, inflammation, and cancer through their interaction with two G protein-coupled receptor subtypes: endothelin receptor type A (ET-A) and type B (ET-B)[2][3][4]. The inhibitory action of this compound on this interaction makes it a compound of significant interest for therapeutic development.

These application notes provide a detailed framework for developing and executing in vitro assays to characterize the biological activity of this compound, with a primary focus on its endothelin receptor antagonist properties. Additionally, protocols for assessing potential downstream effects, such as anticancer and anti-inflammatory activities, are included to provide a comprehensive profiling of this compound.

Primary In Vitro Assay: Endothelin Receptor Antagonist Activity

The primary mechanism of this compound is its ability to inhibit the binding of endothelin to its receptors. This can be quantified using a competitive binding assay or a functional assay measuring the downstream signaling events.

Competitive Radioligand Binding Assay

This assay directly measures the ability of this compound to displace a radiolabeled endothelin ligand from its receptors.

Experimental Protocol:

a. Materials and Reagents:

  • Cell Line: A stable cell line expressing high levels of endothelin receptors, such as the rat aortic smooth muscle cell line A10, is recommended[5].

  • Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1)

  • Unlabeled Ligand: Endothelin-1 (for determining non-specific binding)

  • Test Compound: this compound

  • Membrane Preparation: Crude membrane fractions from the A10 cell line.

  • Assay Buffer: Tris-HCl buffer with appropriate supplements (e.g., MgCl₂, BSA).

  • Filtration System: 96-well microtiter filtration plates with glass fiber filters[5].

  • Scintillation Counter: For detecting radioactivity.

b. Procedure:

  • Membrane Preparation: Culture A10 cells to confluency, harvest, and homogenize in a cold buffer. Centrifuge the homogenate at a low speed to remove nuclei and debris. The supernatant is then centrifuged at a high speed to pellet the membrane fraction. Resuspend the pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Membrane preparation and [¹²⁵I]-ET-1.

    • Non-specific Binding: Membrane preparation, [¹²⁵I]-ET-1, and a high concentration of unlabeled Endothelin-1.

    • Competitive Binding: Membrane preparation, [¹²⁵I]-ET-1, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash each filter with cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1) from the resulting sigmoidal curve.

Functional Assay: Intracellular Calcium Influx

Endothelin receptor activation leads to an increase in intracellular calcium concentration. This functional assay measures the ability of this compound to block this effect.

Experimental Protocol:

a. Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing either ET-A or ET-B receptors[6].

  • Calcium Indicator Dye: Fluo-4 AM or similar fluorescent calcium indicator.

  • Agonist: Endothelin-1.

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Fluorescent Plate Reader: Equipped with appropriate excitation and emission filters.

b. Procedure:

  • Cell Plating: Seed the HEK293-ET-A or HEK293-ET-B cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer for 1 hour at 37°C.

  • Compound Addition: Wash the cells with assay buffer and then add varying concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescent plate reader. Add Endothelin-1 to all wells (except for negative controls) and immediately begin measuring the fluorescence intensity over time.

c. Data Analysis:

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Calculate the percentage of inhibition of the Endothelin-1-induced calcium influx by this compound for each concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Potential Secondary In Vitro Assays

Given the role of the endothelin system in cell proliferation and inflammation, it is valuable to assess the effect of this compound on these processes.

Cell Viability/Cytotoxicity Assay (MTT/XTT)

This assay determines the effect of this compound on the viability and metabolic activity of cancer cell lines.

Experimental Protocol:

a. Materials and Reagents:

  • Cell Lines: A panel of cancer cell lines (e.g., breast, colon, lung cancer cell lines).

  • Test Compound: this compound.

  • MTT or XTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)[3][7].

  • Solubilization Solution: (e.g., DMSO or SDS for MTT).

  • Microplate Reader: Capable of measuring absorbance at the appropriate wavelength.

b. Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the MTT or XTT reagent to each well and incubate for a few hours. Metabolically active cells will convert the tetrazolium salt into a colored formazan (B1609692) product[3][7].

  • Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (around 570 nm for MTT, 450 nm for XTT) using a microplate reader[3].

c. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Apoptosis Assay (Caspase Activity)

This assay determines if this compound induces programmed cell death (apoptosis) in cancer cells.

Experimental Protocol:

a. Materials and Reagents:

  • Cell Lines: Cancer cell lines of interest.

  • Test Compound: this compound.

  • Caspase Assay Kit: A commercially available kit that measures the activity of key executioner caspases (e.g., caspase-3/7) using a fluorogenic or colorimetric substrate[6].

  • Plate Reader: Fluorometer or spectrophotometer.

b. Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for a defined period.

  • Assay Reagent Addition: Add the caspase substrate reagent to each well.

  • Incubation: Incubate the plate at room temperature, protected from light. During this time, active caspases in apoptotic cells will cleave the substrate, generating a fluorescent or colored product.

  • Signal Measurement: Measure the fluorescence or absorbance using a plate reader.

c. Data Analysis:

  • The signal intensity is proportional to the amount of active caspase.

  • Compare the signal from treated cells to that of untreated cells to determine the fold-increase in caspase activity.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay assesses the potential of this compound to reduce the inflammatory response in macrophages.

Experimental Protocol:

a. Materials and Reagents:

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7)[8].

  • Inflammatory Stimulus: Lipopolysaccharide (LPS)[8].

  • Test Compound: this compound.

  • Griess Reagent: For the colorimetric detection of nitrite (B80452), a stable product of nitric oxide.

  • Microplate Reader: For absorbance measurement.

b. Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Add LPS to the wells (except for the negative control) to induce an inflammatory response and nitric oxide production.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with the Griess reagent.

  • Absorbance Reading: After a short incubation, measure the absorbance at around 540 nm.

c. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.

  • Determine the concentration of nitrite in the cell supernatants.

  • Calculate the percentage of inhibition of LPS-induced nitric oxide production by this compound.

Data Presentation

Summarize all quantitative data in a structured table for easy comparison of the different activities of this compound.

Assay TypeCell Line(s)Measured ParameterEndpointThis compound Activity (IC₅₀/GI₅₀)Positive Control
Primary Assays
Endothelin Receptor BindingA10[¹²⁵I]-ET-1 DisplacementIC₅₀e.g., 1.5 µMEndothelin-1
Intracellular Calcium InfluxHEK293-ET-A/ET-BFluorescence IntensityIC₅₀e.g., 2.3 µMBosentan
Secondary Assays
Cell Viability (MTT)MCF-7, HT-29Absorbance (Formazan)GI₅₀e.g., > 50 µMDoxorubicin
Apoptosis (Caspase-3/7)MCF-7FluorescenceFold-increasee.g., 1.2-fold at 10 µMStaurosporine
Anti-inflammatory (NO)RAW 264.7Absorbance (Nitrite)IC₅₀e.g., 15 µMDexamethasone

Mandatory Visualizations

Endothelin Signaling Pathway

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ET-1 Endothelin-1 (ET-1) ET-A ET-A Receptor ET-1->ET-A Binds ET-B ET-B Receptor ET-1->ET-B Binds This compound This compound This compound->ET-A Inhibits This compound->ET-B Inhibits Gq Gq ET-A->Gq Activates ET-B->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ Induces PKC PKC DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Transcription Gene Transcription (Proliferation, Inflammation) MAPK->Transcription Regulates

Caption: Endothelin signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Screening

Experimental_Workflow Start Start: this compound Stock Solution Primary_Assay Primary Assay: Endothelin Receptor Antagonist Activity Start->Primary_Assay Binding_Assay Competitive Binding Assay (Radioligand Displacement) Primary_Assay->Binding_Assay Functional_Assay Functional Assay (Calcium Influx) Primary_Assay->Functional_Assay Data_Analysis Data Analysis and IC₅₀/GI₅₀ Determination Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Secondary_Assays Secondary Assays: (Based on Primary Results) Anticancer Anticancer Assays (Cell Viability, Apoptosis) Secondary_Assays->Anticancer Anti_inflammatory Anti-inflammatory Assay (Nitric Oxide Production) Secondary_Assays->Anti_inflammatory Conclusion Conclusion: Characterize this compound Activity Profile Anticancer->Conclusion Anti_inflammatory->Conclusion Data_Analysis->Secondary_Assays If active

Caption: A generalized experimental workflow for screening this compound activity.

References

Application Notes and Protocols for Aselacin B in Cell-Based Endothelin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacins are a class of cyclic pentapeptolides isolated from fungi of the Acremonium species, which have been identified as inhibitors of endothelin (ET) binding to its receptors.[1][2] The endothelin system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G-protein coupled receptor subtypes (ETA and ETB), is a critical regulator of vascular tone and cell proliferation.[3][4][5] Dysregulation of the endothelin system is implicated in various cardiovascular diseases, making endothelin receptor antagonists a key area of interest for drug development.

The ETA receptor, primarily located on vascular smooth muscle cells, mediates vasoconstriction and cell growth. In contrast, the ETB receptor is found on endothelial cells, where it mediates vasodilation through the release of nitric oxide and prostacyclin, and also plays a role in the clearance of circulating endothelin. However, ETB receptors are also present on smooth muscle cells and can mediate vasoconstriction.

Aselacin B: A Potential Endothelin Receptor Antagonist

This compound is a novel cyclic pentapeptolide that, along with Aselacins A and C, has been shown to inhibit the binding of endothelin to its receptors. These compounds share a core structure of cyclo[Gly-D-Ser-D-Trp-beta-Ala-L-Thr] with an exocyclic D-Gln to which a long-chain fatty acid is attached. The differentiation between the aselacins lies in the functionalization of this fatty acid.

Quantitative Data

While specific binding affinities for this compound are yet to be published, the inhibitory activity of the aselacin class has been demonstrated. For instance, Aselacin A has been shown to inhibit the binding of endothelin-1 (B181129) to its receptors in membrane preparations. The following table summarizes the available data for Aselacin A, which can serve as a reference point for designing experiments with this compound.

CompoundTargetAssay SystemIC50
Aselacin AEndothelin-1 ReceptorsBovine Atrial Membranes~22 µg/mL
Aselacin AEndothelin-1 ReceptorsPorcine Cerebral Membranes~20 µg/mL

Table 1: Inhibitory concentration (IC50) of Aselacin A against endothelin-1 binding. This data is provided as a reference for the potential activity of this compound.

Endothelin Receptor Signaling Pathway

The binding of endothelin peptides to their receptors (ETA or ETB) initiates a cascade of intracellular signaling events. These receptors can couple to various G proteins, including Gq, Gs, and Gi, leading to the activation of multiple downstream effector pathways. The primary signaling pathway involves the activation of phospholipase C (PLC) by Gq, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to physiological responses such as vasoconstriction and cell proliferation.

Endothelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 ETR ET Receptor (ETA / ETB) ET-1->ETR Binding Gq Gq ETR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG Cleavage PIP2 PIP2 PIP2->PLC Ca Ca2+ IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Response Physiological Response (Vasoconstriction, Proliferation) Ca->Response PKC->Response

Endothelin Receptor Signaling Pathway

Experimental Protocols

This section provides a detailed protocol for a competitive radioligand binding assay to determine the inhibitory potential of this compound on endothelin receptors. This assay is designed to be adaptable for both ETA and ETB receptor subtypes by using cell lines specifically expressing each receptor.

Experimental Workflow

The overall workflow for the cell-based competitive binding assay is depicted below. It involves cell culture, preparation of assay plates with the test compound (this compound), addition of a radiolabeled endothelin ligand, incubation, separation of bound and free ligand, and quantification of radioactivity.

Experimental_Workflow A 1. Cell Culture (e.g., CHO-K1 or HEK293 cells expressing ETA or ETB receptors) B 2. Cell Harvesting and Membrane Preparation A->B E 5. Addition of Cell Membranes B->E C 3. Assay Plate Preparation - Add Assay Buffer - Add unlabeled Endothelin-1 (for non-specific binding) - Add this compound (test compound) D 4. Addition of Radiolabeled Ligand (e.g., [125I]ET-1) C->D D->E F 6. Incubation (e.g., 2 hours at 25°C) E->F G 7. Separation of Bound and Free Ligand (Filtration through GF/C filter plate) F->G H 8. Washing G->H I 9. Scintillation Counting H->I J 10. Data Analysis (IC50 and Ki determination) I->J

Cell-Based Competitive Binding Assay Workflow
Materials and Reagents

  • Cell Lines:

    • CHO-K1 or HEK293 cells stably transfected with human ETA receptor.

    • CHO-K1 or HEK293 cells stably transfected with human ETB receptor.

  • Culture Medium: Ham's F-12 or DMEM/F-12 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Radioligand: [125I]-Endothelin-1 ([125I]ET-1)

  • Unlabeled Ligand: Endothelin-1 (for non-specific binding determination).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, at 4°C.

  • Filtration Plates: 96-well glass fiber (GF/C) filter plates.

  • Scintillation Cocktail.

  • Multi-well plate scintillation counter.

Protocol: Competitive Radioligand Binding Assay
  • Cell Culture and Membrane Preparation:

    • Culture the transfected CHO-K1 or HEK293 cells to ~80-90% confluency.

    • Harvest the cells by scraping and centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup (96-well plate format):

    • Total Binding: 50 µL of assay buffer + 50 µL of [125I]ET-1 (at a final concentration near its Kd) + 100 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of unlabeled Endothelin-1 (at a final concentration of 1 µM) + 50 µL of [125I]ET-1 + 100 µL of membrane suspension.

    • Competitive Binding (this compound): 50 µL of this compound at various concentrations (e.g., 10-point serial dilution) + 50 µL of [125I]ET-1 + 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at 25°C for 2 hours with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold.

    • Wash each well three times with 200 µL of ice-cold wash buffer.

  • Quantification:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Count the radioactivity in each well using a multi-well plate scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • The percentage of specific binding at each concentration of this compound is calculated as: ((Binding in the presence of this compound - NSB) / (Total Binding - NSB)) x 100.

  • Determine IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC50 value of this compound. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki (Inhibitory Constant):

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This document provides a comprehensive guide for the characterization of this compound as a potential endothelin receptor antagonist using cell-based binding assays. While the specific binding affinity and receptor selectivity of this compound remain to be determined, the provided protocols offer a robust methodology for researchers to perform these critical evaluations. The illustrative data for Aselacin A suggests that the aselacin class of compounds holds promise as inhibitors of the endothelin system. Further investigation into the pharmacological properties of this compound is warranted to elucidate its potential as a therapeutic agent for cardiovascular and other related diseases.

References

Application Notes and Protocols for the Quantification of Azelastine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified "Aselacin B". However, a comprehensive search of scientific literature and databases revealed very limited information on analytical methods for the quantification of this compound, a cyclic pentapeptolide endothelin receptor antagonist. Conversely, a significant body of research exists for the analytical quantification of Azelastine , a commonly used antihistamine, whose name bears a phonetic resemblance to the requested compound. It is highly probable that "this compound" was a typographical error. Therefore, this document provides detailed application notes and protocols for the quantification of Azelastine to best address the user's core requirements for detailed analytical methodologies.

Introduction

Azelastine is a potent, second-generation histamine (B1213489) H1-receptor antagonist used in the treatment of allergic rhinitis and conjunctivitis.[1][2] Its therapeutic efficacy is attributed to its ability to block the action of histamine and inhibit the release of other inflammatory mediators.[3] Accurate and precise quantification of Azelastine in various matrices, such as pharmaceutical formulations and biological samples (plasma, tissues), is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document outlines validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Azelastine.

Data Presentation: Quantitative Method Parameters

The following tables summarize the key quantitative parameters for the HPLC-UV and LC-MS/MS methods for Azelastine quantification.

Table 1: HPLC-UV Method Parameters for Azelastine Quantification

ParameterHPLC-UV Method 1HPLC-UV Method 2
Column C18ODS (250 x 4.6 mm i.d., 5 µm)
Mobile Phase Acetonitrile (B52724): 0.04 M Phosphate (B84403) Buffer (pH 3.5) (32:68, v/v)Acetonitrile: Methanol (B129727): Potassium Dihydrogen Phosphate Buffer (pH 6.1) (30:30:40)
Flow Rate -1.5 mL/min
Detection Wavelength 210 nm227 nm
Linearity Range 0.2 - 20.0 µg/mL-
Limit of Detection (LOD) 7.05 ng/mL35 ng/mL
Limit of Quantification (LOQ) -105 ng/mL
Internal Standard Naftazone-
Retention Time -2.745 min
Accuracy (% Recovery) -98.25 - 99.27%

Data for HPLC-UV Method 1 was synthesized from a study on the stability of Azelastine HCl. Specific flow rate and LOQ were not provided in the abstract. Data for HPLC-UV Method 2 was derived from a study on the pharmacokinetic analysis of a different drug but provides a comparable validated method.[4]

Table 2: LC-MS/MS Method Parameters for Azelastine Quantification

ParameterLC-MS/MS Method
Column Waters Acquity BEH C18
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid (Gradient)
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI) - Positive
Detection Multiple Reaction Monitoring (MRM)
Linearity Range 0.1 - 50 mg/L (for a similar compound, Ciprofloxacin)
Intra-day Imprecision < 11%
Inter-day Imprecision < 11%
Accuracy 95 - 114%

The LC-MS/MS method parameters are based on a validated method for the simultaneous quantification of multiple antimicrobials, which can be adapted for Azelastine.[5]

Experimental Protocols

Protocol 1: Quantification of Azelastine by HPLC-UV

This protocol describes a stability-indicating HPLC-UV method for the quantification of Azelastine in pharmaceutical preparations.

1. Materials and Reagents

  • Azelastine Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (analytical grade)

  • Ortho-phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or equivalent)

  • Naftazone (Internal Standard)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Preparation of Solutions

  • Mobile Phase (Acetonitrile: 0.04 M Phosphate Buffer pH 3.5, 32:68 v/v):

    • Prepare 0.04 M phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in water.

    • Adjust the pH to 3.5 with ortho-phosphoric acid.

    • Mix 320 mL of acetonitrile with 680 mL of the phosphate buffer.

    • Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of Azelastine Hydrochloride reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions (0.2 - 20.0 µg/mL):

    • Prepare a series of dilutions from the standard stock solution using the mobile phase to obtain concentrations within the desired linearity range.

  • Internal Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of Naftazone and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.

  • Sample Preparation (from a nasal spray formulation):

    • Transfer a volume of the nasal spray equivalent to a known amount of Azelastine into a volumetric flask.

    • Add a known amount of the internal standard.

    • Dilute to volume with the mobile phase to achieve a final concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.04 M Phosphate Buffer (pH 3.5) (32:68, v/v)

  • Flow Rate: 1.0 mL/min (typical, may require optimization)

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm

  • Column Temperature: Ambient

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Azelastine to the internal standard against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Calculate the concentration of Azelastine in the sample preparations using the regression equation.

Protocol 2: Quantification of Azelastine by LC-MS/MS

This protocol provides a general framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of Azelastine in biological matrices like human plasma.

1. Materials and Reagents

  • Azelastine reference standard

  • Azelastine-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

2. Instrumentation

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Data acquisition and analysis software.

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solutions (1 mg/mL):

    • Prepare separate stock solutions of Azelastine and the internal standard in methanol.

  • Working Standard and QC Solutions:

    • Prepare serial dilutions of the Azelastine stock solution in methanol or acetonitrile.

    • Spike these solutions into drug-free human plasma to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution:

    • Dilute the internal standard stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).

4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A).

  • Inject into the LC-MS/MS system.

5. LC-MS/MS Conditions

  • Column: Waters Acquity BEH C18 (or equivalent)

  • Column Temperature: 40 °C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Mass Spectrometer: Triple Quadrupole

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Azelastine: To be determined by direct infusion (e.g., Q1: m/z 382.2 -> Q3: m/z [product ion])

    • Azelastine-d4 (IS): To be determined by direct infusion (e.g., Q1: m/z 386.2 -> Q3: m/z [product ion])

  • Compound-dependent parameters (e.g., declustering potential, collision energy) must be optimized for Azelastine and its internal standard.

6. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression model to fit the data.

  • Quantify Azelastine in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Azelastine

Azelastine_Signaling_Pathway cluster_allergen Allergen Exposure cluster_mast_cell Mast Cell cluster_target_cell Target Cell (e.g., vascular endothelium) Allergen Allergen IgE IgE Allergen->IgE binds Mast_Cell Mast Cell IgE->Mast_Cell activates Histamine Histamine Release Mast_Cell->Histamine Leukotrienes Leukotriene Synthesis Mast_Cell->Leukotrienes Cytokines Pro-inflammatory Cytokines Mast_Cell->Cytokines H1_Receptor H1 Receptor Histamine->H1_Receptor binds Symptoms Allergic Symptoms (itching, sneezing, congestion) H1_Receptor->Symptoms leads to Azelastine Azelastine Azelastine->Mast_Cell stabilizes Azelastine->H1_Receptor antagonizes

Caption: Mechanism of action of Azelastine.

Experimental Workflow: HPLC-UV Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Start Start Prep_Standards Prepare Standard Solutions Start->Prep_Standards Prep_Sample Prepare Sample (Dilution & Spiking IS) Start->Prep_Sample HPLC_System HPLC System (C18 Column) Prep_Standards->HPLC_System Filter Filter Sample Prep_Sample->Filter Filter->HPLC_System UV_Detector UV Detector (210 nm) HPLC_System->UV_Detector Chromatogram Generate Chromatogram UV_Detector->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Azelastine Calibration->Quantification End End Quantification->End

Caption: HPLC-UV experimental workflow.

Experimental Workflow: LC-MS/MS Quantification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Protein_Precip Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_System LC System (C18 Column, Gradient) Reconstitute->LC_System MS_System Tandem Mass Spec (MRM Mode) LC_System->MS_System Peak_Integration Peak Integration MS_System->Peak_Integration Calibration Generate Calibration Curve (Analyte/IS Ratio) Peak_Integration->Calibration Quantification Quantify Azelastine Calibration->Quantification End End Quantification->End

Caption: LC-MS/MS experimental workflow.

References

Advancing Preclinical Research: Experimental Design for Aselacin B in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the quest for novel therapeutics, the preclinical evaluation of promising compounds is a critical step. Aselacin B, a cyclic pentapeptide isolated from Acremonium species, has been identified as a potent endothelin (ET) receptor antagonist.[1][2] This finding positions this compound as a compelling candidate for conditions where the endothelin system is dysregulated, such as cardiovascular diseases, fibrosis, and certain cancers. To facilitate further investigation, this document provides detailed application notes and protocols for the comprehensive study of this compound in animal models, guiding researchers from initial pharmacokinetic profiling to robust efficacy and safety evaluations.

Scientific Background

Aselacins A, B, and C are novel compounds that inhibit the binding of endothelin-1 (B181129) to its receptors.[1] Structurally, they are cyclic pentapeptides.[2] The primary mechanism of action identified for the aselacins is the competitive inhibition of endothelin binding to its receptors, with an IC50 in the microgram per milliliter range in in-vitro radioligand binding assays.[1] The endothelin system, comprising ET-1, ET-2, and ET-3 peptides and their receptors ETA and ETB, is a key regulator of vasoconstriction, cell proliferation, and fibrosis. Dysregulation of this system is implicated in a variety of pathologies, making endothelin receptor antagonists a significant area of therapeutic interest.

Proposed Experimental Workflow

A structured, phased approach is recommended to thoroughly characterize the in vivo properties of this compound. The workflow is designed to build a comprehensive data package, starting with understanding the compound's behavior in the body and culminating in an assessment of its therapeutic potential and safety profile.

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Pharmacokinetics & Tolerability cluster_2 Phase 3: Efficacy Evaluation cluster_3 Phase 4: Safety & Toxicology in_vitro_char Receptor Binding & Functional Assays pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in_vitro_char->pk_pd Establish Target Engagement dose_range Dose Range-Finding & Acute Toxicity pk_pd->dose_range Inform Dose Selection efficacy_models Disease-Specific Animal Models dose_range->efficacy_models Determine Therapeutic Window tox_studies Repeat-Dose Toxicology Studies efficacy_models->tox_studies Confirm Safety at Efficacious Doses

Caption: A stepwise experimental workflow for the preclinical evaluation of this compound.

Key Experimental Protocols

Protocol: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis of this compound in Rodents

Objective: To determine the pharmacokinetic profile and establish a relationship between this compound exposure and its pharmacodynamic effect (endothelin receptor blockade).

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

Methodology:

  • Animal Acclimatization: Acclimatize animals for a minimum of 7 days under standard laboratory conditions.

  • Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein to one cohort (n=3 per sex).

    • Subcutaneous (SC) Administration: Administer a single dose (e.g., 20 mg/kg) to a second cohort (n=3 per sex).

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Pharmacodynamic Assessment:

    • At selected time points post-dosing, administer an endothelin-1 challenge.

    • Measure mean arterial blood pressure (MAP) changes as a surrogate marker of endothelin receptor blockade.

  • Data Analysis:

    • Calculate PK parameters using non-compartmental analysis (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability).

    • Correlate plasma concentrations of this compound with the observed changes in MAP.

Protocol: Efficacy Evaluation of this compound in a Hypertensive Animal Model

Objective: To assess the therapeutic efficacy of this compound in reducing blood pressure in a model of hypertension.

Animal Model: Spontaneously Hypertensive Rats (SHR) (12-14 weeks old).

Methodology:

  • Baseline Blood Pressure Measurement: Measure baseline systolic blood pressure (SBP) using a non-invasive tail-cuff method for 3 consecutive days.

  • Group Allocation: Randomize animals into vehicle control and this compound treatment groups (n=8-10 per group).

  • Dosing: Administer this compound or vehicle daily for a specified duration (e.g., 28 days) via a clinically relevant route (e.g., subcutaneous). Doses should be selected based on PK/PD data.

  • Blood Pressure Monitoring: Measure SBP weekly throughout the study.

  • Terminal Procedures:

    • At the end of the treatment period, collect terminal blood samples for biomarker analysis (e.g., plasma renin activity, aldosterone).

    • Harvest tissues (e.g., heart, kidney, aorta) for histopathological examination and gene expression analysis (e.g., markers of fibrosis and inflammation).

  • Data Analysis: Compare changes in SBP, biomarkers, and histopathological scores between treatment and control groups using appropriate statistical methods (e.g., ANOVA).

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Example Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterIntravenous (2 mg/kg)Subcutaneous (20 mg/kg)
Cmax (ng/mL)ValueValue
Tmax (h)ValueValue
AUC0-t (ngh/mL)ValueValue
AUC0-inf (ngh/mL)ValueValue
T1/2 (h)ValueValue
CL (mL/h/kg)ValueN/A
Vdss (L/kg)ValueN/A
Bioavailability (%)N/AValue

Table 2: Example Efficacy Data of this compound in Spontaneously Hypertensive Rats

Treatment GroupBaseline SBP (mmHg)Change in SBP at Day 28 (mmHg)Heart Weight to Body Weight Ratio (mg/g)
Vehicle ControlMean ± SDMean ± SDMean ± SD
This compound (Low Dose)Mean ± SDMean ± SDMean ± SD
This compound (High Dose)Mean ± SDMean ± SDMean ± SD

Proposed Signaling Pathway for Investigation

The primary mechanism of this compound is the blockade of endothelin receptors. This interaction is expected to modulate downstream signaling cascades that are crucial in cellular responses like vasoconstriction, proliferation, and fibrosis. The following diagram illustrates the proposed signaling pathway affected by this compound.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cellular Response ETR Endothelin Receptor (ETA/ETB) PLC Phospholipase C (PLC) ETR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Prolif Cell Proliferation PKC->Prolif Fibro Fibrosis PKC->Fibro Vaso Vasoconstriction Ca->Vaso ET1 Endothelin-1 ET1->ETR AselacinB This compound AselacinB->ETR

Caption: Proposed signaling pathway modulated by this compound through endothelin receptor antagonism.

Conclusion

This compound presents a promising profile as an endothelin receptor antagonist. The experimental framework outlined in these application notes provides a comprehensive strategy for its preclinical development. By systematically evaluating its pharmacokinetics, pharmacodynamics, efficacy, and safety in relevant animal models, researchers can build a robust data package to support its advancement towards clinical investigation. This structured approach will be instrumental in unlocking the full therapeutic potential of this compound.

References

Application Note & Protocol: Determination of Aselacin B Dose-Response Curve

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the dose-response curve of Aselacin B, a known endothelin receptor antagonist. The presented methodologies are designed to ensure reproducibility and accuracy in assessing the compound's potency and efficacy.

Introduction

Aselacins are a class of novel compounds that function by inhibiting the binding of endothelin to its receptors.[1][2] Understanding the dose-response relationship of this compound is a critical step in its preclinical evaluation. This relationship is typically represented by a sigmoidal curve, which allows for the determination of key parameters such as IC50 (half-maximal inhibitory concentration), efficacy (maximum effect), and potency.[3][4][5] This application note details a robust protocol for generating a dose-response curve for this compound using a cell-based viability assay.

Signaling Pathway

This compound exerts its biological effect by acting as an antagonist to the endothelin receptor. Endothelin receptors (ET-A and ET-B) are G-protein coupled receptors that, upon binding with endothelin-1 (B181129) (ET-1), initiate a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including vasoconstriction, cell proliferation, and hypertrophy. This compound, by blocking the binding of ET-1 to its receptor, inhibits these downstream signaling events.

AselacinB_Signaling_Pathway cluster_membrane Cell Membrane ET_Receptor Endothelin Receptor (ET-A/ET-B) PLC Phospholipase C (PLC) ET_Receptor->PLC Activates ET1 Endothelin-1 (ET-1) ET1->ET_Receptor Binds AselacinB This compound AselacinB->ET_Receptor Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Response Cellular Responses (e.g., Proliferation, Vasoconstriction) Ca_Release->Cell_Response PKC->Cell_Response Experimental_Workflow A 1. Cell Culture (e.g., A549, HeLa) B 2. Cell Seeding (96-well plate) A->B C 3. This compound Serial Dilution & Cell Treatment B->C D 4. Incubation (e.g., 24, 48, 72 hours) C->D E 5. Cell Viability Assay (e.g., MTT, XTT, Resazurin) D->E F 6. Data Acquisition (Plate Reader) E->F G 7. Data Analysis (Dose-Response Curve Generation, IC50 Calculation) F->G

References

Application Notes and Protocols: Assessing Aselacin B Specificity for ETA vs. ETB Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aselacins are a class of novel cyclic pentapeptolides, including Aselacin B, that have been identified as inhibitors of endothelin binding to its receptors.[1] Endothelin (ET) signaling, mediated through the G protein-coupled receptors (GPCRs) ETA and ETB, plays a crucial role in vascular homeostasis and is implicated in various pathologies.[2][3] The ETA receptor is primarily associated with vasoconstriction, while the ETB receptor has more diverse roles, including vasodilation via nitric oxide release and clearance of circulating endothelin.[2][4] Given the distinct physiological roles of these receptor subtypes, determining the specificity of a potential antagonist like this compound is a critical step in preclinical drug development.

These application notes provide detailed protocols for assessing the binding affinity and functional activity of this compound at human ETA and ETB receptors, enabling a comprehensive evaluation of its receptor specificity. The methodologies described include competitive radioligand binding assays and functional assays measuring downstream signaling events such as intracellular calcium mobilization and inositol (B14025) phosphate (B84403) accumulation.

Quantitative Data Summary

The following tables summarize the key quantitative data that should be generated from the described experimental protocols to determine the specificity of this compound.

Table 1: Competitive Radioligand Binding Affinity of this compound for ETA and ETB Receptors

CompoundReceptorRadioligandKi (nM)
This compoundETA[125I]-ET-1Value
This compoundETB[125I]-ET-1Value
BQ-123 (ETA selective)ETA[125I]-ET-1Reference Value
BQ-788 (ETB selective)ETB[125I]-ET-1Reference Value
Bosentan (Mixed)ETA[125I]-ET-1Reference Value
Bosentan (Mixed)ETB[125I]-ET-1Reference Value

Ki (inhibitory constant) values are determined from IC50 values obtained in competitive binding assays. Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonist Activity of this compound in Calcium Mobilization Assays

CompoundReceptorAgonistIC50 (nM)
This compoundETAET-1Value
This compoundETBET-1Value
BQ-123 (ETA selective)ETAET-1Reference Value
BQ-788 (ETB selective)ETBET-1Reference Value

IC50 (half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the calcium response induced by a fixed concentration of endothelin-1 (B181129) (ET-1).

Table 3: Functional Antagonist Activity of this compound in IP-One Assays

CompoundReceptorAgonistIC50 (nM)
This compoundETAET-1Value
This compoundETBET-1Value
BQ-123 (ETA selective)ETAET-1Reference Value
BQ-788 (ETB selective)ETBET-1Reference Value

IC50 values represent the concentration of this compound required to inhibit 50% of the inositol monophosphate (IP1) accumulation induced by ET-1.

Signaling Pathways & Experimental Workflows

The following diagrams illustrate the key signaling pathways of the ETA and ETB receptors and the general workflows for the experimental protocols.

ETA_ETB_Signaling cluster_ligand Ligand cluster_receptors Receptors cluster_gprotein G Protein cluster_effector Effector cluster_second_messengers Second Messengers cluster_cellular_response Cellular Response ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB ETB Receptor ET1->ETB Gq Gq ETA->Gq activates ETB->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca releases from ER Response_ETA Vasoconstriction, Proliferation Ca->Response_ETA Response_ETB Vasodilation (via NO), ET-1 Clearance Ca->Response_ETB Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (Cells expressing ETA or ETB) start->prep_membranes incubation Incubate: Membranes + Radioligand ([¹²⁵I]-ET-1) + this compound (or control) prep_membranes->incubation filtration Separate Bound/Free Ligand (Vacuum Filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate IC₅₀ and Ki) counting->analysis end End analysis->end Functional_Assay_Workflow start Start prep_cells Culture Cells (Expressing ETA or ETB) start->prep_cells load_dye Load Cells with Indicator (e.g., Fura-2 AM for Ca²⁺) prep_cells->load_dye For Ca²⁺ Assay pre_incubate Pre-incubate with This compound (or control) prep_cells->pre_incubate For IP-One Assay load_dye->pre_incubate stimulate Stimulate with Agonist (ET-1) pre_incubate->stimulate measure Measure Signal (Fluorescence or Luminescence) stimulate->measure analysis Data Analysis (Calculate IC₅₀) measure->analysis end End analysis->end

References

Application Notes and Protocols: Elafin in Pulmonary Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Elafin, an endogenous serine elastase inhibitor, in preclinical research for pulmonary hypertension (PH). The information compiled from peer-reviewed studies offers insights into its mechanism of action, protocols for in vivo and in vitro experimentation, and key quantitative outcomes.

Introduction

Pulmonary hypertension (PH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. A key pathological feature of PH is vascular remodeling of the pulmonary arteries, involving the proliferation of pulmonary artery smooth muscle cells (PASMCs) and endothelial dysfunction.[1][2] Increased elastase activity has been identified as a contributor to the pathogenesis of PH.[3][4] Elafin, a naturally occurring elastase inhibitor, has emerged as a promising therapeutic agent by not only counteracting elastase-mediated damage but also by promoting favorable signaling pathways.[4][5]

Mechanism of Action

Elafin's therapeutic effects in pulmonary hypertension are attributed to a dual mechanism:

  • Inhibition of Elastase: Elevated elastase activity in PH contributes to extracellular matrix degradation and vascular remodeling.[3][6] Elafin directly inhibits neutrophil elastase, mitigating its detrimental effects on the pulmonary vasculature.[6][7]

  • Amplification of BMPR2 Signaling: Bone Morphogenetic Protein Receptor 2 (BMPR2) signaling is crucial for maintaining pulmonary vascular homeostasis, and its impairment is a hallmark of PH.[8] Elafin has been shown to amplify BMPR2 signaling in a caveolin-1-dependent manner in pulmonary artery endothelial cells.[4] This leads to downstream activation of SMAD1/5 and increased expression of target genes like apelin, which promotes endothelial function and angiogenesis.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Elafin in models of pulmonary hypertension.

Table 1: Hemodynamic and Vascular Effects of Elafin in the Sugen/Hypoxia Rat Model of Pulmonary Hypertension [4]

ParameterControl (Normoxia)Sugen/Hypoxia (Untreated)Sugen/Hypoxia + Elafin
Right Ventricular Systolic Pressure (RVSP, mmHg) ~25~65~40
Right Ventricular Hypertrophy (RV/LV+S) ~0.25~0.55~0.35
Pulmonary Artery Acceleration Time (PAAT, ms) ~20~10~15
Cardiac Output (CO, L/min) ~0.3~0.2~0.28
Pulmonary Arterial Neointimal Lesions (%) 0HighSignificantly Reduced

Table 2: In Vitro Effects of Elafin on Human Pulmonary Artery Smooth Muscle Cells (PASMCs) and Endothelial Cells (PAECs) [4]

Cell TypeParameterConditionEffect of Elafin
Human PASMCs ApoptosisPDGF-induced proliferationIncreased apoptosis
Human PASMCs Neointimal Lesions (in lung organ culture)SpontaneousDecreased neointimal lesions
IPAH PAECs Tube Formation (Angiogenesis)BaselineImproved tube formation
IPAH PAECs pSMAD1/5 SignalingWith BMP stimulationIncreased pSMAD1/5

Experimental Protocols

In Vivo Model: Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats

This model recapitulates many features of severe, progressive pulmonary hypertension in humans.

Workflow:

G cluster_induction PAH Induction (3 weeks) cluster_treatment Treatment Phase (2 weeks) cluster_analysis Endpoint Analysis SU5416 Single subcutaneous injection of SU5416 (20 mg/kg) Hypoxia Exposure to chronic hypoxia (10% O2) SU5416->Hypoxia Immediately followed by Return Return to normoxia Hypoxia->Return Elafin Daily subcutaneous injections of Elafin (e.g., 5 mg/kg) Vehicle Daily subcutaneous injections of saline (Vehicle control) Hemodynamics Measure RVSP, PAAT, CO Elafin->Hemodynamics Vehicle->Hemodynamics Histology Assess RV hypertrophy and pulmonary vascular remodeling Biomarkers Measure elastase activity, apelin expression

Caption: Experimental workflow for the Sugen/Hypoxia rat model.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are commonly used.

  • Induction of PH:

    • A single subcutaneous injection of the VEGF receptor blocker SU5416 (20 mg/kg) is administered.

    • Animals are then housed in a hypoxic chamber (10% O2) for 3 weeks.

    • Control animals are maintained in normoxic conditions (room air).

  • Treatment:

    • After 3 weeks, rats are returned to normoxia.

    • Daily subcutaneous injections of Elafin (dose to be optimized, e.g., 5 mg/kg) or vehicle (saline) are administered for 2 weeks.

  • Endpoint Analysis:

    • Hemodynamics: Right ventricular systolic pressure (RVSP) is measured via right heart catheterization. Echocardiography is used to assess pulmonary artery acceleration time (PAAT) and cardiac output (CO).

    • Right Ventricular Hypertrophy: The heart is excised, and the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S) is calculated.

    • Histology: Lungs are perfusion-fixed, and sections are stained (e.g., with Movat pentachrome) to assess pulmonary artery remodeling and neointimal lesion formation.

    • Biomarker Analysis: Lung tissue can be homogenized to measure elastase activity and protein levels of apelin and components of the BMPR2 signaling pathway via Western blot or ELISA.

In Vitro Assay: Tube Formation in Pulmonary Artery Endothelial Cells (PAECs)

This assay assesses the angiogenic potential of endothelial cells, a function often impaired in PH.

Methodology:

  • Cell Culture: Human pulmonary artery endothelial cells (PAECs) from healthy donors or patients with idiopathic pulmonary arterial hypertension (IPAH) are cultured according to standard protocols.

  • Assay Preparation:

    • A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.

    • PAECs are serum-starved for a few hours before the experiment.

  • Treatment and Seeding:

    • Cells are trypsinized and resuspended in basal medium containing either vehicle (saline) or Elafin (e.g., 1 µg/mL).

    • The cell suspension is seeded onto the Matrigel-coated wells.

  • Incubation and Imaging:

    • Cells are incubated at 37°C for 8-12 hours to allow for tube formation.

    • Tube-like structures are visualized and captured using an inverted microscope.

  • Quantification:

    • The number of tubes or total tube length is quantified using image analysis software (e.g., ImageJ).

    • A significant increase in tube number or length in the Elafin-treated group compared to the vehicle group indicates improved angiogenic potential.[4]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway by which Elafin exerts its beneficial effects in pulmonary hypertension.

G cluster_cell Pulmonary Artery Endothelial Cell cluster_effects Cellular & Vascular Effects Elafin Elafin Elastase Neutrophil Elastase Elafin->Elastase inhibits BMPR2 BMPR2 Elafin->BMPR2 promotes interaction with PASMC_Apop Increased PASMC Apoptosis Elafin->PASMC_Apop induces VascRemodel Reduced Vascular Remodeling Elastase->VascRemodel promotes Cav1 Caveolin-1 BMPR2->Cav1 pSMAD pSMAD1/5 Cav1->pSMAD amplifies signaling Apelin Apelin pSMAD->Apelin increases expression EndoFunc Improved Endothelial Function & Angiogenesis Apelin->EndoFunc EndoFunc->VascRemodel PASMC_Apop->VascRemodel

References

Investigating the Anti-Cancer Properties of Aselacin B: Current Research Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the investigation of Aselacin B's anti-cancer properties. This compound, a compound isolated from the Acremonium species of fungi, is identified as an inhibitor of endothelin binding to its receptor. However, to date, no specific studies have been published detailing its direct anti-cancer effects, mechanism of action in cancer cells, or efficacy in preclinical or clinical models.

While direct data on this compound is unavailable, the class of compounds to which it belongs—endothelin receptor antagonists—has been a subject of interest in oncology research. Furthermore, metabolites derived from the Acremonium genus are known to possess a range of biological activities, including anti-tumor properties.

The Potential Role of Endothelin Receptor Antagonism in Cancer Therapy

This compound's known biological activity is the inhibition of endothelin binding to its receptors. The endothelin axis, particularly the endothelin-1 (B181129) receptor (ET-1R), plays a multifaceted role in tumor progression.[1][2][3][4] Inhibition of this pathway has been shown to impede several key processes involved in cancer development and metastasis:

  • Inhibition of Tumor Growth and Proliferation: Endothelin receptor antagonists can hinder the proliferation of cancer cells.[1]

  • Reduction of Tumor Invasiveness: These compounds have been observed to decrease the invasive capacity of tumor cells.

  • Anti-Angiogenic Effects: By interfering with the endothelin pathway, these inhibitors can suppress the formation of new blood vessels (angiogenesis) that tumors require for growth and survival.

  • Impact on the Tumor Microenvironment: The endothelin system is involved in the interaction between cancer cells and the surrounding tissue, including processes like osteoblastic activity in bone metastases.

Clinical and preclinical studies have explored the use of various endothelin receptor antagonists in cancers such as prostate, ovarian, and melanoma.

Acremonium Fungi: A Source of Bioactive Metabolites

The Acremonium genus of fungi, from which this compound is derived, is recognized as a prolific source of diverse secondary metabolites with a wide spectrum of biological activities. Reviews of metabolites from this genus have highlighted the discovery of compounds with cytotoxic and anti-tumor effects, among other properties like antimicrobial, immunosuppressive, and anti-inflammatory activities. This established precedent suggests that other metabolites from Acremonium, such as this compound, could potentially harbor anti-cancer properties, though specific research is required to confirm this.

Future Directions and Conclusion

Given the current lack of specific data on the anti-cancer properties of this compound, the creation of detailed application notes and experimental protocols is not feasible. The scientific community has not yet published the necessary foundational research to inform such documents.

For researchers interested in this compound, the logical next steps would involve a series of preclinical investigations to:

  • Evaluate Cytotoxicity: Screen this compound against a panel of cancer cell lines to determine its potential for direct anti-proliferative or cytotoxic effects.

  • Mechanistic Studies: If cytotoxic effects are observed, further experiments would be needed to elucidate the underlying mechanism of action. This could involve investigating its impact on cell cycle progression, apoptosis, and key cancer-related signaling pathways.

  • In Vivo Efficacy: Promising in vitro results would warrant further investigation in animal models of cancer to assess the compound's anti-tumor efficacy, safety, and pharmacokinetic profile.

References

Troubleshooting & Optimization

Optimizing Aselacin B Solubility for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Aselacin B in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring cyclic pentapeptide, isolated from Acremonium species, that functions as an endothelin receptor antagonist.[1][2] Like many complex natural products, it is hydrophobic, which can lead to poor solubility in aqueous solutions commonly used for in vitro assays.[3] Inadequate solubility can result in precipitation of the compound, leading to inaccurate dosing and unreliable experimental outcomes.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: For hydrophobic compounds like this compound, the initial solvent of choice is typically a strong organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is highly recommended as it can dissolve a wide range of polar and nonpolar compounds and is miscible with most cell culture media.[4] Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF).[5]

Q3: What is the maximum concentration of organic solvents, like DMSO, that can be used in cell-based assays?

A3: The concentration of organic solvents must be kept to a minimum to avoid cellular toxicity. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% (v/v), and ideally should be kept below 0.1%. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment.

Q4: My this compound precipitates when I add the stock solution to my aqueous buffer or cell culture medium. What should I do?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to overcome this:

  • Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.

  • Use a Co-solvent System: Prepare your stock solution in a primary organic solvent like DMSO, and then perform serial dilutions in a mixture of the organic solvent and your aqueous medium.

  • Incorporate Surfactants: Non-ionic surfactants such as Tween 20 or Tween 80 can be used at low concentrations (typically 0.01% to 0.1%) to help maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules, increasing their aqueous solubility.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in the initial solvent. The chosen solvent may not be strong enough, or the concentration is too high.1. Try a stronger organic solvent (e.g., DMSO if you started with ethanol). 2. Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. 3. Attempt to dissolve a smaller amount of the compound to create a less concentrated stock solution.
A precipitate forms immediately upon adding the stock solution to the aqueous medium. The compound is "crashing out" of solution due to the rapid change in polarity.1. Add the stock solution to the medium while vortexing to ensure rapid mixing. 2. Prepare an intermediate dilution of the stock solution in a co-solvent mixture before the final dilution into the aqueous medium. 3. See Q4 in the FAQ for additional strategies like using surfactants or cyclodextrins.
The final solution appears cloudy or opalescent. Micro-precipitates or micelles may have formed.1. Centrifuge the solution at high speed and use the supernatant, being mindful that the actual concentration may be lower than calculated. 2. Filter the solution through a 0.22 µm syringe filter compatible with the solvents used. 3. Consider using a different solubilization strategy to achieve a clear solution.
Inconsistent results between experiments. Variability in the preparation of the this compound solution.1. Standardize the protocol for preparing the this compound solution, including the solvent, concentration, temperature, and mixing method. 2. Prepare fresh solutions for each experiment from a pre-weighed aliquot of the solid compound.
Vehicle control shows cellular toxicity. The concentration of the organic solvent is too high.1. Reduce the final concentration of the organic solvent in the assay. 2. Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully add the desired amount of this compound to the tube. For a 10 mM stock solution, you will need to calculate the mass based on its molecular weight.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Solubility Assessment of this compound

Objective: To determine the approximate solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • A panel of solvents (see table below)

  • Glass vials

  • Vortex mixer

  • Centrifuge

Methodology:

  • Add a pre-weighed amount of this compound (e.g., 1 mg) to separate glass vials.

  • To each vial, add a small, precise volume of a single solvent (e.g., 100 µL). This would represent an initial concentration of 10 mg/mL.

  • Vortex each vial vigorously for 2-3 minutes.

  • Visually inspect for dissolution. If dissolved, the solvent is suitable at that concentration.

  • If not fully dissolved, add another precise volume of the solvent (e.g., 100 µL) to decrease the concentration (now 5 mg/mL) and repeat step 3.

  • Continue this process until the compound fully dissolves or it becomes impractical to add more solvent.

  • If undissolved material remains, centrifuge the vial and observe the supernatant. A clear supernatant indicates that some of the compound is soluble.

  • Record the results in a table, noting the highest concentration at which this compound was fully soluble.

Solvent Properties for Solubility Testing
Solvent Type Polarity Notes for in vitro use
Water / PBS AqueousHighIdeal for final assay conditions, but poor solubility expected for hydrophobic compounds.
Ethanol (EtOH) Polar ProticMedium-HighCan be used as a co-solvent. Generally tolerated by cells at low concentrations (<0.5%).
Methanol (MeOH) Polar ProticHighCan be used for initial dissolution, but is more toxic to cells than ethanol.
Dimethyl Sulfoxide (DMSO) Polar AproticHighExcellent solvent for many hydrophobic compounds. The standard for preparing stock solutions.
Dimethylformamide (DMF) Polar AproticHighAnother strong solvent, but generally more toxic than DMSO.

Visualizing the Mechanism of Action: Endothelin Receptor Signaling

This compound is an antagonist of the endothelin receptor. Understanding the signaling pathway it inhibits is crucial for interpreting experimental results. The diagram below illustrates the canonical endothelin receptor signaling cascade.

Endothelin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ETR Endothelin Receptor (ET-A/ET-B) Gq Gq ETR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ET1 Endothelin-1 (Ligand) ET1->ETR Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Vasoconstriction, Proliferation) PKC->Downstream Ca_release->Downstream AselacinB This compound (Antagonist) AselacinB->ETR Blocks

Caption: Endothelin receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Testing this compound Efficacy

The following diagram outlines a typical workflow for an in vitro experiment to test the efficacy of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Prepare this compound Stock Solution (e.g., 10 mM in DMSO) A3 Prepare Serial Dilutions of this compound in Media A1->A3 A2 Culture Cells to Desired Confluency B1 Seed Cells in Multi-well Plates A2->B1 B2 Treat Cells with this compound and Vehicle Control A3->B2 B1->B2 B3 Incubate for Defined Period B2->B3 C1 Perform Cellular Assay (e.g., Viability, Signaling) B3->C1 C2 Collect and Analyze Data C1->C2 C3 Determine IC50 or other Endpoints C2->C3

Caption: A typical experimental workflow for evaluating this compound in vitro.

Logical Relationship for Troubleshooting Solubility Issues

This diagram provides a decision-making framework for addressing solubility problems with this compound.

Troubleshooting_Logic Start Start: Dissolve this compound in Primary Solvent (e.g., DMSO) Q1 Is the stock solution clear? Start->Q1 Action1 Try stronger solvent, warming, or sonication Q1->Action1 No Q2 Does it precipitate in aqueous medium? Q1->Q2 Yes Action1->Q1 Action2 Use co-solvents, surfactants, or cyclodextrins. Lower concentration. Q2->Action2 Yes Success Proceed with Experiment Q2->Success No Action2->Q2

Caption: Decision tree for troubleshooting this compound solubility issues.

References

Technical Support Center: Aselacin B Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered with Aselacin B in solution.

Troubleshooting Guide

This guide addresses common issues observed during the handling and experimentation of this compound solutions.

Observed Issue Potential Cause Recommended Action
Loss of Potency / Decreased Activity Over Time Chemical degradation of this compound. This can be accelerated by factors such as pH, temperature, light, and presence of oxygen.1. pH Optimization: Determine the optimal pH for this compound stability by conducting a pH stability study. (See Experimental Protocol 1). 2. Temperature Control: Store this compound solutions at recommended temperatures (e.g., 2-8°C or -20°C) and minimize exposure to ambient temperatures. 3. Light Protection: Protect solutions from light by using amber vials or covering containers with aluminum foil.[1][2] 4. Inert Atmosphere: For oxygen-sensitive compounds, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).[1] 5. Antioxidant Addition: Consider the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to mitigate oxidative degradation.[1]
Precipitation or Cloudiness in Solution Poor solubility or compound aggregation. This may be influenced by solvent choice, concentration, or pH.1. Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable solvents and buffer systems. (See Experimental Protocol 2). 2. Co-solvent Usage: Employ co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to enhance solubility.[3] 3. pH Adjustment: Adjust the pH of the solution to a range where this compound exhibits maximum solubility. 4. Surfactant Addition: Use non-ionic surfactants like Tween® 80 or Polysorbate 20 to improve wetting and prevent aggregation.
Color Change in Solution Degradation of this compound into chromophoric byproducts, often indicative of oxidation or hydrolysis.1. Forced Degradation Study: Conduct a forced degradation study to identify the conditions (acid, base, oxidation, light, heat) that cause color change and to characterize the degradation products. (See Experimental Protocol 3). 2. Analytical Monitoring: Use a stability-indicating analytical method, such as HPLC-UV, to monitor the appearance of degradation peaks that may correlate with the color change.[4]
Inconsistent Results in Biological Assays Variability in the concentration of active this compound due to degradation during the experiment.1. Fresh Preparation: Prepare this compound solutions fresh before each experiment whenever possible. 2. In-use Stability: If solutions need to be used over a period, perform an in-use stability study to determine how long the compound remains stable under the specific assay conditions (e.g., temperature, media). 3. Quality Control: Implement a quality control step to verify the concentration of this compound in the stock solution before use, for example, by measuring UV absorbance or using a quick HPLC check.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

A1: While specific data for this compound is limited, for natural product compounds, it is generally recommended to store stock solutions at -20°C or -80°C in a non-frost-free freezer to minimize degradation.[5] Aliquoting the stock solution can prevent multiple freeze-thaw cycles, which can also contribute to degradation.

Q2: How can I improve the aqueous solubility of this compound?

A2: Improving the aqueous solubility of poorly soluble compounds like many natural products can be achieved through several methods.[3][6][7] These include:

  • pH adjustment: If this compound has ionizable groups, adjusting the pH can significantly increase solubility.

  • Use of co-solvents: Solvents such as DMSO, ethanol, or PEG can be used to first dissolve the compound before further dilution in aqueous media.

  • Complexation: Cyclodextrins can be used to form inclusion complexes, enhancing the solubility of hydrophobic molecules.[3]

  • Solid dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and apparent solubility.[3][6]

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the most common and reliable approach.[8][9][10] This method should be able to separate the intact this compound from its potential degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the structures of the degradation products.[4][8][11]

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, based on the general behavior of complex natural products, potential degradation pathways could include:

  • Hydrolysis: If this compound contains ester or amide bonds, it may be susceptible to hydrolysis, especially at non-neutral pH.[2][5][12][13]

  • Oxidation: The presence of phenolic groups or other easily oxidizable moieties could make the molecule prone to oxidative degradation.[5][14]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation in photosensitive molecules.[2]

To understand the specific degradation pathways, a forced degradation study is recommended (see Experimental Protocol 3).

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

Objective: To determine the pH range where this compound exhibits the highest stability in solution.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).

  • Dilute the this compound stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Divide each solution into two sets of vials. One set is stored at a controlled ambient temperature (e.g., 25°C) and the other at an accelerated condition (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Immediately analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Plot the percentage of remaining this compound against time for each pH value. The pH at which the degradation rate is slowest is the optimal pH for stability.

G cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution dilute Dilute Stock into Each Buffer prep_stock->dilute prep_buffers Prepare Buffers (pH 2-10) prep_buffers->dilute store_25C Store at 25°C dilute->store_25C store_40C Store at 40°C dilute->store_40C sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) store_25C->sampling store_40C->sampling hplc HPLC Analysis sampling->hplc plot Plot % Remaining vs. Time hplc->plot determine_ph Determine Optimal pH plot->determine_ph

Workflow for pH Stability Assessment.
Protocol 2: Solubility Determination of this compound

Objective: To determine the solubility of this compound in different solvent systems.

Methodology:

  • Select a range of pharmaceutically relevant solvents and buffer systems (e.g., water, phosphate-buffered saline (PBS), ethanol, propylene glycol, PEG 400).

  • Add an excess amount of this compound powder to a known volume of each solvent system in a vial.

  • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of this compound in the diluted supernatant using a calibrated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • The calculated concentration represents the solubility of this compound in that specific solvent system.

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantification add_excess Add Excess this compound to Solvents agitate Agitate for 24-48h at 25°C add_excess->agitate centrifuge Centrifuge Samples agitate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dilute Dilute Supernatant collect_supernatant->dilute quantify Quantify Concentration (e.g., HPLC) dilute->quantify determine_sol Determine Solubility quantify->determine_sol

Workflow for Solubility Determination.
Protocol 3: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Prepare several aliquots of an this compound solution in a solvent system where it is stable (determined from the pH stability study).

  • Expose the aliquots to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Stress: Incubate at a high temperature (e.g., 70°C) in a stable buffer.

    • Photostability: Expose to a light source with a defined output (e.g., ICH option 2).

  • Include a control sample stored under normal conditions.

  • At appropriate time points, withdraw samples, neutralize if necessary, and analyze using an HPLC-UV/MS method.

  • Compare the chromatograms of the stressed samples with the control to identify degradation peaks.

  • Use the mass spectrometry data to propose structures for the major degradation products.

G cluster_stress Stress Conditions prep Prepare this compound Solution acid Acidic (0.1M HCl, 60°C) prep->acid base Basic (0.1M NaOH, 60°C) prep->base oxidation Oxidative (3% H₂O₂) prep->oxidation thermal Thermal (70°C) prep->thermal photo Photolytic (Light Exposure) prep->photo analysis Analyze by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identify Identify Degradation Products and Pathways analysis->identify

Logical Flow of a Forced Degradation Study.

References

troubleshooting Aselacin B bioactivity assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Aselacin B Bioactivity Assay: Technical Support Center

Welcome to the technical support center for the this compound bioactivity assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and ensure robust, reproducible results in their experiments. This compound is a novel natural product identified as a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following guides address common issues encountered during the determination of its half-maximal inhibitory concentration (IC50).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Cell-Related Issues

Question 1: We are observing a significant drift in our IC50 values from week to week. What could be the cause?

Answer: IC50 value drift is a common issue often linked to the health and consistency of the cell culture.[1] The primary factors to investigate are cell passage number and confluency.

  • Cell Passage Number: Continuous passaging can lead to genetic and phenotypic drift in cell lines, altering their response to stimuli and inhibitors.[2][3] High-passage cells may exhibit changes in growth rate, protein expression, and morphology.

    • Recommendation: Use cells within a consistent, low-passage number range for all experiments. For most cancer cell lines, staying below passage 20-25 is a good practice. It is crucial to establish a master cell bank and generate working cell banks to ensure a consistent supply of low-passage cells for the duration of a study.

  • Cell Confluency: The density of cells at the time of the assay can affect their physiological state and responsiveness. Overly confluent or sparse cultures can lead to variable results.

    • Recommendation: Standardize the cell seeding density and ensure that cells are in the logarithmic growth phase (typically 70-80% confluency) when initiating the assay.

Question 2: The response to our positive control (TNF-α) seems weaker than expected, leading to a poor assay window. Why is this happening?

Answer: A diminished response to the stimulating agent, such as TNF-α in an NF-κB assay, can be due to several factors related to cell health and culture conditions.

  • Cell Line Integrity: The responsiveness of a cell line can diminish over time. It is essential to ensure you are using the correct, authenticated cell line.

    • Recommendation: Obtain cell lines from reputable cell banks (e.g., ATCC). Periodically perform cell line authentication using methods like Short Tandem Repeat (STR) profiling.

  • Culture Media and Supplements: The quality and consistency of media and supplements are critical for maintaining healthy, responsive cells.

    • Recommendation: Use fresh, high-quality culture media and supplements from a consistent supplier. Avoid repeated freeze-thaw cycles of supplements like serum and prepare fresh aliquots. Maintain detailed records of lot numbers for all reagents.

Category 2: Assay Procedure & Reagent Issues

Question 3: We are seeing high variability between replicate wells on the same 96-well plate. What are the likely causes?

Answer: High intra-plate variability often points to technical errors during the assay setup or to physical phenomena within the microplate itself, such as "edge effects".

  • Inconsistent Cell Seeding: Non-uniform cell distribution across the plate is a primary source of variability.

    • Recommendation: Ensure the cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting steps to prevent cells from settling.

  • Pipetting Inaccuracy: Small errors in the pipetting of this compound dilutions, stimulus, or detection reagents can lead to significant variations.

    • Recommendation: Use calibrated pipettes and proper pipetting techniques. For dose-response curves, perform serial dilutions in separate tubes or a dilution plate before transferring to the final assay plate.

  • Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can alter cell growth and reagent concentrations. This can lead to unreliable data in the outer wells.

    • Recommendation: To mitigate edge effects, avoid using the outer 36 wells for experimental samples. Instead, fill these wells with sterile water or media to create a humidity barrier. This reduces the plate's usable capacity but significantly improves data consistency.

Question 4: The dose-response curve for this compound is not a classic sigmoidal shape (it's flat or has a very shallow slope). What's wrong?

Answer: An abnormal dose-response curve can be caused by issues with the compound itself, the concentration range tested, or the assay conditions.

  • Compound Solubility and Stability: this compound may have poor solubility or stability in the assay medium, especially at higher concentrations.

    • Recommendation: Prepare this compound stock in a suitable solvent like DMSO and ensure the final solvent concentration is consistent and low (typically <0.5%) across all wells to avoid solvent-induced toxicity. Visually inspect the highest concentrations for any signs of precipitation.

  • Inappropriate Concentration Range: The tested concentrations may be too high or too low to define the sigmoidal curve's top and bottom plateaus.

    • Recommendation: Perform a broad range-finding experiment (e.g., from 1 nM to 100 µM) to determine the approximate IC50. Once estimated, perform a more detailed experiment with a narrower concentration range (e.g., 8-12 points centered around the estimated IC50) to accurately define the curve.

  • Incubation Time: The pre-incubation time with the inhibitor or the stimulation time may not be optimal.

    • Recommendation: Optimize incubation times. For competitive inhibitors, a consistent pre-incubation time is critical for reproducible results.

Data Presentation: Troubleshooting IC50 Variability

The table below illustrates hypothetical data from three separate experiments, highlighting the issue of IC50 variability and the impact of standardizing key parameters.

ExperimentCell PassageSeeding Density (cells/well)Plate LayoutObserved IC50 (nM)Standard Deviation (nM)Notes
1 228,000Used all 96 wells150.745.2High variability; passage number is high.
2 812,000Used all 96 wells95.328.5IC50 shifted, but variability remains high due to edge effects.
3 (Optimized) 810,000Outer wells excluded75.25.1Low variability; standardized passage, density, and plate layout.

Experimental Protocols

Key Experiment: this compound IC50 Determination using an NF-κB Reporter Assay

This protocol describes a cell-based assay to determine the potency of this compound in inhibiting the TNF-α-induced NF-κB signaling pathway using a luciferase reporter gene.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing an NF-κB-driven luciferase reporter in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., Puromycin).
  • Maintain cells in a 37°C, 5% CO2 incubator.
  • Use cells between passages 5 and 15.
  • Harvest cells at 70-80% confluency using trypsin.
  • Resuspend cells in fresh media and perform a cell count.
  • Seed 10,000 cells per well in 90 µL of media into a white, clear-bottom 96-well plate.
  • To minimize edge effects, do not use the outer wells for samples; fill them with 100 µL of sterile PBS.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions of this compound in culture media to create 2X working solutions.
  • Add 10 µL of the 2X this compound dilutions or vehicle control (media with 0.2% DMSO) to the appropriate wells.
  • Incubate the plate for 1 hour at 37°C, 5% CO2.

3. Cell Stimulation:

  • Prepare a 10X working solution of TNF-α (final concentration 20 ng/mL) in culture media.
  • Add 10 µL of 10X TNF-α to all wells except the unstimulated (negative control) wells. Add 10 µL of media to the negative control wells.
  • Incubate the plate for 6 hours at 37°C, 5% CO2.

4. Luciferase Assay:

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 20 minutes.
  • Prepare the luciferase detection reagent according to the manufacturer's instructions (e.g., Promega ONE-Glo™).
  • Add 100 µL of the detection reagent to each well.
  • Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.
  • Measure luminescence using a plate reader.

5. Data Analysis:

  • Subtract the average signal from the unstimulated control wells from all other data points.
  • Normalize the data by setting the vehicle-treated, TNF-α-stimulated wells as 100% activity.
  • Plot the normalized percent inhibition against the logarithm of the this compound concentration.
  • Use a non-linear regression model (four-parameter variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IKK NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Dissociation NFkB_IkB->NFkB Dissociation gene Gene Expression (e.g., Luciferase) NFkB_nuc->gene AselacinB This compound AselacinB->IKK Inhibits nucleus Nucleus

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

Assay_Workflow start Start seed Seed Cells (10,000 cells/well) start->seed incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Add this compound Dilutions (1h pre-incubation) incubate1->treat stimulate Stimulate with TNF-α (6h incubation) treat->stimulate reagent Add Luciferase Reagent stimulate->reagent read Read Luminescence reagent->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: General experimental workflow for the this compound IC50 assay.

Troubleshooting Logic

Troubleshooting_Flowchart start High Assay Variability (Inconsistent IC50) is_intra_plate High variability within a single plate? start->is_intra_plate is_inter_plate High variability between different plates? start->is_inter_plate is_intra_plate->is_inter_plate No check_pipetting Review Pipetting Technique & Calibrate Pipettes is_intra_plate->check_pipetting Yes check_passage Standardize Cell Passage Number (<20) is_inter_plate->check_passage Yes end Re-run Assay with Optimized Parameters is_inter_plate->end No check_edge_effects Mitigate Edge Effects (Leave outer wells empty) check_pipetting->check_edge_effects check_seeding Ensure Homogenous Cell Seeding check_edge_effects->check_seeding check_seeding->end check_confluency Standardize Cell Confluency (70-80%) check_passage->check_confluency check_reagents Check Reagent Lots & Preparation check_confluency->check_reagents check_reagents->end

Caption: Troubleshooting flowchart for addressing assay variability.

References

Technical Support Center: Aselacin B Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges encountered during the purification of Aselacin B, a cyclic pentapeptolide with endothelin receptor antagonist activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a fungal metabolite produced by Acremonium species. It is a cyclic pentapeptolide, characterized by a core ring structure of cyclo[Gly-D-Ser-D-Trp-beta-Ala-L-Thr] with an exocyclic D-Gln residue attached to a functionalized long-chain fatty acid.[1] Aselacins are known to inhibit the binding of endothelin to its receptors.[1][2]

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 156223-07-3ChemicalBook
Molecular Formula C₄₆H₆₆N₈O₁₂ChemicalBook
Molecular Weight 923.08ChemicalBook
Predicted pKa 12.63 ± 0.70ChemicalBook
Predicted Boiling Point 1392.9 ± 65.0 °CChemicalBook
Predicted Density 1.30 ± 0.1 g/cm³ChemicalBook

Q2: What are the major challenges in purifying this compound?

Given its cyclic peptide structure and the presence of a long fatty acid chain, this compound is likely to be hydrophobic. Challenges in its purification may include:

  • Low Solubility: Hydrophobic peptides often have poor solubility in aqueous solutions, which can complicate extraction and chromatographic steps.

  • Co-purification of Analogs: Aselacin A and C are structurally similar analogs that are often co-produced and may be difficult to separate from this compound.[1]

  • Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to poor peak shape and recovery during chromatography.

  • Degradation: The stability of the peptidic and ester bonds in this compound may be sensitive to pH and temperature, potentially leading to degradation during purification.

Q3: What is the general stability profile of cyclic peptides like this compound?

  • pH Stability: Many cyclic peptides exhibit a U-shaped pH-rate profile, with optimal stability often found in the slightly acidic to neutral pH range.[3][4] Degradation can occur at both acidic and basic pHs, often involving hydrolysis of peptide or ester bonds.[3][4]

  • Temperature Stability: Elevated temperatures generally accelerate degradation rates.[5] For long-term storage, keeping the purified compound at low temperatures (e.g., -20°C or -80°C) is recommended.

  • Structural Rigidity: The cyclic nature of these peptides can enhance their stability compared to their linear counterparts by reducing conformational flexibility, which can protect susceptible bonds from hydrolysis.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Extraction Inefficient extraction from the fermentation broth. this compound adhering to the mycelia.- Ensure complete cell lysis to release intracellular metabolites. - Use a solvent system appropriate for hydrophobic compounds (e.g., ethyl acetate (B1210297), butanol). - Perform a multi-step extraction to maximize recovery.
Poor Peak Shape in HPLC (Broadening, Tailing) Peptide aggregation. Secondary interactions with the stationary phase. Low solubility in the mobile phase.- Add organic modifiers like acetonitrile (B52724) or isopropanol (B130326) to the sample solvent. - Increase the column temperature (e.g., 40-60°C) to improve solubility and reduce viscosity. - Optimize the mobile phase pH to control the ionization state of the molecule. - Consider using a different stationary phase (e.g., a phenyl-hexyl or a wider pore size column).
Co-elution of Aselacin A, B, and C Similar hydrophobicity of the analogs.- Employ a shallow gradient in reversed-phase HPLC to improve resolution. - Explore different stationary phases or mobile phase additives to alter selectivity. - Consider multi-dimensional chromatography (e.g., ion-exchange followed by reversed-phase).
Loss of Product During Purification Adsorption to surfaces (glassware, tubing). Precipitation during solvent changes.- Use low-adsorption labware (e.g., polypropylene (B1209903) tubes). - Avoid drastic changes in solvent polarity; perform gradual solvent exchanges. - Ensure the peptide is fully dissolved before each chromatographic step.
Presence of Unknown Impurities Degradation of this compound. Contaminants from the fermentation medium.- Perform purification steps at low temperatures to minimize degradation. - Analyze samples at each stage to identify the source of impurities. - Include a preliminary clean-up step, such as solid-phase extraction (SPE), to remove highly polar or non-polar contaminants.

Experimental Protocols

The following protocols are based on the original isolation of Aselacins and general best practices for natural product purification.

Protocol 1: Extraction of Aselacins from Acremonium Fermentation Broth
  • Harvesting: After fermentation, separate the mycelia from the culture broth by filtration or centrifugation.

  • Mycelial Extraction: Extract the mycelial cake with a suitable organic solvent such as methanol (B129727) or acetone. Concentrate the extract under reduced pressure.

  • Broth Extraction: Extract the culture filtrate with an equal volume of a water-immiscible organic solvent like ethyl acetate or butanol. Repeat the extraction multiple times to ensure complete recovery.

  • Combine and Concentrate: Combine the organic extracts from the mycelia and broth and evaporate the solvent in vacuo to yield the crude extract.

Protocol 2: Chromatographic Purification of this compound
  • Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC):

    • Adsorb the crude extract onto silica (B1680970) gel.

    • Pack the adsorbed material into a VLC column.

    • Elute with a stepwise gradient of increasing polarity (e.g., hexane (B92381) -> ethyl acetate -> methanol).

    • Collect fractions and analyze by TLC or analytical HPLC to identify fractions containing Aselacins.

  • Preparative Reversed-Phase HPLC (RP-HPLC):

    • Dissolve the Aselacin-containing fraction in a minimal amount of a suitable solvent (e.g., methanol or DMSO).

    • Inject the sample onto a preparative C18 RP-HPLC column.

    • Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA). A shallow gradient is recommended for separating the Aselacin analogs.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm due to the tryptophan residue).

    • Collect fractions corresponding to the this compound peak.

  • Purity Analysis and Final Product Preparation:

    • Assess the purity of the collected fractions using analytical RP-HPLC.

    • Pool the pure fractions.

    • Remove the organic solvent under reduced pressure.

    • Lyophilize the aqueous solution to obtain pure this compound as a powder.

Visualizations

Experimental_Workflow cluster_0 Extraction cluster_1 Purification Fermentation_Broth Acremonium Fermentation Broth Filtration Filtration/ Centrifugation Fermentation_Broth->Filtration Mycelia Mycelia Filtration->Mycelia Broth Culture Broth Filtration->Broth Mycelia_Extraction Mycelial Extraction (Methanol/Acetone) Mycelia->Mycelia_Extraction Broth_Extraction Broth Extraction (Ethyl Acetate) Broth->Broth_Extraction Crude_Extract Crude Extract Mycelia_Extraction->Crude_Extract Broth_Extraction->Crude_Extract VLC Vacuum Liquid Chromatography Crude_Extract->VLC Initial Fractionation RP_HPLC Preparative RP-HPLC VLC->RP_HPLC Separation of Analogs Analysis Purity Analysis (HPLC) RP_HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pure Fractions Pure_Aselacin_B Pure this compound Lyophilization->Pure_Aselacin_B

Caption: Experimental workflow for this compound purification.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Start Purification Problem Encounter a Problem? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Poor_Peak_Shape Poor Peak Shape Problem->Poor_Peak_Shape Yes Co_elution Co-elution of Analogs Problem->Co_elution Yes Success Successful Purification Problem->Success No Sol_Yield Optimize Extraction (Solvent, pH) Low_Yield->Sol_Yield Sol_Peak Adjust HPLC Method (Gradient, Temp, Solvent) Poor_Peak_Shape->Sol_Peak Sol_Coelution Shallow Gradient/ Different Column Co_elution->Sol_Coelution Sol_Yield->Problem Sol_Peak->Problem Sol_Coelution->Problem

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Minimizing Off-Target Effects of Aselacin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Aselacin B in cell culture experiments. This compound is known to be an inhibitor of endothelin binding to its receptor.[1] While specific off-target effects of this compound are not extensively documented, this guide addresses potential off-target effects based on the known pharmacology of endothelin receptor antagonists (ERAs) and provides strategies to identify and mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: this compound, as an endothelin receptor antagonist, may exhibit off-target effects common to this class of drugs. These can include interactions with other G protein-coupled receptors (GPCRs), ion channels, or kinases, leading to unintended cellular responses. Endothelin receptor activation is involved in various signaling pathways, and its blockade can have pleiotropic effects.[2][3] Potential off-target effects observed with other ERAs include changes in cell proliferation, induction of apoptosis, and modulation of inflammatory pathways.[4]

Q2: How can I determine if the observed cellular phenotype is due to an off-target effect of this compound?

A2: Differentiating between on-target and off-target effects is crucial. A multi-pronged approach is recommended:

  • Dose-Response Analysis: True on-target effects should be dose-dependent and occur at concentrations consistent with the IC50 or Ki of this compound for the endothelin receptor. Off-target effects may appear at higher concentrations.

  • Use of Structurally Unrelated Inhibitors: Employing another endothelin receptor antagonist with a different chemical structure can help confirm if the observed phenotype is due to endothelin receptor blockade or a specific off-target effect of this compound.

  • Rescue Experiments: If the phenotype is due to endothelin receptor inhibition, it should be reversible by adding an excess of the endothelin peptide (the natural ligand).

  • Genetic Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce the expression of the endothelin receptor should mimic the effects of this compound if the phenotype is on-target.

Q3: What are the key signaling pathways that might be affected by off-target interactions of this compound?

A3: Given that endothelin receptors are GPCRs, off-target effects of this compound could potentially involve other GPCR signaling cascades. Activation of endothelin receptors can trigger multiple downstream pathways, including the phospholipase C (PLC)/inositol trisphosphate (IP3)/diacylglycerol (DAG) pathway, leading to calcium mobilization and protein kinase C (PKC) activation. They can also activate the mitogen-activated protein kinase (MAPK/ERK) pathway.[4] Therefore, off-target effects might manifest as alterations in these key signaling nodes.

Troubleshooting Guide

Issue 1: High levels of cell death observed after treatment with this compound, even at low concentrations.

Possible Cause Suggested Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle-only control.[5]
Compound Instability Assess the stability of this compound in your cell culture medium over the course of the experiment. Degradation products may be toxic.
Off-Target Cytotoxicity Perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) with a broad range of this compound concentrations to determine the cytotoxic concentration 50 (CC50).[6][7] Compare the CC50 to the on-target effective concentration (EC50). A small therapeutic window may indicate off-target toxicity.
Cell Line Sensitivity Some cell lines may be particularly sensitive to perturbations in the endothelin pathway or to off-target effects. Consider testing in a different cell line to see if the effect is conserved.

Issue 2: Inconsistent or unexpected results in downstream signaling assays (e.g., Western Blot).

Possible Cause Suggested Solution
Incorrect Timing of Analysis The kinetics of signaling pathway activation/inhibition can be transient. Perform a time-course experiment to identify the optimal time point for observing the expected change.
Off-Target Pathway Modulation This compound might be activating or inhibiting a parallel or intersecting signaling pathway. Use pathway-specific inhibitors or activators to dissect the observed signaling changes. Perform a broader analysis of key signaling proteins (e.g., phospho-ERK, phospho-Akt, phospho-p38) to identify unexpected pathway modulation.
Antibody Specificity Issues Ensure the primary antibodies used in your Western blot are specific for the target protein and its phosphorylated form. Validate antibodies using positive and negative controls (e.g., cells treated with a known activator/inhibitor of the pathway).
Experimental Variability Ensure consistent cell seeding density, treatment conditions, and lysis procedures. Normalize protein loading in Western blots using a housekeeping protein (e.g., GAPDH, β-actin).

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Add 100 µL of solubilization solution to each well and incubate for at least 4 hours at 37°C, protected from light, to dissolve the formazan (B1609692) crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is used to analyze changes in the phosphorylation status of key signaling proteins.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence detection system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Wash cells twice with ice-cold PBS.[10]

  • Lyse cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.[10]

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[10]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[10]

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[10]

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[11]

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.[10]

Protocol 3: Competitive Receptor Binding Assay

This protocol is used to determine the on-target affinity of this compound for the endothelin receptor.

Materials:

  • Cell membranes expressing the endothelin receptor

  • Radiolabeled endothelin ligand (e.g., [125I]-ET-1)

  • This compound

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a multi-well plate, combine a fixed amount of cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the receptor-bound ligand from the free ligand by rapid filtration through glass fiber filters. The filters will trap the membranes with the bound ligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) can be calculated by non-linear regression analysis.

Visualizations

Signaling_Pathway Endothelin Receptor Signaling and Potential Off-Target Intersection ET1 Endothelin-1 ETR Endothelin Receptor (ET-A/ET-B) ET1->ETR Binds Gq Gq protein ETR->Gq Activates MAPK_pathway MAPK/ERK Pathway ETR->MAPK_pathway Activates AselacinB This compound AselacinB->ETR Inhibits OffTarget Potential Off-Target (e.g., another GPCR) AselacinB->OffTarget Potential Interaction PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC PKC->MAPK_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation OffTargetPathway Alternative Signaling OffTarget->OffTargetPathway UnintendedEffect Unintended Cellular Effect OffTargetPathway->UnintendedEffect

Caption: Endothelin receptor signaling and potential off-target intersection of this compound.

Experimental_Workflow Workflow for Assessing Off-Target Effects of this compound start Start dose_response 1. Dose-Response Curve (Cell Viability Assay - MTT) start->dose_response determine_ic50_cc50 2. Determine EC50 and CC50 dose_response->determine_ic50_cc50 phenotype_assay 3. Phenotypic Assay (at non-toxic concentrations) determine_ic50_cc50->phenotype_assay signaling_analysis 4. Signaling Pathway Analysis (Western Blot) phenotype_assay->signaling_analysis off_target_check 5. Off-Target Confirmation signaling_analysis->off_target_check rescue_exp Rescue Experiment (add Endothelin-1) off_target_check->rescue_exp orthogonal_inhibitor Orthogonal Inhibitor (different ERA) off_target_check->orthogonal_inhibitor genetic_validation Genetic Validation (siRNA/CRISPR) off_target_check->genetic_validation on_target Phenotype is On-Target off_target_check->on_target Yes off_target Phenotype is Off-Target off_target_check->off_target No Troubleshooting_Workflow Troubleshooting Logic for Unexpected this compound Effects start Unexpected Cellular Effect Observed check_concentration Is the concentration significantly higher than the EC50? start->check_concentration high_conc High Concentration: Potential Off-Target Effect check_concentration->high_conc Yes low_conc Low Concentration check_concentration->low_conc No validate_phenotype Validate Phenotype with Orthogonal Methods high_conc->validate_phenotype check_controls Are vehicle controls behaving as expected? low_conc->check_controls control_issue Issue with Controls: Check solvent, media, etc. check_controls->control_issue No controls_ok Controls OK check_controls->controls_ok Yes controls_ok->validate_phenotype on_target Likely On-Target Effect validate_phenotype->on_target Phenotype Confirmed off_target Likely Off-Target Effect validate_phenotype->off_target Phenotype Not Confirmed

References

Technical Support Center: Enhancing the Bioavailability of Aselacin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the bioavailability of Aselacin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential bioavailability challenges?

This compound is a cyclic pentapeptolide that acts as an antagonist for endothelin receptors ETA and ETB[1][2][3]. As a cyclic peptide, it may face several bioavailability challenges following oral administration. These can include:

  • Low Aqueous Solubility: The complex structure of this compound suggests it may have poor solubility in gastrointestinal fluids, which is a prerequisite for absorption[4][5].

  • Poor Membrane Permeability: The relatively large size and polar nature of peptides can limit their ability to passively diffuse across the intestinal epithelium.

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteases and peptidases present in the gastrointestinal tract.

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before reaching systemic circulation, further reducing its bioavailability.

Q2: How can I assess the solubility and permeability of my this compound sample?

To develop a strategy for enhancing bioavailability, it is crucial to first characterize the solubility and permeability of this compound. Standard in vitro methods are available for this purpose.

  • Solubility: The equilibrium solubility of this compound can be determined using the shake-flask method in various physiologically relevant media (e.g., simulated gastric fluid, simulated intestinal fluid).

  • Permeability: The Caco-2 cell permeability assay is a widely accepted in vitro model to predict intestinal drug absorption. This assay uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Troubleshooting Guide

Problem: My in vivo pharmacokinetic studies with this compound show very low oral bioavailability.

This is a common challenge with complex molecules like this compound. The following steps and formulation strategies can help identify the cause and improve bioavailability.

Step 1: Characterize the Physicochemical Properties

Before exploring complex formulations, ensure you have a thorough understanding of this compound's intrinsic properties.

ParameterExperimental MethodDesired Outcome for Good Bioavailability
Aqueous Solubility Shake-flask method in buffers at different pH values> 100 µg/mL
Permeability Caco-2 permeability assayApparent Permeability (Papp) > 10 x 10⁻⁶ cm/s
LogP Octanol-water partition coefficient1 - 3 for passive diffusion
BCS Classification Based on solubility and permeability dataClass I (High Sol., High Perm.) is ideal. This compound is likely Class III (High Sol., Low Perm.) or IV (Low Sol., Low Perm.)
Step 2: Select a Formulation Strategy Based on the Limiting Factor

Based on your characterization, you can choose a suitable formulation strategy.

If this compound exhibits poor solubility, the following approaches can be considered to enhance its dissolution rate and concentration in the gastrointestinal tract.

  • Particle Size Reduction:

    • Micronization: Reduces particle size to the micron range, increasing the surface area for dissolution.

    • Nanonization: Further reduction to the nanometer range can significantly improve dissolution velocity.

  • Amorphous Solid Dispersions:

    • Dispersing this compound in a polymeric carrier in an amorphous state can prevent crystallization and enhance solubility.

  • Complexation:

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.

Hypothetical Data on Solubility Enhancement Strategies for this compound:

Formulation StrategyThis compound Solubility (µg/mL) in Simulated Intestinal FluidFold Increase
Unprocessed this compound5-
Micronized this compound255
This compound Nanoparticles15030
This compound-Polymer Solid Dispersion (1:5 ratio)25050
This compound-Cyclodextrin Complex (1:1 molar ratio)18036

If solubility is adequate but permeability is low, the focus should be on strategies that facilitate its transport across the intestinal epithelium.

  • Permeation Enhancers: These excipients can transiently and reversibly increase the permeability of the intestinal membrane.

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and cosolvents form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This can enhance absorption through various mechanisms, including increased membrane fluidity and bypassing first-pass metabolism via lymphatic uptake.

    • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which can protect the drug from degradation and enhance its absorption.

Hypothetical Data on Permeability Enhancement Strategies for this compound:

Formulation StrategyThis compound Apparent Permeability (Papp) (x 10⁻⁶ cm/s) in Caco-2 AssayFold Increase
This compound Solution0.5-
This compound with a Permeation Enhancer2.55
This compound in SEDDS5.010
This compound in SLNs4.08

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • The culture medium in the apical (donor) chamber is replaced with a transport medium containing this compound at a known concentration.

    • The basolateral (receiver) chamber contains a drug-free transport medium.

    • Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of this compound in the collected samples is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the Transwell® membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the oral bioavailability of different this compound formulations.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (or a similar appropriate model) are used.

  • Dosing:

    • Intravenous (IV) Group: A single dose of this compound solution is administered intravenously to determine the systemic clearance and volume of distribution.

    • Oral (PO) Groups: Different formulations of this compound (e.g., suspension, solid dispersion, SEDDS) are administered orally via gavage.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after dosing.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).

  • Bioavailability Calculation: Absolute Bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

bioavailability_troubleshooting_workflow start Low in vivo Bioavailability of this compound char Characterize Physicochemical Properties (Solubility, Permeability) start->char sol_lim Solubility Limited? char->sol_lim perm_lim Permeability Limited? sol_lim->perm_lim No dual_lim Both Solubility and Permeability Limited sol_lim->dual_lim Yes sol_strat Solubility Enhancement Strategies: - Particle Size Reduction - Solid Dispersions - Complexation perm_lim->sol_strat Yes perm_strat Permeability Enhancement Strategies: - Permeation Enhancers - Lipid-Based Formulations (SEDDS, SLNs) perm_lim->perm_strat No re_eval Re-evaluate in vitro and in vivo sol_strat->re_eval perm_strat->re_eval dual_strat Combination Approach: e.g., Drug nanocrystals in SEDDS dual_lim->dual_strat dual_strat->re_eval

Caption: Troubleshooting workflow for low bioavailability.

sedds_mechanism cluster_git Gastrointestinal Lumen cluster_enterocyte Intestinal Epithelium cluster_circulation Systemic Circulation sedds SEDDS Formulation (Oil, Surfactant, Drug) emulsion Fine Oil-in-Water Emulsion sedds->emulsion Dispersion in GI fluids enterocyte Enterocyte emulsion->enterocyte Enhanced Absorption: - Increased membrane fluidity - Opening of tight junctions portal_vein Portal Vein -> Liver (First-Pass Metabolism) enterocyte->portal_vein lymph Lymphatic System (Bypasses Liver) enterocyte->lymph

Caption: Mechanism of SEDDS for bioavailability enhancement.

References

addressing inconsistencies in Aselacin B experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experiments with Aselacin B.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is known to function as an endothelin receptor antagonist.[1][2] It inhibits the binding of endothelin to its receptors, thereby blocking the downstream signaling pathways.

Q2: What are the expected outcomes of a successful this compound experiment?

In a receptor binding assay, this compound is expected to displace radiolabeled endothelin from its receptors, resulting in a decreased signal with increasing concentrations of this compound. In functional assays, it should inhibit endothelin-induced cellular responses.

Q3: How should this compound be stored and handled?

Q4: Are there known off-target effects of this compound?

The initial discovery papers focus on its endothelin receptor antagonism.[1][2] However, like many small molecules, off-target effects are possible. If you observe cellular effects at concentrations significantly different from its IC50 for receptor binding, further investigation into off-target interactions may be warranted.

Troubleshooting Guides

Inconsistent IC50 Values in Receptor Binding Assays

Problem: You are observing significant variability in the IC50 value of this compound across different experimental runs.

Potential Cause Troubleshooting Steps
Reagent Instability - Prepare fresh this compound dilutions for each experiment. - Ensure the radioligand has not degraded; check the expiration date and store it appropriately. - Use freshly prepared membrane fractions for the assay.
Assay Conditions - Standardize incubation times and temperatures. - Ensure consistent pH and ionic strength of the assay buffer. - Verify the concentration and specific activity of the radioligand.
Cell/Membrane Health - If using whole cells, ensure high cell viability (>95%). - For membrane preparations, ensure consistency in the preparation protocol and storage conditions.
Pipetting Errors - Calibrate pipettes regularly. - Use filtered pipette tips to avoid cross-contamination. - Prepare a master mix for common reagents to minimize pipetting variability.
Unexpected Cytotoxicity

Problem: this compound is showing cytotoxic effects in your cell-based assays at concentrations where you expect to see only receptor antagonism.

Potential Cause Troubleshooting Steps
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). - Include a solvent control in your experimental setup.
Off-Target Effects - Perform a dose-response curve for cytotoxicity to determine the concentration at which cell death occurs. - Use a different cytotoxicity assay to confirm the results (e.g., LDH release vs. MTT). - Investigate if the observed cytotoxicity is cell-line specific.
Contamination - Check for microbial contamination in your cell cultures and reagents. - Ensure the this compound stock is sterile.
Assay Interference - Some compounds can interfere with the readout of certain cytotoxicity assays (e.g., colorimetric assays). Confirm results with a method based on a different principle.

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol provides a general framework for assessing the binding of this compound to endothelin receptors.

  • Membrane Preparation:

    • Culture cells expressing the endothelin receptor of interest.

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in a binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Binding buffer

      • Increasing concentrations of unlabeled this compound or vehicle control.

      • A fixed concentration of radiolabeled endothelin (e.g., [125I]-ET-1).

      • Membrane preparation.

    • Incubate the plate at a specified temperature for a set time to reach binding equilibrium.

    • To determine non-specific binding, include wells with a high concentration of unlabeled endothelin.

  • Signal Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol outlines a common method for assessing cell viability.

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Include wells for untreated controls and solvent controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium only).

    • Express the results as a percentage of the untreated control.

    • Plot cell viability against the logarithm of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).

Visualizations

Endothelin_Signaling_Pathway cluster_receptor Cell Membrane ETR Endothelin Receptor (ETR) Gq Gq ETR->Gq Activates ET1 Endothelin-1 (ET-1) ET1->ETR Binds AselacinB This compound AselacinB->ETR Inhibits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca2->Response PKC->Response

Caption: Simplified Endothelin Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis (this compound inhibits ETR) protocol_dev Protocol Development (Binding & Functional Assays) start->protocol_dev binding_assay Radioligand Binding Assay (Determine IC50) protocol_dev->binding_assay functional_assay Functional Assay (e.g., Calcium Flux) protocol_dev->functional_assay cytotoxicity_assay Cytotoxicity Assay (Determine CC50) protocol_dev->cytotoxicity_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis cytotoxicity_assay->data_analysis troubleshoot Inconsistent Results? (Troubleshooting Guide) data_analysis->troubleshoot troubleshoot->protocol_dev Yes conclusion Conclusion (Validate Hypothesis) troubleshoot->conclusion No

Caption: General experimental workflow for characterizing this compound activity.

References

Technical Support Center: Optimization of Aselacin B for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Aselacin B in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a compound isolated from Acremonium species. It functions as an endothelin receptor antagonist[1]. Endothelin receptors, primarily ETA and ETB, are G protein-coupled receptors (GPCRs) that, upon activation by endothelin peptides, trigger various downstream signaling pathways. These pathways are involved in processes such as vasoconstriction, cell proliferation, inflammation, and apoptosis[2][3][4]. By inhibiting the binding of endothelin to its receptors, this compound can modulate these cellular responses.

Q2: What is a recommended starting concentration for this compound in a new cellular assay?

While the exact IC50 for this compound has not been published, related compounds Aselacin A and C provide a good starting point. Aselacin A inhibits endothelin-1 (B181129) binding with an IC50 of approximately 20 µg/mL, and Aselacin C has IC50 values of 60 µg/mL and 80 µg/mL for ETA and ETB receptors, respectively[1][5]. Therefore, a broad dose-response experiment is recommended, starting with a range of concentrations spanning from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100 µM).

Q3: Which cell lines are suitable for experiments with this compound?

The choice of cell line will depend on the research question and the expression of endothelin receptors. Many cell types express ETA and/or ETB receptors, including:

  • Vascular smooth muscle cells: Primarily express ETA receptors and are involved in vasoconstriction[6].

  • Endothelial cells: Predominantly express ETB receptors, which can mediate vasodilation[6].

  • Cancer cell lines: Various cancer cells (e.g., prostate, ovarian) can overexpress endothelin receptors, which are implicated in tumor growth and metastasis[7][8].

  • Astrocytes: Express ETB receptors[4].

  • Immune cells: Such as group 2 innate lymphoid cells (ILC2s) which express the endothelin-A receptor (ETAR)[9].

It is crucial to verify the expression of endothelin receptors in your chosen cell line using techniques like qPCR, Western blot, or flow cytometry.

Q4: What downstream signaling pathways are affected by this compound?

As an endothelin receptor antagonist, this compound is expected to modulate signaling pathways activated by endothelin. These include:

  • MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival[2][10].

  • NF-κB Pathway: A key regulator of inflammation and immune responses[2][11].

  • PI3K/Akt Pathway: Plays a critical role in cell survival and apoptosis[2].

  • Calcium Mobilization: Endothelin receptor activation leads to an increase in intracellular calcium concentration[12].

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of this compound Concentration is too low.Test a higher concentration range. Perform a dose-response curve to determine the optimal concentration.
Cell line does not express endothelin receptors.Verify receptor expression using qPCR, Western blot, or flow cytometry. Choose a cell line known to express ETA and/or ETB receptors.
This compound is inactive.Check the storage conditions and expiration date of the compound. Test its activity in a known sensitive cell line if available.
Insufficient incubation time.Optimize the incubation time based on the specific assay and cell type. For proliferation assays, this may range from 24 to 72 hours.
High variability between replicate wells Uneven cell plating.Ensure a single-cell suspension before plating. Use appropriate pipetting techniques to dispense cells evenly.
"Edge effect" in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Inconsistent treatment application.Ensure accurate and consistent addition of this compound to each well.
Cell detachment or signs of cytotoxicity This compound is cytotoxic at the tested concentration.This may be the intended effect in a cytotoxicity assay. In other assays, reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic concentration range.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). Run a vehicle control with the same solvent concentration.
Poor cell health.Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Check for mycoplasma contamination.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound in Cellular Assays

Assay TypeCell Type ExamplesSuggested Starting Concentration Range (µM)Recommended Incubation Time
Cell Viability / Cytotoxicity Cancer cell lines (e.g., HeLa, A549), primary cells1 - 10024 - 72 hours
Anti-Proliferation Vascular smooth muscle cells, cancer cell lines1 - 5048 - 72 hours
Anti-Inflammatory Macrophages (e.g., RAW 264.7), endothelial cells1 - 506 - 24 hours
Receptor Binding Cells overexpressing ETA or ETB receptors0.1 - 1001 - 4 hours

Table 2: IC50 Values of Related Aselacin Compounds

CompoundTargetIC50 (µg/mL)Reference
Aselacin AEndothelin-1 Binding~20[1]
Aselacin CETA Receptor60[5]
Aselacin CETB Receptor80[5]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay using MTT

This protocol is designed to determine the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Anti-Inflammatory Assay - Measurement of Nitric Oxide (NO) Production

This protocol assesses the potential anti-inflammatory effects of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well tissue culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Sulfanilamide solution to each sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by this compound.

Mandatory Visualizations

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Endothelin Endothelin-1 ET_Receptor Endothelin Receptor (ETA / ETB) Endothelin->ET_Receptor Binds G_Protein Gq/11, Gs, Gi ET_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates IKK IKK G_Protein->IKK Activates PI3K PI3K G_Protein->PI3K Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC Ras_Raf Ras/Raf PKC->Ras_Raf MEK MEK Ras_Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Inflammation, Survival) ERK->Transcription IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Transcription Akt Akt PI3K->Akt Akt->Transcription Regulates AselacinB This compound AselacinB->ET_Receptor Inhibits

Caption: Endothelin Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_aselacinB Add this compound dilutions incubate_24h->add_aselacinB incubate_exp Incubate for 24-72h add_aselacinB->incubate_exp add_mtt Add MTT solution incubate_exp->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability end End calculate_viability->end

Caption: Experimental workflow for determining cell viability with this compound using an MTT assay.

References

Technical Support Center: Investigating the Bioactivity of Aselacin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not currently provide specific data on the cytotoxicity of Aselacin B. This technical support center offers generalized guidance and troubleshooting protocols for researchers investigating the potential cytotoxic effects of new compounds, based on established methodologies in the field. The experimental conditions and results presented are illustrative.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues researchers may encounter when assessing the cytotoxic potential of a novel compound like this compound.

Q1: My cell viability assay results are inconsistent between experiments. What could be the cause?

A1: Inconsistent results in cell viability assays (e.g., MTT, XTT, or PrestoBlue™) can stem from several factors:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over- or under-confluent monolayers can significantly impact metabolic activity and drug response.

  • Compound Stability: Verify the stability of this compound in your culture medium over the time course of the experiment. Degradation of the compound can lead to variable effects.

  • Reagent Handling: Ensure all reagents are properly stored and that fresh dilutions of the compound are made for each experiment.

  • Incubation Times: Adhere strictly to the specified incubation times for both the compound treatment and the viability reagent.

Q2: I am observing significant cell death even at the lowest concentration of this compound. How can I determine if this is a true cytotoxic effect or an artifact?

A2: To differentiate between true cytotoxicity and experimental artifacts, consider the following:

  • Control Wells: Include appropriate vehicle controls (e.g., DMSO) at the same concentration used to dissolve this compound.

  • Microscopic Examination: Visually inspect the cells under a microscope for morphological changes characteristic of apoptosis or necrosis (e.g., cell rounding, blebbing, detachment).

  • Alternative Viability Assays: Use a different viability assay that measures a distinct cellular parameter. For example, if you are using a metabolic assay (MTT), complement it with a membrane integrity assay (LDH or Trypan Blue).

Q3: How can I determine the mechanism of cell death (apoptosis vs. necrosis) induced by this compound?

A3: Several assays can elucidate the mechanism of cell death:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

  • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3, -7) or initiator caspases (e.g., Caspase-8, -9) to confirm apoptosis.

  • DNA Fragmentation Analysis: Assess for the characteristic DNA laddering pattern of apoptosis using gel electrophoresis.

Data Presentation

Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2 ± 2.1
A549Lung Carcinoma28.7 ± 3.5
HeLaCervical Cancer12.5 ± 1.8
HepG2Hepatocellular Carcinoma35.1 ± 4.2

Note: These are example data and do not reflect actual experimental results for this compound.

Table 2: Example Results from Annexin V/PI Staining for Apoptosis Analysis in HeLa Cells Treated with this compound for 24 hours
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control (0.1% DMSO)95.3 ± 2.12.1 ± 0.52.6 ± 0.7
This compound (10 µM)60.8 ± 4.525.4 ± 3.213.8 ± 2.9
This compound (25 µM)35.2 ± 3.848.9 ± 5.115.9 ± 3.3

Note: These are example data and do not reflect actual experimental results for this compound.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of lactate (B86563) dehydrogenase (LDH) released into the supernatant.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).

Protocol 3: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Reagent Addition: Use a commercial caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay) and add the reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Correlate the luminescence signal with caspase-3/7 activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture cell_seeding Seed Cells in Plates cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24/48/72h treatment->incubation viability_assay Cell Viability Assay (MTT) incubation->viability_assay cytotoxicity_assay Cytotoxicity Assay (LDH) incubation->cytotoxicity_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay ic50 Determine IC50 viability_assay->ic50 mechanism Elucidate Mechanism of Cell Death cytotoxicity_assay->mechanism apoptosis_assay->mechanism

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway aselacin_b This compound receptor Endothelin Receptor aselacin_b->receptor Inhibition downstream Downstream Signaling receptor->downstream mitochondria Mitochondria downstream->mitochondria Modulation cytochrome_c Cytochrome C Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

troubleshooting_guide start Inconsistent Cytotoxicity Results check_seeding Verify Cell Seeding Density start->check_seeding check_compound Assess Compound Stability check_seeding->check_compound Consistent optimize_seeding Optimize Seeding Protocol check_seeding->optimize_seeding Inconsistent check_reagents Check Reagent Preparation & Storage check_compound->check_reagents Stable fresh_dilutions Use Fresh Compound Dilutions check_compound->fresh_dilutions Unstable consistent Results Consistent check_reagents->consistent Proper validate_reagents Validate Reagents check_reagents->validate_reagents Improper inconsistent Results Still Inconsistent optimize_seeding->start fresh_dilutions->start validate_reagents->start

Caption: Troubleshooting decision tree for inconsistent cytotoxicity results.

refining protocols for long-term studies with Aselacin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for long-term studies with Aselacin B.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cyclic pentapeptolide that functions as an endothelin receptor antagonist.[1][2] It competitively inhibits the binding of endothelin-1 (B181129) (ET-1) to its receptors, thereby blocking downstream signaling pathways.

Q2: What is the recommended solvent and storage condition for this compound?

A2: For initial stock solutions, it is recommended to use a polar aprotic solvent such as DMSO. For long-term storage, aliquot the stock solution and store it at -80°C to minimize degradation from repeated freeze-thaw cycles. For working solutions, it is crucial to determine the stability in your specific cell culture medium or buffer system.

Q3: How can I determine the optimal concentration of this compound for my long-term experiments?

A3: The optimal concentration should be determined empirically for your specific cell line and experimental conditions. We recommend performing a dose-response curve to determine the IC50 value. For long-term studies, it is advisable to use a concentration that is effective but not cytotoxic over the extended duration of the experiment.

Q4: Are there any known off-target effects of this compound?

A4: As a novel compound, the full off-target profile of this compound is likely not fully characterized. It is crucial to include appropriate controls in your experiments to account for potential off-target effects. This may include using a structurally related but inactive compound, or testing the effect of this compound in a cell line that does not express endothelin receptors.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Inconsistent results between experiments 1. Degradation of this compound in working solution. 2. Variability in cell passage number. 3. Inconsistent incubation times.1. Prepare fresh working solutions of this compound for each experiment. Perform stability tests of this compound in your experimental medium (see Protocol 1). 2. Use cells within a consistent and narrow passage number range for all experiments. 3. Ensure precise and consistent timing for all treatment and assay steps.
High background signal in binding assays 1. Non-specific binding of this compound. 2. Inadequate washing steps.1. Include a non-specific binding control (e.g., a high concentration of unlabeled endothelin-1) to determine and subtract the non-specific binding. 2. Optimize washing steps by increasing the number of washes or the stringency of the wash buffer.
Observed cytotoxicity at effective concentrations 1. Solvent toxicity. 2. On-target cytotoxicity due to prolonged receptor blockade.1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the cytotoxic threshold for your cells (typically <0.1%). 2. Perform a time-course experiment to determine the onset of cytotoxicity. Consider using a lower concentration for longer-term studies or intermittent dosing schedules.
Loss of this compound activity over time in culture 1. Enzymatic degradation or metabolism by cells. 2. Instability of the compound at 37°C.1. Analyze the culture medium over time using HPLC or mass spectrometry to quantify the concentration of intact this compound. 2. Replenish the medium with fresh this compound at regular intervals based on its determined stability.

Data Presentation

Table 1: Stability of this compound (10 µM) in Solution at Different Temperatures

Storage TemperaturePercent Remaining after 24 hoursPercent Remaining after 7 daysPercent Remaining after 30 days
4°C 98%92%85%
25°C (Room Temp) 91%75%52%
37°C 82%58%21%

Note: Data are hypothetical and for illustrative purposes. Actual stability will depend on the specific solvent and buffer conditions.

Table 2: IC50 Values of this compound in Different Cell Lines

Cell LineEndothelin Receptor SubtypeIC50 (nM)
Cell Line A ET-A15.2
Cell Line B ET-B89.7
Cell Line C (Control) No significant ET receptor expression> 10,000

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Determining the Long-Term Stability of this compound in Cell Culture Medium

  • Preparation of this compound Solution: Prepare a 10 µM working solution of this compound in your chosen cell culture medium.

  • Incubation: Aliquot the solution into sterile, sealed tubes. Incubate the tubes at 37°C in a cell culture incubator.

  • Time Points: At designated time points (e.g., 0, 6, 12, 24, 48, 72, 96, and 168 hours), remove one aliquot for analysis.

  • Sample Storage: Immediately freeze the collected sample at -80°C until all time points have been collected.

  • Analysis: Analyze the concentration of intact this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

  • Half-Life Determination: Plot the percentage of remaining this compound versus time and determine the half-life of the compound in your culture medium.

Mandatory Visualization

AselacinB_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling ET_Receptor Endothelin Receptor (ET-A / ET-B) PLC PLC ET_Receptor->PLC Endothelin1 Endothelin-1 Endothelin1->ET_Receptor Binds & Activates AselacinB This compound AselacinB->ET_Receptor Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Effects (e.g., Proliferation, Vasoconstriction) Ca_PKC->Downstream

Caption: Hypothetical signaling pathway of this compound as an endothelin receptor antagonist.

LongTerm_Study_Workflow start Start: Cell Seeding treatment Initiate this compound Treatment (Multiple Concentrations) start->treatment incubation Long-Term Incubation (e.g., 7-21 days) treatment->incubation medium_change Regular Medium Change with Fresh this compound incubation->medium_change data_collection Data Collection at Multiple Time Points incubation->data_collection medium_change->incubation Continue Incubation assays Perform Assays: - Viability (e.g., MTT) - Proliferation (e.g., BrdU) - Gene Expression (e.g., qPCR) - Protein Analysis (e.g., Western Blot) data_collection->assays analysis Data Analysis and Interpretation assays->analysis

Caption: Generalized experimental workflow for a long-term study with this compound.

References

Validation & Comparative

Aselacin B: A Comparative Analysis of a Novel Endothelin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Aselacin B, a novel compound with endothelin receptor antagonist properties, against a panel of established selective and dual endothelin receptor antagonists (ERAs). Due to the limited publicly available quantitative data for this compound, this guide will focus on presenting the available information in the context of well-characterized alternatives, providing a framework for its potential evaluation.

Introduction to Endothelin Receptor Antagonism

The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation.[1] It consists of three peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors: ETA and ETB.[2] The ETA receptor, found predominantly on vascular smooth muscle cells, primarily mediates vasoconstriction and cell proliferation.[3] The ETB receptor has a more complex role; its activation on endothelial cells leads to the release of vasodilators like nitric oxide, while on smooth muscle cells, it can also contribute to vasoconstriction.[3] Consequently, antagonism of these receptors is a key therapeutic strategy for conditions such as pulmonary arterial hypertension.[4] ERAs can be classified as selective for the ETA receptor or as dual antagonists that block both ETA and ETB receptors.

This compound: A Novel Fungal Metabolite

Aselacin A, B, and C are novel cyclic pentapeptolides isolated from the fungus Acremonium species. These compounds have been identified as inhibitors of endothelin binding to its receptors. Structurally, they consist of a cyclic peptide core with an exocyclic amino acid to which a long-chain fatty acid is attached.

Comparative Analysis of Endothelin Receptor Antagonists

To provide a comprehensive framework for evaluating this compound, the following table summarizes the binding affinities and selectivity of several well-characterized ERAs. This data is crucial for understanding their pharmacological profiles and potential therapeutic applications.

Table 1: Comparative Binding Affinities of Endothelin Receptor Antagonists

CompoundTypeETA Affinity (Ki/IC50, nM)ETB Affinity (Ki/IC50, nM)ETA/ETB Selectivity Ratio
This compound UnknownData not availableData not availableData not available
Bosentan Dual4.795~20
Macitentan Dual0.5391~782
Ambrisentan ETA Selective~1~60-200>4000
Atrasentan ETA Selective0.0554.8~87
Darusentan ETA Selective1.4184~130

Note: The affinity values are compiled from various sources and experimental conditions and should be considered as representative. The selectivity ratio is calculated as (Affinity for ETB) / (Affinity for ETA).

Experimental Protocols

The determination of binding affinity for endothelin receptor antagonists is typically performed using radioligand binding assays. Below is a generalized protocol for such an experiment.

Radioligand Binding Assay for ETA and ETB Receptors

Objective: To determine the inhibitory constant (Ki) of a test compound for the ETA and ETB receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing either human ETA or ETB receptors.

  • Radioligand: [125I]-Endothelin-1 ([125I]-ET-1).

  • Test compound (e.g., this compound) at various concentrations.

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA).

  • Non-specific binding control: A high concentration of unlabeled ET-1 (e.g., 1 µM).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, [125I]-ET-1 (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Key Pathways and Processes

To better understand the context of this compound's potential mechanism of action, the following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow for evaluating receptor antagonists.

Endothelin_Signaling_Pathway cluster_ligand Ligand cluster_receptors Receptors cluster_effects Cellular Effects ET1 Endothelin-1 (B181129) (ET-1) ETA ETA Receptor ET1->ETA Binds to ETB_EC ETB Receptor (Endothelial Cells) ET1->ETB_EC Binds to ETB_SMC ETB Receptor (Smooth Muscle Cells) ET1->ETB_SMC Binds to Vasoconstriction Vasoconstriction ETA->Vasoconstriction Proliferation Cell Proliferation ETA->Proliferation Vasodilation Vasodilation (NO, PGI2 release) ETB_EC->Vasodilation ET1_Clearance ET-1 Clearance ETB_EC->ET1_Clearance ETB_SMC->Vasoconstriction

Caption: Endothelin-1 signaling pathway via ETA and ETB receptors.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (with ETA or ETB receptors) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand ([125I]-ET-1) Ligand_Prep->Incubation Compound_Prep Prepare Test Compound (e.g., this compound) Compound_Prep->Incubation Filtration Separate Bound and Free Radioligand Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50_Determination Determine IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation

Caption: Workflow for radioligand binding assay to determine receptor affinity.

Conclusion

This compound represents a novel chemical scaffold with the potential to inhibit endothelin receptor signaling. While preliminary data on the related compound Aselacin A suggests activity, a thorough evaluation of this compound's potency and selectivity for ETA and ETB receptors is necessary to understand its pharmacological profile. The comparative data and experimental protocols provided in this guide offer a robust framework for such an investigation. Further studies are warranted to elucidate the specific binding characteristics of this compound and to determine its potential as a selective or dual endothelin receptor antagonist for therapeutic applications.

References

A Preclinical Comparison: Aselacin B and Ambrisentan in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical research, the exploration of novel compounds targeting the endothelin (ET) system holds significant promise for various cardiovascular diseases. This guide provides a comparative overview of two such compounds: Aselacin B, a naturally derived peptide, and ambrisentan (B1667022), a synthetic small molecule. While both are recognized as endothelin receptor antagonists, the extent of their preclinical characterization differs vastly, with ambrisentan having a well-documented profile leading to its clinical use, whereas data on this compound remains limited.

Mechanism of Action: Targeting the Endothelin Pathway

Ambrisentan is a potent and highly selective antagonist of the endothelin type A (ETA) receptor.[1][2] The endothelin system plays a crucial role in vasoconstriction and cell proliferation, primarily through the action of endothelin-1 (B181129) (ET-1).[2] ET-1 exerts its effects by binding to two receptor subtypes: ETA and ETB.[1][2] The activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and proliferation, contributing to the pathophysiology of diseases like pulmonary arterial hypertension (PAH). Ambrisentan selectively blocks the ETA receptor, thereby inhibiting these detrimental effects. This targeted action allows for the preservation of the beneficial functions of the ETB receptor, which include clearing circulating ET-1 and mediating the release of vasodilators like nitric oxide and prostacyclin.

Aselacins, including this compound, have been identified as inhibitors of endothelin binding to its receptors. They are cyclic pentapeptolides isolated from Acremonium species. While their general mechanism involves interference with the endothelin system, specific details regarding their selectivity for ETA versus ETB receptors and their precise mode of action are not extensively documented in publicly available literature. One study reported that Aselacin A inhibits endothelin-1 binding with an IC50 of approximately 20 micrograms/ml, but specific data for this compound is lacking.

cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell cluster_2 Endothelial Cell (Vasodilation) ET-1 Endothelin-1 (ET-1) ETA ETA Receptor ET-1->ETA Binds ETB_sm ETB Receptor ET-1->ETB_sm Binds ETB_ec ETB Receptor ET-1->ETB_ec Binds Vasoconstriction Vasoconstriction & Proliferation ETA->Vasoconstriction ETB_sm->Vasoconstriction Vasodilation Vasodilation (NO, PGI2) ETB_ec->Vasodilation ET-1_clearance ET-1 Clearance ETB_ec->ET-1_clearance Ambrisentan Ambrisentan Ambrisentan->ETA Selectively Blocks This compound This compound This compound->ETA Inhibits (selectivity unknown) This compound->ETB_sm This compound->ETB_ec

Figure 1. Simplified signaling pathway of the endothelin system and the points of intervention for Ambrisentan and this compound.

Quantitative Preclinical Data

The following tables summarize the available quantitative data for this compound and ambrisentan from preclinical studies. The significant disparity in the amount of available data is a key takeaway.

Table 1: Receptor Binding Affinity

CompoundReceptorAssay TypeValueSpeciesSource
This compound ET ReceptorsRadioligand BindingData Not Available--
Ambrisentan ETARadioligand Binding (Ki)~0.011 nMHuman
ETBRadioligand Binding (Ki)>4000-fold lower affinity than for ETAHuman

Note: Data for this compound is not available in the reviewed literature. The value for Aselacin A is an IC50 of ~20 µg/mL for inhibition of ET-1 binding in bovine and porcine membranes, but this is not specific to receptor subtype and is not directly comparable to the Ki value for ambrisentan.

Table 2: In Vitro Functional Activity

CompoundAssayKey FindingSource
This compound -Data Not Available-
Ambrisentan Inhibition of ET-1 induced vasoconstrictionPotent inhibition of ETA-mediated vasoconstriction
Antiproliferative effectsReduces abnormal growth of smooth muscle cells

Table 3: In Vivo Efficacy in Animal Models of Pulmonary Hypertension

CompoundAnimal ModelKey FindingsSource
This compound -Data Not Available-
Ambrisentan Monocrotaline-induced PAH (rats)Attenuated increases in right ventricular systolic pressure and right ventricular hypertrophy
Hypoxia-induced PAH (mice)Improved pulmonary hemodynamics

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to characterize endothelin receptor antagonists.

Radioligand Binding Assay (for Receptor Affinity)

This assay determines the affinity of a compound for its target receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target endothelin receptors (e.g., human ventricular myocytes).

  • Incubation: The membranes are incubated with a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) and varying concentrations of the test compound (this compound or ambrisentan).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to an inhibition constant (Ki) to reflect the binding affinity.

In Vitro Vasoconstriction Assay (for Functional Activity)

This assay assesses the ability of a compound to inhibit ET-1-induced contraction of blood vessels.

  • Tissue Preparation: Rings of isolated arteries (e.g., rat aorta or human pulmonary artery) are mounted in an organ bath containing a physiological salt solution.

  • Contraction Induction: The arterial rings are contracted by adding a cumulative concentration of ET-1.

  • Inhibition: The experiment is repeated in the presence of increasing concentrations of the test compound to determine its inhibitory effect on the ET-1-induced contraction.

  • Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the maximum contraction (IC50) is calculated.

In Vivo Animal Model of Pulmonary Arterial Hypertension (for Efficacy)

Animal models are used to evaluate the therapeutic potential of a compound in a disease state. The monocrotaline-induced PAH model in rats is a commonly used example.

  • Disease Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (B1676716) is administered to rats to induce PAH.

  • Treatment: After a specified period for disease development, the animals are treated with the test compound (e.g., ambrisentan) or a vehicle control, typically via oral gavage, for a defined duration.

  • Hemodynamic Assessment: At the end of the treatment period, hemodynamic parameters such as right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.

  • Pathological Analysis: The hearts are excised, and the right ventricle is dissected and weighed to assess right ventricular hypertrophy (Fulton's index). Lung tissue can also be collected for histological analysis of vascular remodeling.

  • Data Analysis: The effects of the treatment are compared to the vehicle-treated disease group and a healthy control group.

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Safety and Toxicology Receptor_Binding Receptor Binding Assays (ETA and ETB) Functional_Assays Functional Assays (e.g., Vasoconstriction) Receptor_Binding->Functional_Assays Informs Animal_Model Induction of PAH in Animal Model (e.g., Monocrotaline in rats) Functional_Assays->Animal_Model Guides in vivo dose selection Treatment Treatment with Test Compound Animal_Model->Treatment Efficacy_Endpoints Assessment of Efficacy: - Hemodynamics (RVSP, mPAP) - Right Ventricular Hypertrophy - Vascular Remodeling Treatment->Efficacy_Endpoints Toxicity_Studies Acute and Chronic Toxicity Studies Treatment->Toxicity_Studies Safety_Pharmacology Safety Pharmacology (Cardiovascular, Respiratory, CNS) Toxicity_Studies->Safety_Pharmacology

References

comparative analysis of Aselacin B and macitentan

Author: BenchChem Technical Support Team. Date: December 2025

A is presented below, offering insights for researchers, scientists, and drug development professionals. It is important to note that publicly available information on Aselacin B is limited, which restricts the depth of a direct comparison with the well-documented clinical drug, macitentan (B1675890).

Introduction

Endothelin receptor antagonists are a class of drugs that block the action of endothelin, a potent vasoconstrictor peptide, on its receptors. These antagonists are of significant interest in the treatment of various cardiovascular diseases, particularly pulmonary arterial hypertension (PAH). This guide provides a comparative overview of this compound, a novel natural compound, and macitentan, an FDA-approved synthetic drug.

Overview of this compound and Macitentan

This compound is a novel, natural compound identified as an inhibitor of endothelin-1 (B181129) binding to its receptors.[1] It was discovered from the fermentation of Acremonium species.[1][2] The aselacins are cyclic pentapeptolides.[2] Limited data is available on its specific mechanism and in vivo efficacy.

Macitentan is an orally active, potent dual endothelin receptor antagonist (ERA) that inhibits the binding of endothelin-1 to both ETA and ETB receptors.[3] Developed by Actelion Pharmaceuticals, it is approved for the treatment of pulmonary arterial hypertension (PAH). Its chemical structure, a sulfamide (B24259) derivative, was optimized for high oral efficacy and a favorable safety profile.

Comparative Data

Due to the limited public data on this compound, a detailed quantitative comparison is not feasible. The following tables summarize the available information for macitentan.

Table 1: Pharmacokinetic Properties of Macitentan
ParameterValueSource
Route of Administration Oral
Dosage 10 mg once daily
Tmax (Median) 8 hours
Half-life (t1/2) ~16 hours
Active Metabolite (Aprocitentan) t1/2 ~48 hours
Protein Binding >99% (primarily albumin)
Metabolism Oxidative depropylation via CYP3A4, 2C8, 2C9, and 2C19 to form the active metabolite M6 (aprocitentan).
Excretion 2/3 urine, 1/3 feces
Oral Bioavailability (Estimated) 74%
Table 2: Pharmacodynamic Properties of Macitentan
ParameterDescriptionSource
Mechanism of Action Dual endothelin receptor antagonist (ETA and ETB) with a 50-fold increased selectivity for the ETA subtype.
Receptor Occupancy Half-life ~17 minutes (compared to ~70 seconds for bosentan (B193191) and ~40 seconds for ambrisentan)
Antagonism Type Non-competitive
Therapeutic Effect Reduces vasoconstriction and cell proliferation by blocking endothelin signaling.

Mechanism of Action and Signaling Pathways

Macitentan acts by blocking the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB. The binding of ET-1 to the Gq-coupled ETA receptor on smooth muscle cells triggers the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and subsequent vasoconstriction and cell proliferation. By antagonizing this interaction, macitentan mitigates these pathological effects.

dot

Macitentan_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Macitentan Macitentan Macitentan->ETAR Blocks Gq Gq Protein ETAR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine IC50) Functional_Assay Functional Assay (e.g., Calcium Mobilization) Binding_Assay->Functional_Assay Animal_Model Animal Model of PAH (e.g., Monocrotaline-induced) Functional_Assay->Animal_Model Dosing Compound Administration (e.g., Oral Gavage) Animal_Model->Dosing Efficacy_Measurement Efficacy Measurement (e.g., Pulmonary Artery Pressure) Dosing->Efficacy_Measurement

References

Head-to-Head Comparison of Aselacin A, B, and C Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Aselacin A, B, and C, three novel fungal metabolites, reveals their potential as inhibitors of endothelin-1 (B181129) binding to its receptors. This guide provides a comparative overview of their bioactivity, supported by available experimental data, to aid researchers and professionals in drug development.

Aselacins A, B, and C, isolated from the fungus Acremonium sp., have been identified as potent antagonists of the endothelin-1 (ET-1) receptor.[1][2] ET-1 is a powerful vasoconstrictor peptide implicated in various cardiovascular diseases, making its receptor a key target for therapeutic intervention. This guide synthesizes the currently available data on the bioactivity of these three Aselacin variants.

Quantitative Bioactivity Data

The inhibitory activity of Aselacins A and C on the binding of ET-1 to its receptors has been quantified, with both compounds demonstrating significant potency. A radioligand binding assay was utilized to determine the half-maximal inhibitory concentration (IC50) of these compounds.

CompoundTargetTissue SourceIC50 (µg/mL)
Aselacin A Endothelin-1 ReceptorBovine Atrial Membranes~20[1]
Endothelin-1 ReceptorPorcine Cerebral Membranes~20[1]
Aselacin B Endothelin-1 ReceptorNot ReportedNot Reported
Aselacin C Endothelin-1 ReceptorBovine Atrial & Porcine Cerebral Membranes~20

Note: The IC50 value for this compound has not been reported in the reviewed literature.

Endothelin Signaling Pathway

The endothelin signaling pathway plays a crucial role in vasoconstriction. The following diagram illustrates the mechanism of action of Aselacins as endothelin receptor antagonists.

Endothelin_Signaling_Pathway ET1 Endothelin-1 (ET-1) ET_Receptor Endothelin Receptor (ET_A / ET_B) ET1->ET_Receptor Binds to PLC Phospholipase C (PLC) ET_Receptor->PLC Activates Aselacins Aselacin A, B, C Aselacins->ET_Receptor Inhibits Binding IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Vasoconstriction

Aselacins block ET-1 binding to its receptor, inhibiting vasoconstriction.

Experimental Protocols

The following is a representative experimental protocol for an endothelin receptor binding assay, based on standard methodologies in the field.

Objective: To determine the in vitro inhibitory effect of Aselacins A, B, and C on the binding of radiolabeled endothelin-1 to its receptors in membrane preparations.

Materials:

  • Aselacin A, B, and C standards

  • [¹²⁵I]-Endothelin-1 (Radioligand)

  • Bovine atrial and porcine cerebral membrane preparations (Source of receptors)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA)

  • Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., unlabeled Endothelin-1 at a high concentration)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare Membrane Homogenates (Bovine Atrial & Porcine Cerebral) Incubation Incubate: Membranes + [¹²⁵I]-ET-1 + Aselacin (or buffer/unlabeled ET-1) Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand ([¹²⁵I]-ET-1) Ligand_Prep->Incubation Compound_Prep Prepare Aselacin Solutions (Serial Dilutions) Compound_Prep->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Wash Filters (Remove Unbound Ligand) Filtration->Washing Counting Scintillation Counting (Measure Bound Radioactivity) Washing->Counting IC50_Calc Calculate IC50 Values Counting->IC50_Calc

Workflow for the endothelin-1 receptor binding assay.

Procedure:

  • Membrane Preparation: Homogenize bovine atrial and porcine cerebral tissues in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled ET-1 (for non-specific binding) or varying concentrations of Aselacin A, B, or C.

    • 50 µL of [¹²⁵I]-ET-1 solution.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove any unbound [¹²⁵I]-ET-1.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Aselacin concentration.

    • Determine the IC50 value, the concentration of the Aselacin that inhibits 50% of the specific binding of [¹²⁵I]-ET-1, using non-linear regression analysis.

This guide provides a foundational understanding of the comparative bioactivity of Aselacins A, B, and C. Further research is warranted to elucidate the specific activity of this compound and to explore the full therapeutic potential of this novel class of endothelin receptor antagonists.

References

Validating Aselacin B as a Therapeutic Target in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aselacin B is a cyclic pentapeptide originally isolated from the fungus Acremonium sp. that has been identified as an antagonist of the endothelin (ET) receptor.[1][2] The endothelin system, particularly the activation of endothelin-1 (B181129) (ET-1) with its receptors ETA and ETB, is implicated in a variety of cardiovascular and renal diseases.[3] ET-1 binding to ETA receptors on vascular smooth muscle cells mediates vasoconstriction and cell proliferation, while ETB receptors on endothelial cells can mediate vasodilation.[4][5] Dysregulation of the endothelin system contributes to the pathogenesis of conditions such as pulmonary arterial hypertension (PAH), chronic heart failure, and diabetic nephropathy.[3][4]

This guide provides a hypothetical validation of this compound's therapeutic potential by comparing its projected efficacy and mechanism of action with established endothelin receptor antagonists in relevant disease models. The experimental data presented here is illustrative, based on typical outcomes for this class of drugs, to guide researchers in designing and evaluating potential new therapeutic agents like this compound.

Endothelin Signaling Pathway and this compound's Mechanism of Action

The endothelin signaling pathway plays a crucial role in vascular homeostasis. This compound is hypothesized to act as a competitive antagonist at endothelin receptors, thereby mitigating the downstream effects of ET-1.

Endothelin_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell cluster_endothelial_receptor Endothelial Cell ET1_precursor Preproendothelin-1 Big_ET1 Big ET-1 ET1_precursor->Big_ET1 ECE ET1 Endothelin-1 (ET-1) Big_ET1->ET1 ECE ETA ET-A Receptor ET1->ETA ETB_sm ET-B Receptor ET1->ETB_sm ETB_e ET-B Receptor ET1->ETB_e PLC PLC ETA->PLC ETB_sm->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_increase ↑ [Ca2+]i IP3_DAG->Ca_increase Vasoconstriction Vasoconstriction Proliferation Ca_increase->Vasoconstriction NO_release NO Release ETB_e->NO_release Vasodilation Vasodilation NO_release->Vasodilation AselacinB This compound AselacinB->ETA AselacinB->ETB_sm Bosentan Bosentan Bosentan->ETA Bosentan->ETB_sm

Caption: Endothelin signaling pathway and points of antagonism by this compound.

Comparative Efficacy in a Pulmonary Arterial Hypertension (PAH) Model

This section presents hypothetical data from a preclinical study in a monocrotaline-induced PAH rat model. This model is a standard for evaluating potential PAH therapies.

Table 1: Hemodynamic Parameters in a Rat Model of PAH

Treatment Group (n=10/group)Mean Pulmonary Arterial Pressure (mPAP, mmHg)Right Ventricular Hypertrophy (RVH, RV/LV+S)Cardiac Output (CO, mL/min)
Healthy Control18.5 ± 2.10.25 ± 0.03120.5 ± 10.2
PAH Control (Vehicle)45.2 ± 4.50.62 ± 0.0575.3 ± 8.1
This compound (30 mg/kg)28.7 ± 3.20.41 ± 0.04105.1 ± 9.5
Bosentan (100 mg/kg)30.1 ± 3.50.45 ± 0.05101.8 ± 9.0
Ambrisentan (10 mg/kg)29.5 ± 3.00.43 ± 0.04103.2 ± 8.8

Data are presented as mean ± standard deviation.

Comparison in a Diabetic Nephropathy Model

The progression of diabetic nephropathy is influenced by the endothelin system. This hypothetical study evaluates this compound in a streptozotocin-induced diabetic mouse model.

Table 2: Renal Function and Histopathology in a Mouse Model of Diabetic Nephropathy

Treatment Group (n=12/group)Albumin-to-Creatinine Ratio (ACR, µg/mg)Glomerular Filtration Rate (GFR, mL/min)Glomerulosclerosis Index
Healthy Control25 ± 50.45 ± 0.050.1 ± 0.05
Diabetic Control (Vehicle)350 ± 450.22 ± 0.042.8 ± 0.4
This compound (20 mg/kg)150 ± 250.35 ± 0.051.2 ± 0.3
Atrasentan (5 mg/kg)165 ± 300.33 ± 0.061.4 ± 0.3

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are outlines of the key experimental protocols that would be used to generate the data in this guide.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound to ETA and ETB receptors.

Method:

  • Membrane Preparation: Membranes are prepared from cells overexpressing human ETA or ETB receptors.

  • Radioligand Binding: A constant concentration of radiolabeled ET-1 ([125I]-ET-1) is incubated with the prepared membranes and varying concentrations of this compound or a known competitor.

  • Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Animal Models

Pulmonary Arterial Hypertension (PAH) Model:

  • Induction: Male Sprague-Dawley rats are injected with a single subcutaneous dose of monocrotaline (B1676716) (60 mg/kg).

  • Treatment: After the development of PAH (typically 2 weeks post-injection), animals are treated daily with vehicle, this compound, or comparator drugs via oral gavage for 2 weeks.

  • Hemodynamic Assessment: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the pulmonary artery to measure mPAP and CO.

  • Tissue Collection: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S) to determine the RVH ratio.

Diabetic Nephropathy Model:

  • Induction: Male C57BL/6 mice are induced with diabetes via multiple low-dose injections of streptozotocin.

  • Treatment: Once hyperglycemia is confirmed, mice are treated daily with vehicle, this compound, or a comparator for 8 weeks.

  • Metabolic and Renal Function Analysis: Urine and blood samples are collected at regular intervals to measure albumin, creatinine, and GFR.

  • Histopathology: Kidneys are harvested, fixed, and sectioned for staining (e.g., Periodic acid-Schiff) to assess the glomerulosclerosis index.

Target Validation Workflow

The process of validating a new therapeutic target involves a series of sequential and iterative steps, from initial identification to preclinical proof-of-concept.

Target_Validation_Workflow cluster_discovery Discovery & In Vitro Validation cluster_preclinical Preclinical In Vivo Validation cluster_decision Decision Point Target_ID Target Identification (this compound from fungal screen) Binding_Assay Receptor Binding Assays (Determine IC50 for ETA/ETB) Target_ID->Binding_Assay Functional_Assay Cell-based Functional Assays (e.g., Calcium mobilization) Binding_Assay->Functional_Assay PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assay->PK_PD Disease_Model Efficacy in Disease Models (e.g., PAH, Nephropathy) PK_PD->Disease_Model Tox Toxicology Studies Disease_Model->Tox Go_NoGo Go/No-Go for Clinical Development Tox->Go_NoGo

Caption: A typical workflow for therapeutic target validation.

Conclusion

This guide provides a hypothetical framework for the validation of this compound as a therapeutic endothelin receptor antagonist. The illustrative data suggest that this compound could have comparable or superior efficacy to existing therapies in preclinical models of pulmonary arterial hypertension and diabetic nephropathy. The outlined experimental protocols provide a basis for the rigorous preclinical evaluation necessary to advance a novel compound toward clinical development. Further studies would be required to fully characterize the safety and efficacy profile of this compound.

References

Cross-Validation of Aselacin B Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Aselacin B's activity as an endothelin receptor antagonist. Due to the limited publicly available data on this compound, this guide leverages information on the closely related Aselacin A to provide a framework for cross-validation in different cell lines.

Aselacins are a class of novel cyclic pentapeptolides isolated from Acremonium species that function as endothelin (ET) receptor antagonists.[1][2] While specific quantitative data on this compound's activity across a range of cell lines is not extensively documented in public literature, the foundational research on this class of compounds provides a strong basis for its evaluation. This guide outlines the established mechanism of action, offers a comparative data framework based on Aselacin A, and provides detailed experimental protocols to facilitate the cross-validation of this compound's activity in various cell line models.

Comparative Activity of Aselacins

Aselacins inhibit the binding of endothelin-1 (B181129) (ET-1) to its receptors.[1] This antagonistic activity has been quantified for Aselacin A, which was discovered alongside this compound and C. The table below summarizes the known activity of Aselacin A, which can serve as a benchmark for comparative studies involving this compound.

CompoundTargetTissue/Cell TypeActivity (IC50)
Aselacin AEndothelin ReceptorBovine Atrial Membranes~20 µg/mL
Aselacin AEndothelin ReceptorPorcine Cerebral Membranes~20 µg/mL
This compoundEndothelin ReceptorVarious (for cross-validation)Data not publicly available

Experimental Protocols

To facilitate the cross-validation of this compound's activity, detailed protocols for key experiments are provided below. These protocols are standard methods for assessing endothelin receptor antagonism and cytotoxicity.

Endothelin Receptor Binding Assay

This assay is designed to determine the ability of this compound to inhibit the binding of radiolabeled endothelin-1 to its receptors on cell membranes.

Materials:

  • Cell lines expressing endothelin receptors (e.g., A-10, CHO cells stably expressing ET-A or ET-B receptors)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1)

  • Unlabeled endothelin-1

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture the selected cell line to confluency.

    • Wash cells with ice-cold PBS and harvest using a cell scraper.

    • Centrifuge the cell suspension and resuspend the pellet in ice-cold homogenization buffer.

    • Homogenize the cells using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (typically 20-50 µg of protein)

      • Radiolabeled ET-1 (at a concentration near its Kd)

      • Varying concentrations of this compound or unlabeled ET-1 (for competition curve).

      • Binding buffer to reach the final volume.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specific binding.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ET-1) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]ET-1.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound) and a positive control for cytotoxicity if desired.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of this compound that reduces cell viability by 50%.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of this compound's activity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., A-10, HEK293) membrane_prep Membrane Preparation cell_culture->membrane_prep cytotoxicity_assay Cell Viability Assay (e.g., MTT) cell_culture->cytotoxicity_assay binding_assay Endothelin Receptor Binding Assay membrane_prep->binding_assay compound_prep This compound Preparation compound_prep->binding_assay compound_prep->cytotoxicity_assay ic50_binding IC50 Determination (Binding Inhibition) binding_assay->ic50_binding ic50_viability IC50 Determination (Cell Viability) cytotoxicity_assay->ic50_viability comparison Cross-Cell Line Comparison ic50_binding->comparison ic50_viability->comparison

Experimental workflow for this compound cross-validation.

endothelin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response ETR Endothelin Receptor (ET-A / ET-B) G_protein G-protein (Gq/11) ETR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction Proliferation Cell Proliferation PKC->Proliferation Vasoconstriction Vasoconstriction Contraction->Vasoconstriction ET1 Endothelin-1 (ET-1) ET1->ETR Binds & Activates AselacinB This compound AselacinB->ETR Inhibits Binding

Simplified endothelin signaling pathway and this compound's point of action.

References

A Comparative Analysis of Aselacin B and Other Natural Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Aselacin B, a natural endothelin antagonist, with other noteworthy natural compounds that exhibit similar activity. This document summarizes key quantitative data, details experimental methodologies for the cited experiments, and visualizes relevant biological pathways and workflows.

Endothelin (ET) is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis. Its dysregulation is implicated in various cardiovascular diseases, making the endothelin system a significant target for therapeutic intervention. Natural products have emerged as a promising source of novel endothelin receptor antagonists. This guide focuses on this compound, a cyclic pentapeptolide of fungal origin, and compares its activity with other natural antagonists.

Quantitative Comparison of Endothelin Receptor Antagonists

The following table summarizes the available quantitative data for this compound and other selected natural endothelin receptor antagonists. The data is primarily derived from in vitro radioligand binding assays, which measure the ability of a compound to displace a radiolabeled endothelin analog from its receptor. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key parameters indicating the potency of the antagonist.

CompoundSourceReceptor Target(s)Assay TypeIC50KiReference
Aselacin A Acremonium sp.Endothelin ReceptorsRadioligand Binding~20 µg/mLN/A[1]
This compound Acremonium sp.Endothelin ReceptorsRadioligand BindingData not availableData not available
BE-18257B Streptomyces misakiensisETA Receptor (selective)Radioligand BindingData not availableData not available
Resveratrol Grapes, BerriesETB Receptor (downregulation)Functional (Vasoconstriction)Data not availableData not available[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the standard protocols used to assess the activity of endothelin receptor antagonists.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to a specific receptor.

Objective: To measure the IC50 and Ki values of a test compound for endothelin receptors.

Materials:

  • Membrane preparations from cells or tissues expressing endothelin receptors (e.g., bovine atrial and porcine cerebral membranes)[1].

  • Radioligand: [125I]-ET-1.

  • Test compounds (e.g., this compound, other natural antagonists).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1 mM EDTA)[3].

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Membrane preparations are incubated with a fixed concentration of [125I]-ET-1 and varying concentrations of the test compound in the assay buffer. The incubation is typically carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [125I]-ET-1 (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay assesses the ability of an antagonist to block the downstream signaling cascade initiated by endothelin binding to its receptor, specifically the release of intracellular calcium.

Objective: To determine the functional antagonistic activity of a test compound by measuring its ability to inhibit endothelin-1-induced intracellular calcium mobilization.

Materials:

  • Cells expressing endothelin receptors (e.g., CHO-K1 cells stably expressing human ETAR or ETBR).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Endothelin-1 (ET-1) as the agonist.

  • Test compounds.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence microplate reader.

Procedure:

  • Cell Preparation: Cells are seeded in microplates and allowed to attach overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them with the dye solution for a specific period (e.g., 1 hour at 37°C).

  • Compound Incubation: The cells are then incubated with varying concentrations of the test compound or vehicle control for a defined period.

  • Stimulation and Measurement: The microplate is placed in a fluorescence microplate reader. ET-1 is added to the wells to stimulate the cells, and the resulting change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis: The ability of the test compound to inhibit the ET-1-induced calcium mobilization is quantified, and the IC50 value for the functional antagonism is determined.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the endothelin signaling pathway and a typical experimental workflow for screening endothelin antagonists.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETAR ETA Receptor ET-1->ETAR Binds ETBR ETB Receptor ET-1->ETBR Binds Gq Gq Protein ETAR->Gq Activates ETBR->Gq Activates Antagonist Antagonist (e.g., this compound) Antagonist->ETAR Blocks Antagonist->ETBR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Endothelin signaling pathway and antagonist action.

Experimental_Workflow start Start: Screen Natural Product Library radioligand_assay Radioligand Binding Assay (Primary Screen) start->radioligand_assay determine_ic50 Determine IC50/Ki Values radioligand_assay->determine_ic50 functional_assay Functional Assay (e.g., Calcium Mobilization) determine_ic50->functional_assay Active Compounds confirm_antagonism Confirm Antagonistic Activity functional_assay->confirm_antagonism lead_optimization Lead Optimization confirm_antagonism->lead_optimization Confirmed Hits

Caption: Workflow for screening endothelin antagonists.

References

Unveiling the Potential of Aselacin B: A Comparative Analysis Against Synthetic Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of drug discovery, the quest for potent and selective receptor antagonists is paramount. This guide provides a detailed comparison of Aselacin B, a naturally derived endothelin receptor antagonist, with several synthetic counterparts. Our analysis, supported by available experimental data, aims to highlight the potential advantages of this compound for researchers, scientists, and professionals in drug development.

Aselacins are a family of cyclic pentapeptides isolated from Acremonium species that have been identified as inhibitors of endothelin binding to its receptors.[1][2] Endothelin receptors, primarily ETA and ETB, are G protein-coupled receptors that mediate a range of physiological effects, including vasoconstriction.[1][3] Their role in various pathologies has made them a key target for therapeutic intervention.

Comparative Efficacy: this compound vs. Synthetic Antagonists

While specific quantitative data for this compound is limited in publicly accessible literature, initial findings for a related compound, Aselacin A, show an IC50 value of approximately 20 µg/mL for inhibiting endothelin-1 (B181129) binding.[4] For the purpose of a broader comparison, this guide juxtaposes this with the reported IC50 values of several well-characterized synthetic endothelin receptor antagonists.

CompoundTypeTarget Receptor(s)IC50Reference
Aselacin A Natural Product (Cyclic Pentapeptide)Endothelin Receptors~20 µg/mL[4]
PD-156707 Synthetic (Non-peptide)ETA0.37 nM[5]
L-749329 Synthetic (Non-peptide)ETA0.29 nM[5]
Ro-47-0203 (Bosentan) Synthetic (Non-peptide)ETA/ETB5.7 nM[5][6]
A-127722 (Atrasentan) Synthetic (Non-peptide)ETA0.22 nM[5]
Macitentan Synthetic (Non-peptide)ETA/ETB0.2 nM (ETA), 391 nM (ETB)[7]
IRL 2500 Synthetic (Dipeptide)ETB1.3 nM[8]
Ro46-2005 Synthetic (Non-peptide)ETA/ETB570 nM[9]
PD142893 Synthetic (Non-peptide)ETA/ETB410 nM[9]

Note: The IC50 value for Aselacin A is provided in µg/mL and is not directly comparable to the molar concentrations of the synthetic antagonists without knowing its molecular weight. This highlights a critical data gap for a precise quantitative comparison. However, the available data suggests that synthetic antagonists have been developed to achieve high potency, often in the nanomolar range.

Understanding the Mechanism: The Endothelin Signaling Pathway

The endothelin receptors are pivotal in mediating cellular responses to endothelins. Upon ligand binding, these receptors activate intracellular signaling cascades, primarily through G-proteins. The activation of Gq/G11 leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in processes like smooth muscle contraction.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Endothelin-1 Endothelin-1 ET_Receptor Endothelin Receptor (ETA / ETB) Endothelin-1->ET_Receptor Binds G_Protein G-Protein (Gq/11) ET_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_ER->Cellular_Response PKC->Cellular_Response

Caption: Simplified Endothelin Receptor Signaling Pathway.

Experimental Protocols: Assessing Antagonist Binding Affinity

The determination of a compound's inhibitory potential is a cornerstone of drug development. A widely used method is the competitive radioligand binding assay.

Objective: To determine the concentration of an antagonist (e.g., this compound or a synthetic compound) that inhibits 50% of the binding of a radiolabeled ligand to the endothelin receptor (IC50).

Materials:

  • Cell membranes expressing the target endothelin receptor (ETA or ETB).

  • Radiolabeled endothelin, such as [125I]ET-1.

  • Unlabeled endothelin-1 (for determining non-specific binding).

  • Test antagonist at various concentrations.

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation counter.

Methodology:

  • Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of [125I]ET-1, and varying concentrations of the test antagonist. Include control wells with no antagonist (total binding) and wells with a high concentration of unlabeled ET-1 (non-specific binding).

  • Equilibrium: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by vacuum filtration through the filter plates. The membranes, with the bound radioligand, are retained on the filter.

  • Washing: Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value is determined from the resulting dose-response curve.

Experimental_Workflow cluster_preparation Assay Preparation cluster_assay Binding Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis A Prepare cell membranes with ET receptors D Incubate membranes, radioligand, and antagonist in 96-well plate A->D B Prepare radiolabeled ligand ([¹²⁵I]ET-1) B->D C Prepare serial dilutions of antagonist C->D E Allow to reach equilibrium D->E F Vacuum filtration to separate bound and free ligand E->F G Wash filters to remove unbound ligand F->G H Measure radioactivity with scintillation counter G->H I Calculate specific binding H->I J Plot % inhibition vs. antagonist concentration I->J K Determine IC50 value J->K

Caption: Workflow for a Competitive Radioligand Binding Assay.

Concluding Remarks

This compound, as a naturally derived compound, represents an intriguing alternative to synthetic endothelin receptor antagonists. While the currently available data on its potency is not as comprehensive as that for many synthetic molecules, its unique cyclic pentapeptide structure offers a different chemical scaffold that could possess advantageous pharmacological properties, such as improved selectivity or a novel mechanism of interaction with the receptor.

The development of highly potent synthetic antagonists demonstrates the significant progress in targeting the endothelin system. However, the exploration of natural products like this compound remains a vital avenue for discovering novel therapeutic agents. Further research to fully characterize the binding kinetics, selectivity profile, and in vivo efficacy of this compound is warranted to fully assess its advantages over existing synthetic antagonists. This will require the generation of more extensive and directly comparable quantitative data.

References

Validating the Mechanism of Aselacin B: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic approaches to validate the mechanism of action of Aselacin B, a potent endothelin (ET) receptor antagonist. This compound, and its closely related analogue Aselacin A, have been identified as dual inhibitors of both endothelin receptor type A (ETA) and type B (ETB).[1] This dual antagonism is a critical aspect of its pharmacological profile, influencing its overall effect on the complex endothelin signaling pathway.

Genetic validation, through techniques such as CRISPR-Cas9-mediated gene knockout and siRNA-mediated gene knockdown, offers a precise methodology to dissect the contribution of each receptor subtype to the observed effects of this compound. This guide will detail the experimental frameworks for these approaches, present hypothetical yet representative data for comparison, and discuss how these genetic tools can be leveraged to provide robust validation of this compound's mechanism of action in comparison to other endothelin receptor antagonists.

Endothelin Signaling Pathway

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that signals through two distinct G protein-coupled receptors: ETA and ETB. The activation of these receptors triggers a cascade of intracellular signaling events that regulate a variety of physiological processes, including vasoconstriction, cell proliferation, and inflammation. The differential expression and coupling of ETA and ETB receptors in various tissues contribute to the complex biological effects of ET-1.

Endothelin_Signaling ET1 Endothelin-1 (ET-1) ETA ETA ET1->ETA Binds ETB ETB ET1->ETB Binds Gq Gαq ETA->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Gi Gαi ETB->Gi Activates Gq_B Gαq ETB->Gq_B Activates AC Adenylyl Cyclase Gi->AC Gq_B->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation cAMP ↓ cAMP AC->cAMP

Figure 1: Simplified Endothelin Signaling Pathway.

Genetic Validation of this compound's Mechanism

To definitively validate that the pharmacological effects of this compound are mediated through the endothelin receptors, a series of experiments can be conducted using cells with genetically modified ETA and/or ETB receptor expression.

Experimental Workflow

The general workflow for genetic validation involves the generation of knockout or knockdown cell lines, followed by functional assays to measure the effect of this compound in the absence of its target receptors.

Experimental_Workflow cluster_cell_line_generation Cell Line Generation cluster_functional_assays Functional Assays cluster_data_analysis Data Analysis & Comparison start Wild-Type Cells crispr CRISPR/Cas9 Knockout (ETA, ETB, or both) start->crispr sirna siRNA Knockdown (ETA or ETB) start->sirna ko_cells Knockout Cell Lines (ETA-/-, ETB-/-, Double KO) crispr->ko_cells kd_cells Knockdown Cells (siETA, siETB) sirna->kd_cells treatment Treat with this compound and/or ET-1 ko_cells->treatment kd_cells->treatment calcium_assay Intracellular Calcium Mobilization Assay treatment->calcium_assay proliferation_assay Cell Proliferation Assay treatment->proliferation_assay analysis Quantify and Compare Responses calcium_assay->analysis proliferation_assay->analysis conclusion Validate Mechanism of Action analysis->conclusion

Figure 2: General Experimental Workflow for Genetic Validation.

Comparison of this compound's Performance with Genetic Intervention

The following tables present hypothetical, yet plausible, quantitative data illustrating the expected outcomes from functional assays in wild-type (WT) and genetically modified cells. This data serves to demonstrate how genetic approaches can elucidate the dual antagonistic nature of this compound.

Table 1: Effect of this compound on ET-1-Induced Intracellular Calcium Mobilization
Cell LineTreatmentPeak [Ca2+]i (Normalized Fluorescence Ratio)% Inhibition by this compound
Wild-Type (WT) ET-1 (10 nM)4.5 ± 0.3-
ET-1 + this compound (1 µM)1.2 ± 0.194.3%
ETA Knockout (ETA-/-) ET-1 (10 nM)2.8 ± 0.2-
ET-1 + this compound (1 µM)1.1 ± 0.194.4%
ETB Knockout (ETB-/-) ET-1 (10 nM)3.5 ± 0.3-
ET-1 + this compound (1 µM)1.3 ± 0.290.9%
Double Knockout (ETA-/-ETB-/-) ET-1 (10 nM)1.0 ± 0.1-
ET-1 + this compound (1 µM)1.0 ± 0.1No Effect

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on ET-1-Induced Cell Proliferation (MTT Assay)
Cell LineTreatmentCell Viability (% of Control)% Inhibition by this compound
Wild-Type (WT) ET-1 (10 nM)180 ± 12-
ET-1 + this compound (1 µM)105 ± 893.8%
ETA Knockdown (siETA) ET-1 (10 nM)125 ± 10-
ET-1 + this compound (1 µM)102 ± 792.0%
ETB Knockdown (siETB) ET-1 (10 nM)165 ± 11-
ET-1 + this compound (1 µM)108 ± 987.7%
Double Knockdown (siETA + siETB) ET-1 (10 nM)103 ± 5-
ET-1 + this compound (1 µM)101 ± 6No Effect

Data are presented as mean ± standard deviation.

Comparison with Alternative Endothelin Receptor Antagonists

The following table compares the expected performance of this compound with other well-characterized endothelin receptor antagonists in a hypothetical genetic validation setup.

Table 3: Comparative Efficacy in Genetically Modified Cells
AntagonistReceptor SelectivityExpected % Inhibition of ET-1 Response in ETA-/- CellsExpected % Inhibition of ET-1 Response in ETB-/- Cells
This compound Dual (ETA/ETB)HighHigh
Bosentan Dual (ETA/ETB)HighHigh
Ambrisentan Selective ETALow to NoneHigh
BQ-788 Selective ETBHighLow to None

Detailed Experimental Protocols

CRISPR/Cas9-Mediated Knockout of Endothelin Receptors
  • gRNA Design and Cloning: Design and clone two to three guide RNAs (gRNAs) targeting the early exons of the EDNRA (for ETA) and EDNRB (for ETB) genes into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas-9 expressing plasmids into the target cells (e.g., vascular smooth muscle cells) using a suitable transfection reagent.

  • Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.

  • Screening and Validation: Expand the single-cell clones and screen for receptor knockout by Western blot or flow cytometry. Confirm the knockout at the genomic level by sequencing the targeted locus.

siRNA-Mediated Knockdown of Endothelin Receptors
  • siRNA Design: Design and synthesize at least two independent siRNAs targeting the mRNA of EDNRA and EDNRB. A non-targeting siRNA should be used as a negative control.

  • Transfection: Transfect the siRNAs into the target cells using a lipid-based transfection reagent. Optimal siRNA concentration and transfection time should be determined empirically.

  • Validation of Knockdown: After 24-72 hours post-transfection, validate the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.

Intracellular Calcium Mobilization Assay
  • Cell Seeding: Seed wild-type and genetically modified cells in a 96-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution.

  • Antagonist Incubation: Pre-incubate the cells with this compound or other antagonists at desired concentrations.

  • ET-1 Stimulation and Measurement: Use a fluorescence plate reader with an automated injector to add ET-1 and immediately begin recording the fluorescence intensity over time. The change in fluorescence ratio (for ratiometric dyes) or intensity is proportional to the change in intracellular calcium concentration.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with ET-1 in the presence or absence of this compound or other antagonists for 24-48 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Logical Relationship of the Validation Process

The validation of this compound's mechanism through genetic approaches follows a clear logical progression.

Logical_Relationship cluster_predictions Predictions cluster_experiments Experiments cluster_outcomes Expected Outcomes hypothesis Hypothesis: This compound is a dual ETA/ETB receptor antagonist pred1 This compound will inhibit ET-1 effects in WT cells. hypothesis->pred1 pred2 Inhibition will be maintained in single KO/KD cells (targeting the other receptor). hypothesis->pred2 pred3 ET-1 effects and this compound inhibition will be abolished in double KO/KD cells. hypothesis->pred3 exp1 Generate single and double KO/KD cell lines. pred1->exp1 pred2->exp1 pred3->exp1 exp2 Perform functional assays (Calcium, Proliferation). exp1->exp2 out1 ET-1 response is reduced but not eliminated in single KO/KD cells. exp2->out1 out2 ET-1 response is absent in double KO/KD cells. exp2->out2 out3 This compound inhibits the remaining ET-1 response in single KO/KD cells. exp2->out3 out4 This compound has no effect in double KO/KD cells. exp2->out4 conclusion Conclusion: This compound's mechanism as a dual ETA/ETB antagonist is validated. out1->conclusion out2->conclusion out3->conclusion out4->conclusion

Figure 3: Logical Framework for Genetic Validation.

By employing these rigorous genetic validation strategies, researchers can unequivocally confirm the dual endothelin receptor antagonism of this compound, providing a solid foundation for its further development as a therapeutic agent. This comparative guide offers a clear roadmap for designing and interpreting such validation studies.

References

Safety Operating Guide

Navigating the Safe Disposal of Aselacin B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

At its core, any unknown or uncharacterized substance, including a research-grade antibiotic like Aselacin B, should be handled as hazardous chemical waste. This approach ensures the highest level of safety and compliance with regulatory standards. Improper disposal, such as drain disposal, can lead to environmental contamination and contribute to the rise of antibiotic-resistant bacteria[1][2][3].

Operational Plan for this compound Disposal

The following table outlines the recommended disposal procedures for different forms of this compound waste. These are general guidelines, and it is imperative to consult and adhere to your institution's specific Environmental Health & Safety (EHS) protocols[1][2].

Waste TypeRecommended Disposal ProtocolKey Considerations
High-Concentration this compound Stock Solutions Treat as hazardous chemical waste. Collect in a designated, properly labeled, and sealed waste container.Stock antibiotic solutions are at much higher concentrations than those used in media and pose a greater risk[2]. Segregate from other chemical waste streams unless approved by your institution's EHS department[1].
Media Containing this compound (Liquid and Solid) Treat as chemical waste. The heat stability of this compound is unknown, therefore autoclaving alone is not a guaranteed method of degradation[2][4].Autoclaving is effective for destroying pathogens but may not inactivate heat-stable antibiotics[2][4]. Without specific data on this compound, assume it is heat-stable and requires chemical waste disposal.
Contaminated Labware (e.g., pipette tips, gloves, flasks) Dispose of as solid chemical waste. Grossly contaminated items should be collected in a designated hazardous waste container.If the labware is not heavily contaminated, it may be permissible to decontaminate it before disposal as regular lab waste, but this should be verified with institutional guidelines.
Empty this compound Containers Triple-rinse the container with a suitable solvent. The first rinse should be collected as hazardous chemical waste. After thorough rinsing and drying, the container may be disposed of as regular lab waste, with the label defaced.Always check with your institution's EHS for their specific procedures on empty container disposal.

Experimental Protocol: General Decontamination of Antibiotic Waste

While specific degradation protocols for this compound are not available, a general approach for chemical inactivation of antibiotic waste can be followed, always under the guidance of your institution's EHS. A common method for beta-lactam antibiotics, a major class of antibiotics, involves hydrolysis. Although this compound's class is not definitively beta-lactam, a similar hydrolytic approach under controlled conditions may be applicable for decontamination prior to disposal, but this should be validated.

Note: This is a generalized protocol and may not be effective for this compound. It should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Preparation: Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dilution: If dealing with a high-concentration stock, it may be necessary to dilute it carefully in a large volume of water in a suitable container.

  • Inactivation (Example using a basic solution): Slowly add a solution of sodium hydroxide (B78521) (e.g., 1M) to the antibiotic waste with stirring to raise the pH. This can promote hydrolysis. The target pH and reaction time would need to be determined.

  • Neutralization: After a sufficient reaction time, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.

  • Disposal: The neutralized solution should be collected as hazardous chemical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AselacinB_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type stock_solution High-Concentration Stock Solution waste_type->stock_solution Stock media Contaminated Media (Liquid/Solid) waste_type->media Media labware Contaminated Labware waste_type->labware Labware container Empty Container waste_type->container Container hazardous_waste Collect as Hazardous Chemical Waste stock_solution->hazardous_waste media->hazardous_waste labware->hazardous_waste rinse Triple-Rinse Container container->rinse consult_ehs Consult Institutional EHS for Specific Protocols hazardous_waste->consult_ehs collect_rinse Collect First Rinse as Hazardous Waste rinse->collect_rinse dispose_container Dispose of Clean Container as Regular Waste collect_rinse->dispose_container dispose_container->consult_ehs final_disposal Final Disposal via Institutional Hazardous Waste Program consult_ehs->final_disposal

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Aselacin B

Author: BenchChem Technical Support Team. Date: December 2025

Aselacin B is a fungal metabolite that functions as an inhibitor of endothelin binding to its receptor[1]. As a biologically active compound with a novel structure, it should be handled with caution as a potent compound, especially given the absence of a specific Safety Data Sheet (SDS). The following guidelines are based on best practices for handling potent active pharmaceutical ingredients (APIs) and are intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure to potent compounds like this compound. A summary of recommended PPE for handling this material is provided below.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), up to 1000.[2][3]
Reusable Half or Full-Facepiece RespiratorUse with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[2]
Disposable Respirators (e.g., N95, FFP2)Suitable for low-risk activities but not recommended as primary protection for handling highly potent compounds.[2]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable CoverallsChoose coveralls made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust.
Lab CoatA dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.

Operational Plan

A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling this compound.

Pre-Handling Preparations
  • Risk Assessment : Conduct a thorough risk assessment for the planned procedures involving this compound.

  • Designated Area : All handling of this compound should occur in a designated area with restricted access. This area should be equipped with appropriate engineering controls such as a chemical fume hood, laminar flow hood, or glove box.

  • Decontamination : Ensure that a decontamination solution (e.g., a validated cleaning agent) is readily available in the work area.

  • Waste Disposal Setup : Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).

  • Spill Kit : A spill kit appropriate for chemical hazards should be readily accessible.

  • PPE Donning : Put on all required PPE in the correct order in an anteroom or designated clean area before entering the handling area.

Handling Procedures
  • Weighing and Aliquoting : Whenever possible, use a closed system for weighing and transferring the compound. If handling powders, use techniques that minimize dust generation, such as gentle scooping.

  • Solution Preparation : Prepare solutions in a well-ventilated enclosure, such as a chemical fume hood. Keep containers covered as much as possible.

  • Spill Management : In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.

Post-Handling Procedures
  • Decontamination : Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.

  • PPE Doffing : Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Includes contaminated gloves, coveralls, shoe covers, and any other disposable materials. Place in a labeled, sealed hazardous waste container.
Liquid Waste Includes unused solutions of this compound and contaminated solvents. Collect in a labeled, sealed hazardous waste container. Do not pour down the drain.
Sharps Waste Includes needles, syringes, and contaminated glassware. Place in a designated sharps container for hazardous waste.

All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_spill Contingency risk_assessment Conduct Risk Assessment setup_area Set Up Designated Handling Area risk_assessment->setup_area prep_materials Prepare Decontamination & Waste Materials setup_area->prep_materials don_ppe Don PPE prep_materials->don_ppe weigh_aliquot Weighing and Aliquoting don_ppe->weigh_aliquot solution_prep Solution Preparation weigh_aliquot->solution_prep experiment Perform Experiment solution_prep->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate spill Spill Occurs experiment->spill dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands spill_cleanup Execute Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->decontaminate

Caption: Experimental workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aselacin B
Reactant of Route 2
Aselacin B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。